Product packaging for 5,6,7,8-Tetrahydroquinolin-8-amine(Cat. No.:CAS No. 298181-83-6)

5,6,7,8-Tetrahydroquinolin-8-amine

Cat. No.: B1249066
CAS No.: 298181-83-6
M. Wt: 148.2 g/mol
InChI Key: JQGOUNFVDYUKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,6,7,8-Tetrahydroquinolin-8-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2 B1249066 5,6,7,8-Tetrahydroquinolin-8-amine CAS No. 298181-83-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGOUNFVDYUKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463255
Record name 5,6,7,8-tetrahydroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298181-83-6
Record name 5,6,7,8-tetrahydroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-8-amine: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of 5,6,7,8-tetrahydroquinolin-8-amine. This versatile heterocyclic amine serves as a crucial intermediate in the development of various therapeutic agents. This document includes detailed experimental protocols, tabulated quantitative data for easy reference, and visualizations of synthetic workflows and relevant biological pathways to support researchers in their drug discovery and development endeavors.

Introduction

This compound is a bicyclic organic compound featuring a quinoline core structure where the pyridine ring is fused to a fully saturated cyclohexane ring, with an amine substituent at the 8-position. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The partially saturated heterocyclic ring and the presence of a primary amine group provide a valuable scaffold for the synthesis of diverse derivatives with a range of pharmacological activities. Notably, derivatives of this compound have shown promise as potent antagonists of the CXCR4 receptor, a key player in cancer progression and immune responses, as well as exhibiting antiproliferative and anti-inflammatory properties.[1][2] This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Synthesis of this compound

The most common and effective route for the synthesis of this compound involves the reduction of 5,6,7,8-tetrahydroquinolin-8-one oxime. The precursor, 5,6,7,8-tetrahydroquinolin-8-one, can be synthesized through various methods, including the ozonolysis of 8-benzylidene-5,6,7,8-tetrahydroquinoline.[3]

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroquinolin-8-one Oxime

This protocol is adapted from procedures for analogous compounds.[4]

  • Materials:

    • 5,6,7,8-Tetrahydroquinolin-8-one

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 5,6,7,8-tetrahydroquinolin-8-one (1 equivalent) in a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) to the solution.

    • Stir the mixture and reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and add water to precipitate the product.

    • Allow the mixture to stand, preferably overnight, to ensure complete crystallization.

    • Collect the crystals by filtration, wash with cold water, and dry under vacuum to yield 5,6,7,8-tetrahydroquinolin-8-one oxime.

Experimental Protocol: Reduction of 5,6,7,8-Tetrahydroquinolin-8-one Oxime to this compound

This protocol is based on the catalytic hydrogenation of related oximes.[5]

  • Materials:

    • 5,6,7,8-Tetrahydroquinolin-8-one oxime

    • Palladium on activated charcoal (10% Pd/C)

    • Ethanol or Methanol

    • Hydrogen gas (H₂)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Charge a hydrogenation vessel with 5,6,7,8-tetrahydroquinolin-8-one oxime and the solvent (e.g., ethanol).

    • Carefully add the 10% Pd/C catalyst under an inert atmosphere.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-24 hours.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by column chromatography or by recrystallization from a suitable solvent system.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction Start 5,6,7,8-Tetrahydroquinolin-8-one Reagents1 Hydroxylamine Hydrochloride, Sodium Hydroxide Process1 Reflux in Ethanol/Water Reagents1->Process1 Product1 5,6,7,8-Tetrahydroquinolin-8-one Oxime Process1->Product1 Reagents2 H₂, 10% Pd/C Process2 Hydrogenation in Ethanol Product1->Process2 Reagents2->Process2 Product2 This compound Process2->Product2

Caption: Synthetic workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for understanding its behavior in biological systems.

PropertyValueReference
Molecular Formula C₉H₁₂N₂[5]
Molecular Weight 148.21 g/mol [5]
Boiling Point 277.3 °C at 760 mmHg[5]
Density 1.081 g/cm³[5]
pKa (Predicted) 8.93 ± 0.20[5]
LogP 2.118[5]
Flash Point 146 °C[5]
Refractive Index 1.565[5]
Storage Temperature 2–8 °C under inert gas[5]

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons on the saturated carbocyclic ring. The chemical shifts and coupling patterns provide detailed information about the connectivity of the protons. A proton NMR spectrum for this compound is available in the ChemicalBook database.[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, differentiating between the aromatic and aliphatic carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching of the pyridine ring.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can be used to confirm its structure.

Biological Significance and Signaling Pathways

Derivatives of this compound have demonstrated significant biological activity, particularly as antagonists of the C-X-C chemokine receptor type 4 (CXCR4).[2] CXCR4 is a G-protein coupled receptor that, upon binding its ligand CXCL12 (also known as SDF-1), activates several downstream signaling pathways involved in cell proliferation, survival, and migration.[7][8][9] Dysregulation of the CXCR4/CXCL12 axis is implicated in various diseases, including cancer metastasis and inflammatory disorders.[9]

CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi subtype.[8] This initiates a cascade of intracellular events:

  • Gαi-dependent pathway: The dissociation of the G-protein into Gαi and Gβγ subunits leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of downstream kinases such as the mitogen-activated protein kinases (MAPKs), including ERK1/2, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which promote cell survival and proliferation.[8][9][10]

  • G-protein-independent pathway: CXCR4 can also signal independently of G-proteins through the recruitment of β-arrestin, which can mediate receptor internalization and also act as a scaffold for other signaling proteins.[11] Additionally, upon ligand binding, CXCR4 can associate with and activate Janus kinases (JAKs), leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression.[7][11]

CXCR4 Signaling Pathway Diagram

CXCR4_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binding G_protein Gαiβγ CXCR4->G_protein Activation JAK JAK CXCR4->JAK Activation beta_arrestin β-Arrestin CXCR4->beta_arrestin Recruitment G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition PLC PLC G_beta_gamma->PLC Activation PI3K PI3K G_beta_gamma->PI3K Activation cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Ca²⁺ IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Migration) Akt->Transcription ERK->Transcription STAT STAT JAK->STAT Phosphorylation STAT->Transcription Internalization Receptor Internalization beta_arrestin->Internalization

Caption: The CXCR4 signaling pathway.

Characterization Workflow

The following workflow outlines the key steps for the synthesis and characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_properties Property Determination cluster_bioactivity Biological Evaluation Start Starting Materials (5,6,7,8-Tetrahydroquinolin-8-one) Reaction Two-Step Synthesis (Oximation & Reduction) Start->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Analysis (HPLC, GC) Purification->Purity PhysChem Physicochemical Properties (m.p., b.p., pKa) Purity->PhysChem Screening In vitro Assays (e.g., CXCR4 Binding) Purity->Screening

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its synthesis is achievable through well-established chemical transformations, and its derivatives have shown significant potential, particularly as modulators of the CXCR4 signaling pathway. This technical guide provides essential information for researchers working with this compound, from detailed synthetic protocols to an understanding of its biological context. Further exploration of the structure-activity relationships of its derivatives will likely lead to the discovery of new and improved drug candidates.

References

Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine

For researchers, scientists, and professionals in drug development, (R)-5,6,7,8-tetrahydroquinolin-8-amine is a crucial chiral building block. This guide provides a comprehensive overview of its synthesis, focusing on two prominent methodologies: enzymatic kinetic resolution and asymmetric synthesis via catalytic hydrogenation. Detailed experimental protocols, comparative data, and workflow visualizations are presented to facilitate practical application.

This widely-used method leverages the stereoselectivity of enzymes to resolve a racemic mixture of 5,6,7,8-tetrahydroquinolin-8-ol. The key steps involve the enzymatic acylation of the racemic alcohol, separation of the resulting ester and unreacted alcohol, followed by hydrolysis and conversion to the desired amine.

Experimental Protocol

Part A: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinoline-8-ol [1][2]

  • Reaction Setup: In a suitable reaction vessel, dissolve (±)-5,6,7,8-Tetrahydroquinoline-8-ol (1 equivalent) in isopropyl ether (i-Pr₂O) to a final concentration of 25 mM.[2]

  • Addition of Reagents: Add vinyl acetate (5 equivalents), lipase acrylic resin from Candida antarctica (0.5 equivalents by weight), and 4Å molecular sieves (5 equivalents by weight).[2]

  • Reaction Conditions: Stir the mixture at 60°C for 30 hours.[2]

  • Monitoring: The reaction progress can be monitored by HPLC using a chiral column (e.g., Daicel AD-RH) with a mobile phase of 20% CH₃CN in H₂O at a flow rate of 1.0 mL/min.[2]

  • Work-up: After the reaction, remove the lipase and molecular sieves by filtration through a celite pad.[2]

  • Purification: Concentrate the filtrate under vacuum and separate the (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline by silica gel chromatography.[3]

Part B: Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline [2]

  • Reaction Setup: Dissolve the purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 equivalent) in methanol (MeOH) to a final concentration of 160 mM.[2]

  • Addition of Base: Add potassium carbonate (K₂CO₃) (4 equivalents).[2]

  • Reaction Conditions: Stir the mixture at room temperature for 2 hours.[2]

  • Work-up: Remove the methanol under vacuum. Treat the residue with water and extract with ethyl acetate. Wash the organic phase twice with brine and dry over anhydrous Na₂SO₄.[2]

  • Purification: Evaporate the solvent and purify the resulting (R)-5,6,7,8-Tetrahydroquinolin-8-ol by column chromatography using a mixture of ethyl acetate and hexane (1:1) as the eluent.[2]

Part C: Conversion of (R)-5,6,7,8-Tetrahydroquinolin-8-ol to (R)-5,6,7,8-Tetrahydroquinolin-8-amine [3]

  • Mesylation and Azidation: To a solution of (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 equivalent) in CH₂Cl₂ (to a final concentration of 60 mM) at 0°C, add 4-dimethylaminopyridine (DMAP) (6 equivalents), methanesulfonyl chloride (MsCl) (4 equivalents), and sodium azide (NaN₃) (50 equivalents).[2][3] Stir the mixture at room temperature for 30 minutes, then add DMSO and continue stirring for 6 hours.[3]

  • Work-up: Quench the reaction with water and extract with a mixture of ethyl acetate and hexane. Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification of Azide: Purify the product by silica gel chromatography to obtain (R)-8-azido-5,6,7,8-tetrahydroquinoline.[3]

  • Reduction to Amine: Dissolve the (R)-8-azido-5,6,7,8-tetrahydroquinoline (1 equivalent) in anhydrous ethanol (to a final concentration of 140 mM).[2] Add 5% mol of Palladium on carbon (Pd/C).[2]

  • Hydrogenation: Stir the mixture for 3 hours under a hydrogen atmosphere (25 atm) at room temperature.[2]

  • Final Purification: Remove the Pd/C by filtration through a celite pad and concentrate the filtrate in vacuum to obtain (R)-5,6,7,8-Tetrahydroquinolin-8-amine as a pale-yellow oil.[2]

Quantitative Data
StepProductYield
Enzymatic Resolution(R)-8-acetoxy-5,6,7,8-tetrahydroquinoline~45%
Hydrolysis(R)-5,6,7,8-Tetrahydroquinolin-8-ol88%
Azidation(R)-8-azido-5,6,7,8-tetrahydroquinoline89%
Reduction(R)-5,6,7,8-Tetrahydroquinolin-8-amine97%

Workflow Diagram

G Enzymatic Kinetic Resolution Workflow cluster_0 Resolution cluster_1 Hydrolysis & Conversion A (±)-5,6,7,8-Tetrahydroquinolin-8-ol B Enzymatic Acylation (Lipase, Vinyl Acetate) A->B C (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline & (S)-5,6,7,8-tetrahydroquinolin-8-ol B->C D Separation (Chromatography) C->D E (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline D->E F Hydrolysis (K2CO3, MeOH) E->F G (R)-5,6,7,8-Tetrahydroquinolin-8-ol F->G H Mesylation & Azidation (MsCl, NaN3) G->H I (R)-8-azido-5,6,7,8-tetrahydroquinoline H->I J Reduction (H2, Pd/C) I->J K (R)-5,6,7,8-Tetrahydroquinolin-8-amine J->K

Caption: Workflow for the synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine via enzymatic kinetic resolution.

Asymmetric Synthesis via Catalytic Hydrogenation

Asymmetric synthesis offers a more direct route to the enantiomerically pure product without the need for resolving a racemic mixture. One of the most promising methods is the asymmetric hydrogenation of a suitable quinoline precursor using a chiral catalyst. While a specific protocol for the direct synthesis of (R)-5,6,7,8-tetrahydroquinolin-8-amine is not extensively detailed in the literature, a proposed methodology based on analogous transformations is presented below. This approach typically involves the use of chiral ruthenium or iridium catalysts.

Proposed Experimental Protocol

This protocol is a proposed methodology based on the asymmetric hydrogenation of quinoline derivatives.[4]

  • Precursor Synthesis: Synthesize 8-aminoquinoline from a suitable starting material.

  • Catalyst Preparation: In a glovebox, prepare the chiral catalyst solution by dissolving the chiral catalyst (e.g., a Ru(II) or Ir(I) complex with a chiral ligand) in a degassed solvent.

  • Reaction Setup: In a high-pressure autoclave, dissolve the 8-aminoquinoline precursor in a suitable degassed solvent (e.g., methanol, toluene, or ethanol).

  • Hydrogenation: Add the catalyst solution to the substrate solution. Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure (typically 10-50 atm). Stir the reaction mixture at a controlled temperature (e.g., 25-80°C) for a specified time (e.g., 12-48 hours).

  • Work-up: After the reaction, carefully depressurize the autoclave. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield (R)-5,6,7,8-tetrahydroquinolin-8-amine. The enantiomeric excess can be determined by chiral HPLC analysis.

Key Parameters for Optimization
ParameterTypical Range/OptionsImpact on Reaction
CatalystChiral Ru or Ir complexes with ligands like BINAP, MeO-BIPHEP, or phosphine-free diamine ligands.Determines enantioselectivity and reaction efficiency.
SolventMethanol, Ethanol, Toluene, Dioxane.Can influence enantioselectivity and reaction rate.
Hydrogen Pressure10 - 50 atm.Affects reaction rate.
Temperature25 - 80 °C.Influences reaction rate and potentially selectivity.
Substrate/Catalyst Ratio100:1 to 1000:1.Affects catalyst efficiency and cost-effectiveness.

Logical Relationship Diagram

G Asymmetric Hydrogenation Logical Pathway cluster_0 Reaction Core A Quinoline Precursor (e.g., 8-aminoquinoline) D Asymmetric Hydrogenation A->D B Chiral Catalyst (e.g., Ru or Ir complex) B->D C Hydrogen Gas (H2) C->D E (R)-5,6,7,8-Tetrahydroquinolin-8-amine D->E F High Enantiomeric Excess E->F

Caption: Logical pathway for the asymmetric synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine.

Conclusion

This guide has detailed two primary synthetic routes to (R)-5,6,7,8-tetrahydroquinolin-8-amine. The enzymatic kinetic resolution is a well-established and reliable method with detailed, published protocols. Asymmetric hydrogenation presents a more modern and potentially more efficient alternative, although further research and development are needed to establish a specific, optimized protocol for this particular molecule. The choice of method will depend on the specific requirements of the research or development project, including scale, cost, and desired enantiopurity.

References

Characterization of 5,6,7,8-Tetrahydroquinolin-8-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for 5,6,7,8-tetrahydroquinolin-8-amine, a key building block in medicinal chemistry. This document details available Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) data, outlines relevant experimental protocols, and presents a typical synthetic workflow.

Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. Although specific spectral data for this compound is not widely published, data for the closely related 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine provides valuable expected chemical shift ranges.

Table 1: 1H and 13C NMR Data for 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine [1]

Assignment 1H NMR (300 MHz, CDCl3) δ (ppm) 13C NMR (75 MHz, CDCl3) δ (ppm)
CH (aromatic)8.40 (d, J = 4.6 Hz, 1H)157.23
CH (aromatic)7.39 (d, J = 7.6 Hz, 1H)146.86
CH (aromatic)7.05 (dd, J = 7.7, 4.7 Hz, 1H)136.89
C (aromatic)-132.46
C (aromatic)-121.86
CH-NH23.67 (t, J = 5.2 Hz, 1H)59.56
CH22.50-2.78 (m, 3H)34.26
CH22.10-2.18 (m, 1H)28.85
CH21.93-2.01 (m, 1H)27.82
CH21.69-1.81 (m, 2H)19.55
CH32.53 (s, 3H)-

Note: The spectrum of the unsubstituted this compound would lack the singlet at 2.53 ppm and the corresponding methyl carbon signal. The aromatic protons would likely exhibit a more standard quinoline splitting pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of this compound and for separating its enantiomers if a chiral synthesis is performed. While a specific method for the racemic amine is not detailed in the available literature, a method for the chiral separation of its precursor, 5,6,7,8-tetrahydroquinolin-8-ol, offers a strong starting point.

Table 2: Chiral HPLC Method for a Precursor of this compound [1]

Parameter Value
Compound (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and (S)-5,6,7,8-tetrahydroquinolin-8-ol
Column Daicel AD-RH
Mobile Phase 20% CH3CN in H2O
Flow Rate 1.0 mL/min
Detection Not specified (typically UV detection at a wavelength such as 254 nm would be appropriate)
Retention Times (R)-OAc: 10.8 min, (S)-OH: 13.5 min

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results and for the successful synthesis of the target compound.

NMR Spectroscopy Protocol

Objective: To obtain 1H and 13C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tubes

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of the chosen deuterated solvent.

  • Transfer the solution to a clean, dry NMR tube.

  • Insert the NMR tube into the spectrometer.

  • Acquire the 1H NMR spectrum, ensuring an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Acquire the 13C NMR spectrum.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

HPLC Analysis Protocol (Proposed)

Objective: To assess the purity of a sample of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Prepare the mobile phase:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% ACN

  • Prepare a sample solution of this compound in a suitable solvent (e.g., a mixture of water and ACN) at a concentration of approximately 1 mg/mL.

  • Set up the HPLC system with a gradient elution method (e.g., starting with 5% B, ramping to 95% B over 15 minutes).

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detector to a suitable wavelength (e.g., 254 nm).

  • Inject the sample solution and record the chromatogram.

  • Analyze the chromatogram to determine the purity of the sample by integrating the peak areas.

Synthesis Workflow

The synthesis of racemic this compound is commonly achieved through the reductive amination of 5,6,7,8-tetrahydroquinolin-8-one. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the desired amine.

G cluster_start Starting Material cluster_reaction Reductive Amination cluster_product Product cluster_purification Workup & Purification start 5,6,7,8-Tetrahydroquinolin-8-one reagents Ammonia Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH3CN) process Imine Formation & In situ Reduction reagents->process Reaction Conditions product rac-5,6,7,8-Tetrahydroquinolin-8-amine process->product Forms workup Aqueous Workup Extraction product->workup Proceeds to purification Column Chromatography workup->purification Followed by

Caption: Synthetic workflow for racemic this compound.

Synthesis Protocol: Reductive Amination of 5,6,7,8-Tetrahydroquinolin-8-one

Objective: To synthesize racemic this compound.

Materials:

  • 5,6,7,8-Tetrahydroquinolin-8-one

  • Ammonium acetate (NH4OAc)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5,6,7,8-tetrahydroquinolin-8-one in methanol, add ammonium acetate in excess.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

References

An In-depth Spectroscopic Analysis of 5,6,7,8-Tetrahydroquinolin-8-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5,6,7,8-tetrahydroquinolin-8-amine, a key intermediate in the synthesis of various biologically active compounds. Aimed at researchers, scientists, and professionals in drug development, this document details the expected spectroscopic data and outlines the experimental protocols for the characterization of this compound and its derivatives.

Introduction

Spectroscopic Data

The following tables summarize the key spectroscopic data for a derivative of the target compound, providing an expected range and pattern for the spectroscopic signatures of this compound.

Table 1: ¹H NMR Spectroscopic Data of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.40d1HH-2 (aromatic)
7.39d1HH-4 (aromatic)
7.05dd1HH-3 (aromatic)
3.67t1HH-8
2.50-2.78m3HH-5, NH₂
2.53s3H-CH₃
2.10-2.18m1HH-7
1.93-2.01m1HH-7
1.69-1.81m2HH-6

Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine

Chemical Shift (δ) ppmAssignment
157.23C-8a
146.86C-2
136.89C-4
132.46C-4a
121.86C-3
59.56C-8
34.26C-5
28.85C-7
27.82C-6
19.55-CH₃

Solvent: CDCl₃, Frequency: 75 MHz[1]

Table 3: Mass Spectrometry Data for a Derivative of this compound

Ionization ModeCalculated m/zFound m/zIon
ESI⁺162.1163.2[M+H]⁺

Data for 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine[1]

Table 4: Infrared (IR) Spectroscopy Data of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine

Wavenumber (cm⁻¹)Assignment
3333.9N-H stretch (amine)
3049.6C-H stretch (aromatic)
2926.7, 2855.2C-H stretch (aliphatic)
1648.1C=N stretch (aromatic)
1575.3C=C stretch (aromatic)
1444.5, 1428.1C-H bend (aliphatic)
782.2C-H out-of-plane bend (aromatic)

Technique: Not specified[1]

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

λmax (nm)TransitionChromophore
~234π-πQuinoline ring
~308n-πQuinoline ring

Expected absorption maxima based on the quinoline chromophore in a polar solvent.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols that can be adapted for the specific analysis of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS).

  • Instrumentation and Data Acquisition:

    • The spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

    • The data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

3.2 Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • For Electrospray Ionization (ESI), the solution can be directly infused into the mass spectrometer.

    • For Gas Chromatography-Mass Spectrometry (GC-MS), the sample may require derivatization to increase its volatility.

  • Instrumentation and Data Acquisition:

    • For ESI-MS, the sample solution is introduced into the ion source where it is nebulized and ionized. The ions are then guided into the mass analyzer.

    • A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

    • The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

3.3 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.

    • For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

    • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation and Data Acquisition:

    • The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum of the empty sample compartment (or the pure solvent/KBr) is recorded first.

    • The sample is then placed in the beam path, and the sample spectrum is recorded.

    • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

    • A quartz cuvette with a 1 cm path length is typically used.

  • Instrumentation and Data Acquisition:

    • A dual-beam UV-Vis spectrophotometer is commonly used.

    • A baseline is recorded with the cuvette filled with the pure solvent.

    • The sample solution is then placed in the sample beam, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm for this compound).

    • The spectrum is plotted as absorbance versus wavelength (nm), and the wavelengths of maximum absorbance (λmax) are identified.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques for the structural elucidation of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir Infrared Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis uv_vis->data_analysis structure_confirmation Structure Confirmation & Purity Assessment data_analysis->structure_confirmation

General experimental workflow for the characterization of a synthesized compound.

logical_relationship compound This compound (C₉H₁₂N₂) nmr NMR (¹H, ¹³C) ms MS ir IR uv_vis UV-Vis nmr_info Connectivity (C-H framework) Chemical Environment of Nuclei nmr->nmr_info provides ms_info Molecular Weight Elemental Formula ms->ms_info provides ir_info Functional Groups (e.g., -NH₂, C=C, C-H) ir->ir_info provides uv_vis_info Conjugated Systems (Quinoline Chromophore) uv_vis->uv_vis_info provides

Relationship between spectroscopic techniques and the structural information they provide.

References

An In-depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,6,7,8-tetrahydroquinolin-8-amine and its derivatives, compounds of significant interest in medicinal chemistry due to their roles as antagonists for crucial signaling proteins like the C5a and CXCR4 receptors. This document details various synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key reactions.

Introduction

This compound and its analogs are pivotal structural motifs found in a variety of biologically active compounds. Their derivatives have shown promise as potent antagonists of the C5a receptor, implicated in inflammatory diseases, and the CXCR4 receptor, which plays a role in cancer progression and HIV entry. The development of efficient and stereoselective synthetic routes to access these molecules is therefore a critical area of research in drug discovery and development. This guide will explore several key synthetic strategies, including catalytic hydrogenation, asymmetric synthesis, and enzymatic resolution.

Synthetic Methodologies

The synthesis of this compound and its derivatives can be broadly categorized into two main approaches: direct reduction of the quinoline core and stereoselective methods to obtain specific enantiomers.

Catalytic Hydrogenation of Quinolines

A primary method for the synthesis of the tetrahydroquinoline scaffold is the catalytic hydrogenation of the corresponding quinoline precursor. This method is often efficient but can lack stereoselectivity if not carefully controlled.

General Reaction Scheme:

Key parameters that influence the outcome of the reaction include the choice of catalyst, solvent, temperature, and hydrogen pressure. Deviations from optimal conditions can lead to incomplete reactions or the formation of byproducts.[1]

Asymmetric Synthesis and Enantioselective Methods

Achieving high enantioselectivity is crucial for the synthesis of chiral amines for pharmaceutical applications. Several strategies can be employed to favor the formation of a desired enantiomer of this compound.

  • Chiral Catalysts: The use of chiral catalysts is a principal method for asymmetric synthesis. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been utilized as ligands in metal complexes for asymmetric transfer hydrogenation.[1] For instance, chiral Ru-diamine complexes have been shown to be highly effective for the asymmetric hydrogenation of quinoline substrates.[2][3]

  • Enzymatic Resolution: Lipases are effective biocatalysts for the kinetic resolution of racemic intermediates. For example, lipase from Candida antarctica can be used for the kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol, a precursor to the desired amine.[4]

Quantitative Data Summary

The following tables summarize quantitative data for various synthetic approaches to this compound and its derivatives.

Table 1: Catalytic Hydrogenation Conditions

Starting MaterialCatalystSolventTemperature (°C)H2 Pressure (atm)Yield (%)Reference
QuinolineRu-diamine complexIonic LiquidRoom Temp-High[2][3]
Quinoline--60-708-12-[1]
(R) or (S)-8-triazo-5,6,7,8-tetrahydroquinolinePd-C (5% mol)Anhydrous EtOHRoom Temp25-[4]

Table 2: Enantioselective Synthesis and Resolution

MethodSubstrateCatalyst/EnzymeProductee (%)Yield (%)Reference
Asymmetric Transfer Hydrogenation1-Aryl Substituted-3,4-dihydroisoquinolinesRhodium complexes with (R)-CAMPY or (R)-Me-CAMPY ligandsChiral isoquinoline alkaloidsup to 69Quantitative[4]
Enzymatic Kinetic Resolution(±)-5,6,7,8-Tetrahydroquinoline-8-olLipase from Candida antarctica(S)-5,6,7,8-tetrahydroquinoline-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline-88 and 86 respectively[4]
Asymmetric Hydrogenation2-Substituted quinolinesChiral Ru-diamine complexes2-Substituted tetrahydroquinolinesup to 97up to 99[2]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinoline-8-ol[4]
  • Reaction Setup: A mixture of (±)-5,6,7,8-Tetrahydroquinoline-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq.), and 4Å molecular sieves (5 eq.) in i-Pr₂O (500 mL) is prepared.

  • Reaction Conditions: The mixture is stirred for 30 hours at 60 °C.

  • Work-up: The lipase and molecular sieves are removed by filtration through a celite pad.

  • Purification: The filtrate is concentrated under vacuum, and the two products, (S)-5,6,7,8-tetrahydroquinoline-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, are separated by chromatography on silica gel with an ethyl acetate and hexane (7:3) eluent.

Protocol 2: Synthesis of (R)- or (S)-8-amino-5,6,7,8-tetrahydroquinoline from Resolved Precursors[4]
  • Hydrolysis of the Acetate: The (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline enantiomer (1 eq.) and K₂CO₃ (4 eq.) in MeOH (10 mL) are stirred for 2 hours at room temperature. The MeOH is removed under vacuum, and the mixture is treated with H₂O and ethyl acetate. The organic phase is washed with brine and dried over anhydrous Na₂SO₄. The product is purified by column chromatography.

  • Azide Formation: A solution of the resulting (R)- or (S)-alcohol (1 eq.) in CH₂Cl₂ (10 mL), with DMAP (6 eq.), MsCl (4 eq.), and NaN₃ (50 eq.) is stirred at 0 °C.

  • Reduction to Amine: The resulting (R)- or (S)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) and Pd-C (5% mol) in anhydrous EtOH (5 mL) are stirred for 3 hours under an atmosphere of H₂ (25 atm) at room temperature. The Pd-C is removed by filtration on a celite pad, and the solvent is concentrated in a vacuum to yield the final amine product.

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives as C5a and CXCR4 receptor antagonists highlights their potential in treating inflammatory diseases and cancer.

C5a Receptor Signaling Pathway

The C5a receptor (C5aR) is a G protein-coupled receptor that, upon binding its ligand C5a, initiates a signaling cascade leading to various inflammatory responses.[5][6] Antagonists of this receptor can mitigate these effects.

C5a_Signaling_Pathway C5a C5a C5aR C5aR (GPCR) C5a->C5aR G_protein Gαi/Gα16 C5aR->G_protein activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK PLC->MAPK AKT Akt PI3K->AKT AKT->MAPK NFkB NF-κB MAPK->NFkB Inflammatory_Response Inflammatory Response (Cytokine Release, Chemotaxis) NFkB->Inflammatory_Response Antagonist This compound Derivative (Antagonist) Antagonist->C5aR Blocks

Caption: C5a Receptor Signaling Pathway and Antagonist Inhibition.

CXCR4 Signaling Pathway in Cancer

The CXCR4 receptor, when activated by its ligand CXCL12, promotes tumor growth, invasion, and metastasis.[7] Antagonists can disrupt these processes.

CXCR4_Signaling_Pathway CXCL12 CXCL12 CXCR4 CXCR4 (GPCR) CXCL12->CXCR4 G_protein Gαi CXCR4->G_protein activates JAK_STAT JAK/STAT CXCR4->JAK_STAT PI3K PI3K G_protein->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Cancer_Progression Cancer Progression (Growth, Metastasis, Angiogenesis) mTOR->Cancer_Progression JAK_STAT->Cancer_Progression Antagonist This compound Derivative (Antagonist) Antagonist->CXCR4 Blocks Enantioselective_Synthesis_Workflow Start Racemic Precursor (e.g., (±)-5,6,7,8-Tetrahydroquinolin-8-ol) Resolution Enzymatic Kinetic Resolution (e.g., Lipase) Start->Resolution Separation Chromatographic Separation Resolution->Separation Product1 Desired Enantiomer (e.g., (R)-alcohol) Separation->Product1 Product2 Other Enantiomer (e.g., (S)-acetate) Separation->Product2 Functional_Group_Conversion Functional Group Conversion (e.g., Hydrolysis, Azidation) Product1->Functional_Group_Conversion Product2->Functional_Group_Conversion Optional recycling Reduction Reduction to Amine (e.g., Catalytic Hydrogenation) Functional_Group_Conversion->Reduction Final_Product Enantiopure This compound Reduction->Final_Product

References

An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-8-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroquinolin-8-amine is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. As a derivative of tetrahydroquinoline, it serves as a versatile building block in the synthesis of a wide array of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and insights into its applications, particularly in drug development and catalysis.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers. These properties are crucial for designing synthetic routes, understanding its reactivity, and predicting its behavior in various chemical and biological systems.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₉H₁₂N₂[1]
Molecular Weight 148.20 g/mol [2]
Appearance Pale yellow oil[3]
Boiling Point 277.3 °C at 760 mmHg[1]
Density 1.081 g/cm³[1]
Refractive Index 1.565[1]
Flash Point 146 °C[1]
Storage Temperature 2-8°C, under inert atmosphere[1][2]
Chemical and Pharmacokinetic Properties
PropertyValueReference(s)
pKa (predicted) 8.93 ± 0.20[1]
LogP 1.8395[4]
Topological Polar Surface Area (TPSA) 38.91 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 0[4]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Below is a summary of available spectral data.

NMR Spectroscopy

¹H NMR (CDCl₃, 300 MHz, 25 °C): δ = 1.69–1.81 (m, 2H), 1.93–2.01 (m, 1H), 2.10–2.18 (m, 1H), 2.53 (s, 3H), 2.50–2.78 (m, 3H), 3.67 (t, J = 5.2 Hz, 1H), 7.05 (dd, J = 7.7, 4.7 Hz, 1H), 7.39 (d, J = 7.6 Hz, 1H), 8.40 (d, J = 4.6 Hz, 1H) ppm.[3]

¹³C NMR (CDCl₃, 75 MHz, 25 °C): δ = 19.55, 27.82, 28.85, 34.26, 59.56, 121.86, 132.46, 136.89, 146.86, 157.23 ppm.[3]

FTIR Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for a derivative are noted below.

FTIR (cm⁻¹): 3333.9, 3049.6, 2926.7, 2855.2, 2784.1, 1648.1, 1575.3, 1444.5, 1428.1, 1238.7, 1104.1, 782.2.[3] The broad band around 3334 cm⁻¹ is indicative of the N-H stretching of the primary amine.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

MS (ESI) of C₁₀H₁₄N₂ (m/z): calculated 162.1, found 163.2 [M+1]⁺.[3] Note: This data is for a methyl-substituted analog. The exact mass of this compound is 148.100048391.[1]

Experimental Protocols

The synthesis of this compound can be achieved through various routes, often starting from 5,6,7,8-tetrahydroquinolin-8-one or its derivatives. Below are detailed experimental protocols adapted from the literature.

Synthesis from 5,6,7,8-Tetrahydroquinolin-8-ol

This multi-step synthesis involves the conversion of the hydroxyl group to an azide, followed by reduction to the amine.

Step 1: Azidation of 5,6,7,8-Tetrahydroquinolin-8-ol [3]

  • Dissolve (R)- or (S)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in dichloromethane (CH₂Cl₂) (10 mL).

  • Add 4-Dimethylaminopyridine (DMAP) (6 eq.), methanesulfonyl chloride (MsCl) (4 eq.), and sodium azide (NaN₃) (50 eq.) to the solution at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add dimethyl sulfoxide (DMSO) (10 mL) and continue stirring for an additional 6 hours.

  • Quench the reaction with water and extract the product with a 3:7 mixture of ethyl acetate and hexane.

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the resulting (R)- or (S)-8-azido-5,6,7,8-tetrahydroquinoline by column chromatography on silica gel using a 15:85 mixture of ethyl acetate and hexane as the eluent.

Step 2: Reduction to this compound [3]

  • Dissolve (R)- or (S)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) and palladium on carbon (Pd/C) (5 mol%) in anhydrous ethanol (5 mL).

  • Stir the mixture for 3 hours under a hydrogen atmosphere (25 atm) at room temperature.

  • Remove the Pd/C catalyst by filtration through a celite pad.

  • Concentrate the filtrate under vacuum to obtain the final product as a pale-yellow oil.

G A 5,6,7,8-Tetrahydro- quinolin-8-ol B Azidation (NaN3, MsCl, DMAP) A->B C 8-Azido-5,6,7,8- tetrahydroquinoline B->C D Reduction (H2, Pd/C) C->D E 5,6,7,8-Tetrahydro- quinolin-8-amine D->E

Caption: Synthetic pathway from 5,6,7,8-Tetrahydroquinolin-8-ol.

Applications in Drug Development and Catalysis

This compound is a valuable scaffold in medicinal chemistry and a precursor for chiral ligands in asymmetric catalysis.

Role in Medicinal Chemistry

The tetrahydroquinoline core is a privileged structure found in numerous biologically active compounds.[5] Derivatives of this compound have been investigated for a range of therapeutic applications, including their use as C5a receptor antagonists and their potential as anticancer agents.[6][7] The amino group at the 8-position provides a convenient handle for further functionalization, allowing for the synthesis of diverse libraries of compounds for drug screening. The chirality at the 8-position is often crucial for biological activity, with different enantiomers exhibiting distinct pharmacological profiles.[5]

Application in Asymmetric Catalysis

Chiral derivatives of 8-amino-5,6,7,8-tetrahydroquinoline are effective ligands in metal-catalyzed asymmetric reactions.[3] These ligands, when complexed with metals such as rhodium or iridium, can catalyze reactions like asymmetric transfer hydrogenation with high enantioselectivity.[3] This is particularly important for the synthesis of chiral amines, which are key intermediates in the production of many pharmaceuticals.[3]

G cluster_0 Core Compound cluster_1 Applications cluster_2 Resulting Products A 5,6,7,8-Tetrahydro- quinolin-8-amine B Medicinal Chemistry (e.g., C5a receptor antagonists, anticancer agents) A->B Functionalization C Asymmetric Catalysis (Chiral Ligand Precursor) A->C Derivatization D Bioactive Molecules & Drug Candidates B->D E Enantiomerically Enriched Compounds C->E

Caption: Applications of this compound.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of high-value molecules. Its physical and chemical properties make it amenable to a variety of chemical transformations, while its structural motif is a cornerstone in the design of novel therapeutics and catalysts. This guide provides essential data and protocols to support further research and development involving this important chemical entity.

References

CAS number and molecular structure of 5,6,7,8-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6,7,8-Tetrahydroquinolin-8-amine, a pivotal heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. This document consolidates its chemical identity, molecular structure, and key physicochemical properties. It further details established experimental protocols for its synthesis and presents available analytical data. While direct biological activity data for the parent compound is limited, this guide explores the significant therapeutic applications of its derivatives, particularly in oncology. The information is curated to support researchers and professionals in drug discovery and development in leveraging the therapeutic potential of the tetrahydroquinoline scaffold.

Chemical Identity and Molecular Structure

This compound is a bicyclic aromatic amine. The core structure consists of a pyridine ring fused to a cyclohexene ring, with an amine group substituted at the 8th position.

CAS Number: 298181-83-6

Molecular Formula: C₉H₁₂N₂

Molecular Structure:

Image of the molecular structure of this compound

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound and its hydrochloride salt are presented below. These properties are crucial for understanding its behavior in biological systems and for designing synthetic and analytical procedures.

PropertyValueReference
Molecular Weight 148.21 g/mol [1]
Monoisotopic Mass 148.100048391 Da[2]
Topological Polar Surface Area 38.9 Ų[3]
logP (Predicted) 1.8395[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 0[3]
Boiling Point (Predicted) 259.1 °C[4]
Storage Temperature 2-8 °C, under inert atmosphere[1][4]

(Note: Some data corresponds to the hydrochloride salt, CAS No. 1431726-92-9)

Synthesis and Experimental Protocols

This compound is primarily synthesized from 5,6,7,8-tetrahydroquinolin-8-one. Both racemic and enantioselective synthetic routes have been established.

General Synthesis from 5,6,7,8-Tetrahydroquinolin-8-one

A common synthetic pathway involves the conversion of the ketone to an oxime, followed by reduction to the amine.

Experimental Protocol:

  • Oximation: 5,6,7,8-Tetrahydroquinolin-8-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The mixture is typically refluxed for several hours.

  • Reduction: The resulting 5,6,7,8-tetrahydroquinolin-8-one oxime is then reduced to the corresponding amine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Enantioselective Synthesis

Chiral separation or asymmetric synthesis is crucial for producing enantiomerically pure this compound, which is often required for stereospecific interactions with biological targets. One established method involves enzymatic kinetic resolution of a precursor.[5]

Experimental Protocol: Enzymatic Kinetic Resolution

  • Racemic Acetylation: Racemic 5,6,7,8-tetrahydroquinolin-8-ol is acetylated to produce the corresponding racemic acetate.

  • Enzymatic Hydrolysis: The racemic acetate is then subjected to enantioselective hydrolysis using a lipase, such as Candida antarctica lipase B (CAL-B). This selectively hydrolyzes one enantiomer of the acetate back to the alcohol, leaving the other enantiomer as the acetate.

  • Separation: The resulting mixture of the alcohol and the acetate enantiomers can be separated by chromatography.

  • Conversion to Amine: The separated enantiopure alcohol can then be converted to the corresponding amine via a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or through conversion to a sulfonate ester followed by displacement with azide and subsequent reduction.

A logical workflow for the enantioselective synthesis is depicted below:

G cluster_synthesis Enantioselective Synthesis Workflow Racemic_THQ_ol Racemic 5,6,7,8-Tetrahydro- quinolin-8-ol Racemic_THQ_OAc Racemic 5,6,7,8-Tetrahydro- quinolin-8-yl acetate Racemic_THQ_ol->Racemic_THQ_OAc Acetylation Enzymatic_Resolution Enzymatic Kinetic Resolution (e.g., CAL-B) Racemic_THQ_OAc->Enzymatic_Resolution Separated_Enantiomers (R)-acetate and (S)-alcohol (or vice versa) Enzymatic_Resolution->Separated_Enantiomers Separation Conversion_to_Amine Multi-step conversion (e.g., Mitsunobu or Azide route) Separated_Enantiomers->Conversion_to_Amine Enantiopure_Amine Enantiopure 5,6,7,8-Tetrahydro- quinolin-8-amine Conversion_to_Amine->Enantiopure_Amine G cluster_moa Generalized Mechanism of Action of Anticancer Derivatives THQ_Derivative Tetrahydroquinoline Derivative Cancer_Cell Cancer Cell THQ_Derivative->Cancer_Cell Enters ROS_Induction Induction of Reactive Oxygen Species (ROS) Cancer_Cell->ROS_Induction PI3K_AKT_mTOR Inhibition of PI3K/AKT/mTOR Pathway Cancer_Cell->PI3K_AKT_mTOR Apoptosis Apoptosis ROS_Induction->Apoptosis PI3K_AKT_mTOR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_AKT_mTOR->Cell_Cycle_Arrest

References

The Rising Therapeutic Potential of 5,6,7,8-Tetrahydroquinolin-8-amine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Novel derivatives of the 5,6,7,8-tetrahydroquinolin-8-amine scaffold are demonstrating significant promise in the fields of oncology, neurodegenerative disease, and infectious diseases. This technical guide provides an in-depth analysis of their biological activities, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Core Biological Activities and Quantitative Data

Recent research has highlighted the diverse biological activities of these derivatives, with the most prominent being antiproliferative, acetylcholinesterase inhibitory, and antimicrobial effects.

Antiproliferative and Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to exhibit potent cytotoxic effects against a range of human cancer cell lines.

A study on 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives revealed significant antiproliferative activity.[1][2][3] The inhibitory concentrations (IC50) for some of the most active compounds are summarized in the table below.

CompoundCell LineIC50 (µM)
(R)-5a A2780 (Ovarian Carcinoma)7.8
MSTO-211H (Mesothelioma)9.1
HT-29 (Colorectal Adenocarcinoma)12.5
HeLa (Cervix Carcinoma)13.2
CEM (T-lymphocyte)14.8
(S)-5a A2780 (Ovarian Carcinoma)10.2
MSTO-211H (Mesothelioma)12.3
HT-29 (Colorectal Adenocarcinoma)15.8
HeLa (Cervix Carcinoma)17.1
CEM (T-lymphocyte)19.5
(R)-3a A2780 (Ovarian Carcinoma)15.6
(S)-3a A2780 (Ovarian Carcinoma)20.1
(R)-2b A2780 (Ovarian Carcinoma)25.3
(S)-2b A2780 (Ovarian Carcinoma)30.5

Data compiled from studies on chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds.[1][2][3]

Furthermore, another study synthesized novel tetrahydroquinolinones and identified (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) as a potent inhibitor of colorectal cancer (CRC) growth.[4] This compound was found to suppress colony formation and migration of HCT-116 cells.[4] Other research has also highlighted the anticancer activities of various tetrahydroquinoline derivatives against lung (A459) and breast (MCF7) cancer cell lines.[5][6]

Acetylcholinesterase (AChE) Inhibition

Derivatives of 5-amino-5,6,7,8-tetrahydroquinolinones have been designed and synthesized as acetylcholinesterase inhibitors, showing potential for the treatment of Alzheimer's disease.[7] These compounds are structurally related to huperzine A, a known cholinesterase inhibitor.[7] Additionally, novel tetrahydropyranodiquinolin-8-amines have been identified as non-hepatotoxic acetylcholinesterase inhibitors with antioxidant properties.[8] One promising compound, 7-(3-methoxyphenyl)-9,10,11,12-tetrahydro-7H-pyrano[2,3-b:5,6-h']diquinolin-8-amine (2h), exhibited a non-competitive inhibition of human AChE with an IC50 value of 0.75 ± 0.01 μM.[8]

Antimicrobial and Antiviral Activities

The versatile bioactivity of this scaffold extends to antimicrobial and antiviral properties. Studies on 5,6,7,8-tetrahydropyrimido[4,5-b]quinoline derivatives have reported antimicrobial activity.[9][10] Specifically, certain compounds have shown potent growth inhibition against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[11] Furthermore, selected 5-sulphonamido-8-hydroxyquinoline derivatives have demonstrated marked antiviral activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV).[11]

Mechanisms of Action

The anticancer effects of these derivatives are attributed to their ability to induce mitochondrial dysfunction and increase reactive oxygen species (ROS) levels in cancer cells.[1][2][3] The most active compound, (R)-5a, was shown to affect cell cycle phases, induce mitochondrial membrane depolarization, and elevate cellular ROS production in A2780 ovarian cancer cells.[1][2][3] Some tetrahydroquinolinones have been found to induce autophagy via the PI3K/AKT/mTOR signaling pathway by disrupting the cellular survival balance through massive oxidative stress.[4]

PI3K_AKT_mTOR_Pathway THQ Tetrahydroquinolinone Derivative (20d) ROS ↑ Reactive Oxygen Species (ROS) THQ->ROS induces PI3K PI3K ROS->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy inhibits CellSurvival Cell Proliferation & Survival mTOR->CellSurvival promotes Autophagy->CellSurvival inhibits

Caption: PI3K/AKT/mTOR signaling pathway targeted by tetrahydroquinolinone derivatives.

Experimental Protocols

General Synthesis of 8-Substituted 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives

The synthesis of these derivatives often starts from 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine.[1] A general procedure for the formation of Schiff bases is as follows:

  • Dissolve 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 equivalents) in ethanol (10 mL).

  • Add the desired aldehyde (1 equivalent) to the solution at 0 °C.

  • Stir the reaction mixture for 8 hours at 0 °C.

  • Add water (5 mL) to the reaction.

  • Extract the aqueous solution with dichloromethane (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under vacuum to obtain the product.

Synthesis_Workflow Reactants 2-Methyl-5,6,7,8- tetrahydroquinolin-8-amine + Aldehyde Reaction Reaction in EtOH 0 °C, 8h Reactants->Reaction Workup Aqueous Workup & Extraction (DCM) Reaction->Workup Purification Drying & Solvent Removal Workup->Purification Product Schiff Base Derivative Purification->Product

Caption: General workflow for the synthesis of Schiff base derivatives.

In Vitro Antiproliferative Activity Assay

The antiproliferative activity of the synthesized compounds is typically evaluated using a standard cell viability assay, such as the MTT or SRB assay.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37 °C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: After the incubation period, a viability reagent (e.g., MTT solution) is added to each well. Following another incubation period, the resulting formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Antiproliferative_Assay_Workflow CellCulture Cancer Cell Line Culture Seeding Cell Seeding in 96-well Plates CellCulture->Seeding Treatment Treatment with Test Compounds Seeding->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation Assay Cell Viability Assay (e.g., MTT) Incubation->Assay Measurement Absorbance Measurement Assay->Measurement Analysis IC50 Determination Measurement->Analysis

Caption: Experimental workflow for in vitro antiproliferative assays.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, particularly in the realms of oncology and neurodegenerative disorders, warrant further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in vivo studies to validate the therapeutic potential of these promising derivatives. The detailed methodologies and data presented herein provide a solid foundation for advancing the discovery and development of next-generation therapies based on this privileged chemical scaffold.

References

An In-depth Technical Guide to the Stability and Handling of 5,6,7,8-Tetrahydroquinolin-8-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and handling of 5,6,7,8-Tetrahydroquinolin-8-amine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Adherence to proper storage and handling protocols is crucial to ensure the compound's integrity, minimize degradation, and safeguard laboratory personnel.

Chemical and Physical Properties

This compound hydrochloride is a white to off-white crystalline powder.[2] As a hydrochloride salt, it exhibits high water solubility and is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This property necessitates storage in tightly sealed containers with desiccants.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
CAS Number 1431726-92-9 (for the (R)-enantiomer hydrochloride)[4]
Molecular Formula C₉H₁₃ClN₂[4]
Molecular Weight 184.67 g/mol [4]
Appearance White crystalline powder[2]
Solubility High water solubility (>100 mg/mL)[2]
Storage Temperature 2-8°C[2]

Stability Profile and Degradation Pathways

The primary degradation risks for this compound hydrochloride are oxidation and photolysis. The amine functional group is susceptible to oxidation, which can be accelerated by exposure to air and light. Tetrahydroquinoline derivatives, in general, are also known to be light-sensitive.

Potential Degradation Pathways

This compound HCl This compound HCl Oxidation Oxidation This compound HCl->Oxidation Air (O₂) Photolysis Photolysis This compound HCl->Photolysis Light (UV/Vis) Hydrolysis Hydrolysis This compound HCl->Hydrolysis Moisture (H₂O) Oxidized Impurities Oxidized Impurities Oxidation->Oxidized Impurities Photodegradants Photodegradants Photolysis->Photodegradants Hydrolytic Products Hydrolytic Products Hydrolysis->Hydrolytic Products

Caption: Potential degradation pathways for this compound hydrochloride.

Quantitative Stability Data

While specific quantitative stability data for this compound hydrochloride is not extensively available in public literature, the following table illustrates the expected format for such data based on forced degradation studies. These studies are designed to identify potential degradation products and determine the intrinsic stability of the molecule.

Table 2: Illustrative Forced Degradation Study Results for this compound Hydrochloride

Stress ConditionTimeTemperature% Degradation (Illustrative)Major Degradants (Illustrative)
Acid Hydrolysis (0.1 M HCl) 24 h60°C5-10%N/A
Base Hydrolysis (0.1 M NaOH) 24 h60°C10-15%N/A
Oxidation (3% H₂O₂) 24 h25°C15-25%Oxidized derivatives
Thermal Degradation 7 days80°C< 5%N/A
Photostability (ICH Q1B) 1.2 million lux hours25°C20-30%Photodegradants

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how stability data should be presented. Actual results may vary.

Handling and Storage Procedures

Proper handling and storage are paramount to maintaining the quality and stability of this compound hydrochloride.

Storage
  • Solid Compound: Store in a tightly sealed, light-resistant container at 2-8°C.[2] Due to its hygroscopic nature, storage in a desiccator or with a desiccant is highly recommended.

  • Solutions: For short-term storage (up to one month), solutions should be kept at -20°C. For long-term storage (up to six months), it is recommended to store solutions at -80°C. To avoid degradation from repeated freeze-thaw cycles, prepare single-use aliquots.

Handling

This compound is classified as a hazardous substance and should be handled with care in a well-ventilated area, preferably a fume hood.[5][6]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.[6][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[6][7]

  • Skin and Body Protection: A laboratory coat and appropriate protective clothing should be worn to prevent skin contact.[6][7]

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.[6]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[8]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[8]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[8]

Experimental Protocols

Protocol for Weighing and Dissolving a Hygroscopic and Light-Sensitive Compound
  • Preparation: Before starting, ensure all necessary PPE is worn. Prepare a clean, dry, and organized workspace within a fume hood.

  • Weighing:

    • Use a calibrated analytical balance.

    • To minimize exposure to air and moisture, use a weighing boat or a tared vial with a cap.

    • Quickly transfer the desired amount of this compound hydrochloride to the weighing vessel and immediately close the stock container and the weighing vessel.

  • Dissolution:

    • Use a suitable dry solvent (e.g., anhydrous DMSO, ethanol, or water, depending on the experimental requirements).

    • In a light-protected vial (e.g., an amber vial), add the solvent to the weighed compound.

    • Vortex or sonicate the mixture until the compound is fully dissolved.

    • If the solution is not for immediate use, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.

General Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound hydrochloride.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound HCl Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Oxidation Oxidation (e.g., 3% H₂O₂, 25°C) Thermal Thermal Stress (e.g., 80°C) Photo Photostability (ICH Q1B) Neutralize Neutralize samples (if acidic/basic) Acid->Neutralize Base->Neutralize Analyze Analyze by stability-indicating method (e.g., HPLC-UV/MS) Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Identify and quantify degradants Analyze->Identify

Caption: A typical experimental workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24 hours).

    • Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.

    • Oxidation: Treat the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C) for a specified period (e.g., 7 days).

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10][11][12][13] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

    • Calculate the percentage of degradation and identify and quantify any significant degradation products.

By following these guidelines, researchers and drug development professionals can ensure the proper handling, storage, and stability assessment of this compound hydrochloride, thereby maintaining the integrity of their research and development activities.

References

Methodological & Application

Application Notes: 5,6,7,8-Tetrahydroquinolin-8-amine as a Chiral Ligand in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6,7,8-Tetrahydroquinolin-8-amine and its derivatives have emerged as a significant class of chiral ligands in the field of asymmetric synthesis. These ligands, particularly the chiral diamine known as CAMPY and its 2-methyl analogue (Me-CAMPY), possess a rigid tetrahydroquinoline backbone which, when combined with a chiral amino group, creates a well-defined stereochemical environment around a metal center. This structural feature is instrumental in achieving high levels of stereocontrol in various catalytic transformations. The primary application of these ligands to date has been in the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines, yielding valuable chiral alcohols and amines, which are key intermediates in the synthesis of pharmaceuticals and biologically active compounds.[1][2]

The synthesis of these chiral ligands often involves an enzymatic kinetic resolution of a racemic precursor, such as (±)-5,6,7,8-tetrahydroquinolin-8-ol, followed by conversion to the desired chiral amine.[1] Once prepared, these ligands are complexed with transition metals, most notably rhodium and iridium, to form active catalysts for asymmetric reactions.

Applications in Asymmetric Transfer Hydrogenation (ATH)

The metal complexes of this compound derivatives have proven to be highly effective catalysts for the asymmetric transfer hydrogenation of a range of substrates.

1. ATH of Aryl Ketones:

Iridium(III) complexes bearing 8-amino-5,6,7,8-tetrahydroquinoline ligands, such as CAMPY, have demonstrated high efficiency in the reduction of a variety of prochiral aryl ketones.[3] These reactions typically proceed with good enantioselectivity. For instance, the reduction of 1-(o-tolyl)ethan-1-one has been achieved with an enantiomeric excess (ee) of 86%.[3] A particularly noteworthy application is in the ATH of β-amino keto esters, which are precursors to β-lactams. The catalyst [Cp*Ir(H2O)(L1)]SO4, where L1 is the CAMPY ligand, has been used to reduce 2-(benzamidomethyl)-3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, affording the corresponding alcohol with an excellent 99% ee.[3]

2. ATH of 1-Aryl Substituted-3,4-dihydroisoquinolines (DHIQs):

Rhodium complexes of CAMPY and Me-CAMPY have been successfully employed in the ATH of DHIQs, which are crucial intermediates for the synthesis of biologically active alkaloids.[4][5][6] While the enantiomeric excess in these reactions can be modest, quantitative conversions are often achieved. The use of additives, such as La(OTf)3, has been shown to be beneficial, especially for more sterically hindered substrates.[4][7]

Data Presentation

The following tables summarize the performance of this compound based ligands in asymmetric transfer hydrogenation reactions.

Table 1: Asymmetric Transfer Hydrogenation of Aryl Ketones with Ir(III)-CAMPY Catalyst

SubstrateCatalystEnantiomeric Excess (ee)Reference
1-(o-tolyl)ethan-1-one[CpIr(H2O)(CAMPY)]SO486%[3]
2-(benzamidomethyl)-3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate[CpIr(H2O)(CAMPY)]SO499%[3]

Table 2: Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines with Rh(III)-CAMPY/Me-CAMPY Catalysts

SubstrateCatalystConversionEnantiomeric Excess (ee)AdditiveReference
1-phenyl-3,4-dihydroisoquinoline[Rh(Cp)((R)-Me-CAMPY)Cl]ClQuantitativeup to 69%La(OTf)3[4][7]
Various substituted 1-aryl DHIQs[Rh(Cp)((R)-Me-CAMPY)Cl]ClQuantitativeModestLa(OTf)3[4][7]

Experimental Protocols

Protocol 1: Synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY)

This protocol is adapted from literature procedures and involves a key enzymatic resolution step.[1]

Part A: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Dissolve (±)-5,6,7,8-tetrahydroquinolin-8-ol in a suitable solvent such as diisopropyl ether.

  • Add vinyl acetate (5 equivalents), lipase from Candida antarctica (e.g., Novozym 435, 0.5 equivalents), and 4Å molecular sieves (5 equivalents).[2]

  • Stir the mixture at 60 °C for 30 hours, monitoring the reaction progress by chiral HPLC.[2]

  • After the reaction, filter off the lipase and molecular sieves through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline by silica gel chromatography.[2]

  • Hydrolyze the (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline to obtain (R)-5,6,7,8-tetrahydroquinolin-8-ol.

Part B: Conversion of (R)-5,6,7,8-Tetrahydroquinolin-8-ol to (R)-CAMPY

  • Dissolve (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 equivalent) in dichloromethane (CH2Cl2) at 0 °C.[2]

  • Add 4-dimethylaminopyridine (DMAP, 6 equivalents), methanesulfonyl chloride (MsCl, 4 equivalents), and sodium azide (NaN3, 50 equivalents).[2]

  • Stir the mixture at room temperature for 30 minutes, then add dimethyl sulfoxide (DMSO) and continue stirring for 6 hours.[2]

  • Quench the reaction with water and extract the product with a mixture of ethyl acetate and hexane.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the resulting (R)-8-azido-5,6,7,8-tetrahydroquinoline by silica gel chromatography.[2]

  • Dissolve the (R)-8-azido-5,6,7,8-tetrahydroquinoline (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.[2]

  • Add triphenylphosphine (PPh3, 1.2 equivalents) and stir the mixture at room temperature overnight.[2]

  • Extract the final product, (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY), with a suitable organic solvent, dry, and concentrate.[2]

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines

This protocol provides a general method for the ATH of DHIQs using a chiral rhodium catalyst.[2]

  • In a reaction vial, dissolve the 1-aryl-3,4-dihydroisoquinoline substrate (0.1 mmol) and the chiral rhodium catalyst (e.g., [Rh(Cp*)((R)-Me-CAMPY)Cl]Cl, 1 mol%) in water (1 mL).[2]

  • Add a formic acid/triethylamine azeotropic mixture (HCOOH:Et3N, 5:2, 0.1 mL) as the hydrogen source.[2]

  • Seal the vial and stir the reaction mixture at 40 °C for 24 hours.[2]

  • After the reaction is complete, quench the reaction and extract the product with an appropriate organic solvent.

  • Wash the organic phase, dry over an anhydrous drying agent (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Determine the conversion and enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

Ligand_Synthesis_Workflow cluster_0 Part A: Enzymatic Resolution cluster_1 Part B: Conversion to Amine Racemic_Alcohol (±)-5,6,7,8-Tetrahydroquinolin-8-ol Enzymatic_Reaction Enzymatic Kinetic Resolution (Lipase, Vinyl Acetate) Racemic_Alcohol->Enzymatic_Reaction Separation Chromatographic Separation Enzymatic_Reaction->Separation Chiral_Alcohol (R)-5,6,7,8-Tetrahydroquinolin-8-ol Separation->Chiral_Alcohol Chiral_Acetate (R)-8-Acetoxy-5,6,7,8- tetrahydroquinoline Separation->Chiral_Acetate Azidation Azidation (MsCl, NaN3) Chiral_Alcohol->Azidation Hydrolysis Hydrolysis Chiral_Acetate->Hydrolysis Hydrolysis->Chiral_Alcohol Azide_Intermediate (R)-8-Azido-5,6,7,8- tetrahydroquinoline Azidation->Azide_Intermediate Reduction Reduction (PPh3, H2O) Azide_Intermediate->Reduction Final_Ligand (R)-CAMPY Reduction->Final_Ligand

Caption: Workflow for the synthesis of the (R)-CAMPY ligand.

ATH_Workflow Start Start Substrate_Catalyst Dissolve Substrate and Chiral Rhodium Catalyst in Water Start->Substrate_Catalyst H_Source Add HCOOH:Et3N (Hydrogen Source) Substrate_Catalyst->H_Source Reaction Stir at 40°C for 24h H_Source->Reaction Workup Quench and Extract Product Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Determine Conversion and ee (Chiral HPLC) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for Asymmetric Transfer Hydrogenation.

References

Applications of 5,6,7,8-Tetrahydroquinolin-8-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds. The introduction of an amine group at the 8-position creates a versatile chiral building block, 5,6,7,8-tetrahydroquinolin-8-amine, which has garnered significant attention for the development of novel therapeutic agents. Its unique structural features, including a partially saturated heterocyclic ring and a primary amine, allow for diverse chemical modifications, leading to compounds with a wide range of pharmacological activities. This document provides an overview of the applications of this compound derivatives, with a focus on their use as antiproliferative agents and C5a receptor antagonists. Detailed experimental protocols and data are provided to facilitate further research and development in this promising area.

I. Antiproliferative Activity of 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine Derivatives

Derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. The strategic modification of the 8-amino group has led to the discovery of potent compounds with promising therapeutic potential.

Data Presentation: In Vitro Antiproliferative Activity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives against several human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
(R)-5a A2780 (Ovarian Carcinoma)Significant[1][2]
CEM (T-lymphocyte)Significant[1][2]
HeLa (Cervix Carcinoma)Significant[1][2]
HT-29 (Colorectal Adenocarcinoma)Significant[1][2]
MSTO-211H (Biphasic Mesothelioma)Significant[1][2]
3a A2780, CEM, HeLa, HT-29, MSTO-211HSignificant[1][2]
2b A2780, CEM, HeLa, HT-29, MSTO-211HSignificant[1][2]
Compound 15 MCF-7 (Breast Adenocarcinoma)15.16[3]
HepG-2 (Hepatocellular Carcinoma)18.74[3]
A549 (Lung Carcinoma)18.68[3]
Tetrahydroquinoline 2 MCF-750 (at 72h)[4]
MDA-MB-231 (Breast Adenocarcinoma)25 (at 72h)[4]

Note: "Significant" indicates that the compounds showed noteworthy IC50 values as reported in the cited literature, though the exact numerical values were not always provided in the abstracts.[1][2]

Experimental Protocols

This protocol describes the synthesis of Schiff base derivatives by the condensation of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine with various aldehydes.[5]

Materials:

  • (R)- or (S)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine

  • Substituted aldehyde (1 equivalent)

  • Ethanol (EtOH)

  • Dichloromethane (CH2Cl2)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Water (H2O)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 equivalents) in ethanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add the corresponding aldehyde (1 equivalent) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 8 hours.

  • After 8 hours, add water (5 mL) to the reaction mixture.

  • Extract the aqueous solution with dichloromethane (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under vacuum using a rotary evaporator to obtain the crude product.

  • Purify the product as necessary (e.g., by washing with tert-butyl-methyl ether).[1]

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG-2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Synthesized tetrahydroquinoline derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C in a CO2 incubator.[6]

  • After 24 hours, replace the culture medium with fresh medium containing various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, 100 µM).[3]

  • Incubate the cells with the compounds for the desired period (e.g., 24, 48, or 72 hours).[3][4]

  • After incubation, add 10 µL of MTT working solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]

  • Aspirate the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mechanism of Action and Signaling Pathway

The most active compound, (R)-5a, has been shown to induce cell cycle arrest and apoptosis in A2780 ovarian cancer cells.[1][2] The proposed mechanism involves the induction of mitochondrial membrane depolarization and an increase in cellular reactive oxygen species (ROS) production.[1][2]

G cluster_0 Experimental Workflow: Synthesis and Evaluation A Synthesis of 2-Methyl-5,6,7,8- tetrahydroquinolin-8-amine Derivatives B Characterization (NMR, IR, MS) A->B C In Vitro Antiproliferative Screening (MTT or SRB Assay) A->C D Determination of IC50 Values C->D E Mechanism of Action Studies (Cell Cycle, Apoptosis, ROS) D->E

Caption: Workflow for Synthesis and Biological Evaluation.

G cluster_1 Proposed Signaling Pathway in Cancer Cells Compound (R)-5a Derivative Mito Mitochondrial Membrane Depolarization Compound->Mito ROS Increased Cellular ROS Compound->ROS Apoptosis Apoptosis Mito->Apoptosis ROS->Apoptosis CellCycle Cell Cycle Arrest Apoptosis->CellCycle

Caption: Proposed Mechanism of (R)-5a in Cancer Cells.

II. 5,6,7,8-Tetrahydroquinoline Derivatives as C5a Receptor Antagonists

A novel series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been identified as potent antagonists of the C5a receptor, a key target in inflammatory diseases.[7] These compounds exhibit high binding affinity for the receptor and demonstrate functional antagonism.[7]

Data Presentation: C5a Receptor Antagonist Activity

While specific quantitative binding affinity data (e.g., Ki values) were not detailed in the initial search results, the literature highlights that members of this series display "high binding affinity" and are "potent functional antagonists".[7] Further investigation into the primary literature is recommended to obtain specific quantitative data for structure-activity relationship (SAR) studies.

Experimental Protocols

The synthesis of these C5a receptor antagonists involves synthetic routes that allow for efficient variation of substituents on the tetrahydroquinoline core.[7] A general, representative synthetic scheme is depicted below.

G cluster_2 Synthetic Workflow for C5a Antagonists Start Substituted Tetrahydroquinoline Precursor Step1 Introduction of Aryl Group at C2 Position Start->Step1 Step2 Introduction of Amino Group at C5 Position Step1->Step2 Product 2-Aryl-5-amino-5,6,7,8- tetrahydroquinoline Step2->Product

Caption: General Synthetic Scheme for C5a Antagonists.

Conclusion

This compound and its derivatives represent a versatile and valuable scaffold in medicinal chemistry. The presented data and protocols for their application as antiproliferative agents and C5a receptor antagonists underscore their potential for the development of novel therapeutics. The detailed methodologies provided herein are intended to serve as a practical guide for researchers in the field, facilitating the synthesis, evaluation, and further optimization of this promising class of compounds. The adaptability of the tetrahydroquinoline core allows for extensive structure-activity relationship studies, paving the way for the discovery of next-generation drug candidates.

References

Application Notes and Protocols: Synthesis and Evaluation of C5a Receptor Antagonists Utilizing 5,6,7,8-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of C5a receptor antagonists derived from the versatile scaffold, 5,6,7,8-Tetrahydroquinolin-8-amine. The complement C5a receptor (C5aR) is a key G protein-coupled receptor (GPCR) involved in inflammatory responses, making it a prime target for the development of novel therapeutics for a range of inflammatory diseases. The 5,6,7,8-tetrahydroquinoline core has been identified as a privileged structure in the design of potent and selective C5aR antagonists.

This document offers detailed, albeit generalized, protocols for the chemical synthesis of these antagonists and the subsequent biological assays required to determine their efficacy. The provided methodologies are based on established principles and published research in the field.

C5a Receptor Signaling Pathway

Activation of the C5a receptor by its ligand, C5a, triggers a cascade of intracellular signaling events, primarily through the Gαi protein subunit. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines. C5a receptor antagonists function by competitively binding to the receptor, thereby preventing C5a-mediated signaling.

C5a_Signaling_Pathway C5a C5a C5aR C5a Receptor (C5aR) C5a->C5aR Binds and Activates G_protein Gi/o C5aR->G_protein Activates Antagonist This compound based Antagonist Antagonist->C5aR Binds and Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Inflammatory Response (Chemotaxis, Degranulation, Cytokine Release) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: C5a Receptor Signaling Pathway.

Synthesis of 2-Aryl-5-amino-5,6,7,8-tetrahydroquinoline C5a Receptor Antagonists

A novel series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline C5a receptor antagonists has been reported, demonstrating high binding affinity and potent functional antagonism.[1] The synthetic routes were designed to allow for efficient variation of substituents on the tetrahydroquinoline core, facilitating the exploration of structure-activity relationships (SAR). While the full detailed experimental procedures from the primary literature are not publicly available, a general synthetic approach can be outlined based on established organic chemistry principles for the construction of similar heterocyclic systems.

General Synthetic Workflow:

Synthesis_Workflow start Starting Materials: Substituted Anilines, Cyclohexanone Derivatives step1 Condensation Reaction start->step1 intermediate1 Tetrahydroquinoline Core Formation step1->intermediate1 step2 Functional Group Interconversion (e.g., Introduction of Aryl Group at C2) intermediate1->step2 intermediate2 2-Aryl-5,6,7,8-tetrahydroquinoline Intermediate step2->intermediate2 step3 Introduction of Amino Group at C8 (e.g., Reductive Amination) intermediate2->step3 final_product Final Product: 2-Aryl-8-amino-5,6,7,8- tetrahydroquinoline Antagonist step3->final_product purification Purification (e.g., Chromatography) final_product->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General Synthetic Workflow.

Experimental Protocol (Generalized)

Objective: To synthesize 2-aryl-8-amino-5,6,7,8-tetrahydroquinoline derivatives.

Materials:

  • Substituted anilines

  • Cyclohexanone or its derivatives

  • Aryl boronic acids (for Suzuki coupling) or other arylating agents

  • Ammonia source (e.g., ammonium acetate, ammonia in methanol)

  • Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

  • Palladium catalyst and ligand (for cross-coupling reactions)

  • Appropriate solvents (e.g., toluene, ethanol, methanol, dichloromethane)

  • Acids and bases for pH adjustment

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the 5,6,7,8-Tetrahydroquinolin-8-one Core:

    • This can typically be achieved through a Friedländer annulation or a related cyclization reaction between a substituted aniline and a cyclohexanone derivative under acidic or basic conditions. The specific catalyst and reaction conditions will depend on the chosen substrates.

  • Introduction of the C2-Aryl Group (if not present from the start):

    • If the starting materials do not already contain the desired C2-aryl substituent, a common method is a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. This would typically involve converting the C2 position of the tetrahydroquinoline core into a suitable halide or triflate, followed by reaction with an appropriate aryl boronic acid or organostannane.

  • Formation of the 8-Amino Group:

    • The 8-amino group can be introduced via reductive amination of the corresponding 5,6,7,8-tetrahydroquinolin-8-one.

    • Dissolve the 8-keto intermediate in a suitable solvent (e.g., methanol or ethanol).

    • Add an ammonia source (e.g., a solution of ammonia in methanol or ammonium acetate).

    • Add a reducing agent (e.g., sodium cyanoborohydride) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction and perform an aqueous workup to isolate the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the desired 2-aryl-8-amino-5,6,7,8-tetrahydroquinoline.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation of C5a Receptor Antagonists

The pharmacological activity of the synthesized compounds is assessed through a series of in vitro assays to determine their binding affinity for the C5a receptor and their functional ability to inhibit C5a-mediated cellular responses.

C5a Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the synthesized compounds for the human C5a receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., ¹²⁵I-C5a) for binding to the C5a receptor expressed on a cell membrane preparation.

Generalized Protocol:

  • Membrane Preparation:

    • Use a cell line that endogenously expresses the human C5a receptor (e.g., human neutrophils or U937 cells) or a recombinant cell line overexpressing the receptor.

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and intact cells, then centrifuge the supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radiolabeled C5a ligand at a concentration close to its Kd, and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled C5a.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

C5a-Mediated Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of the synthesized compounds by measuring their ability to inhibit C5a-induced intracellular calcium release.

Principle: Activation of the C5a receptor leads to a rapid increase in intracellular calcium concentration. This can be measured using a fluorescent calcium indicator dye. An antagonist will block this C5a-induced calcium flux.

Generalized Protocol:

  • Cell Preparation:

    • Use a suitable cell line, such as human neutrophils or a C5aR-expressing cell line.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37 °C.

    • Wash the cells to remove excess dye and resuspend them in a physiological buffer.

  • Calcium Flux Measurement:

    • Dispense the dye-loaded cells into a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle control for a short period.

    • Measure the baseline fluorescence using a fluorescence plate reader equipped with an automated injection system.

    • Inject a solution of C5a at a concentration that elicits a submaximal response (e.g., EC80) into the wells.

    • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the percentage of inhibition of the C5a-induced calcium response against the logarithm of the test compound concentration.

    • Determine the IC50 value by non-linear regression analysis.

Data Presentation

All quantitative data from the synthesis and biological assays should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Synthetic Yields and Physicochemical Properties

Compound IDR¹ SubstituentR² SubstituentMolecular FormulaMolecular WeightYield (%)Purity (%)
Example-1 H4-Cl-PhC₁₅H₁₅ClN₂258.75Data not available>95
Example-2 6-Me3-F-PhC₁₆H₁₇FN₂256.32Data not available>95
.....................

Table 2: In Vitro Pharmacological Data of C5a Receptor Antagonists

Compound IDC5aR Binding Affinity (Ki, nM)C5a-mediated Ca²⁺ Mobilization (IC50, nM)
Example-1 Data not availableData not available
Example-2 Data not availableData not available
.........

Note: Specific quantitative data from the primary literature is not publicly available and would need to be generated experimentally following the protocols outlined above.

Conclusion

The this compound scaffold serves as a valuable starting point for the design and synthesis of potent C5a receptor antagonists. The generalized protocols provided herein offer a framework for the synthesis and biological evaluation of these compounds. Further optimization of both the synthetic routes and the assay conditions will be necessary to identify lead candidates for the development of novel anti-inflammatory therapies.

References

Application Notes and Protocols for the Use of Chiral 5,6,7,8-Tetrahydroquinolin-8-amine Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of chiral derivatives of 5,6,7,8-Tetrahydroquinolin-8-amine as ligands in asymmetric catalysis. The primary focus is on their application in the asymmetric transfer hydrogenation (ATH) of 1-aryl substituted-3,4-dihydroisoquinolines, which are crucial intermediates in the synthesis of biologically active alkaloids and pharmaceuticals.[1][2][3][4]

The chiral diamines, such as (R)-8-amino-5,6,7,8-tetrahydroquinoline, known as (R)-CAMPY, and its 2-methyl analogue, (R)-Me-CAMPY, have been employed as effective ligands in combination with transition metals like rhodium.[1][5][6] These catalysts facilitate the stereoselective reduction of prochiral imines, providing access to enantioenriched amine products.[7]

Overview of Catalytic Applications

Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives serve as bidentate ligands that form stable complexes with transition metals. The rigid tetrahydroquinoline backbone and the chiral center at the 8-position create a well-defined chiral pocket around the metal center, enabling high stereocontrol during the catalytic process.[6]

The primary application highlighted in the literature is the Asymmetric Transfer Hydrogenation (ATH) of cyclic imines, particularly 1-aryl-3,4-dihydroisoquinolines.[1][6] This reaction typically utilizes a hydrogen donor, such as a formic acid/triethylamine (HCOOH:Et₃N) azeotrope, to achieve the reduction.[6]

Performance Data in Asymmetric Transfer Hydrogenation

The following table summarizes the performance of rhodium catalysts bearing chiral 8-amino-5,6,7,8-tetrahydroquinoline-based ligands in the ATH of various 1-aryl-3,4-dihydroisoquinolines.

Substrate (DHIQ)LigandCatalystAdditiveConversion (%)ee (%)
1-Phenyl-3,4-dihydroisoquinoline(R)-CAMPY[Rh(Cp)((R)-CAMPY)Cl]ClNone>9965
1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline(R)-CAMPY[Rh(Cp)((R)-CAMPY)Cl]ClNone>9960
1-(4-Chlorophenyl)-3,4-dihydroisoquinoline(R)-CAMPY[Rh(Cp)((R)-CAMPY)Cl]ClNone>9962
1-Phenyl-3,4-dihydroisoquinoline(R)-Me-CAMPY[Rh(Cp)((R)-Me-CAMPY)Cl]ClNone>9969
1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline(R)-Me-CAMPY[Rh(Cp)((R)-Me-CAMPY)Cl]ClNone>9967
1-(4-Chlorophenyl)-3,4-dihydroisoquinoline(R)-Me-CAMPY[Rh(Cp)((R)-Me-CAMPY)Cl]ClNone>9968
Sterically hindered substrates(R)-CAMPY / (R)-Me-CAMPYRhodium complexesLa(OTf)₃QuantitativeModest

Data synthesized from literature reports.[1][3]

Experimental Protocols

Protocol 1: Synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY)

This protocol involves the enzymatic kinetic resolution of the corresponding racemic alcohol, followed by conversion to the amine.

Part A: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol [5][6]

  • To a solution of (±)-5,6,7,8-tetrahydroquinolin-8-ol in isopropyl ether, add vinyl acetate (5 equivalents), lipase acrylic resin from Candida antarctica (0.5 equivalents), and 4Å molecular sieves (5 equivalents).[6]

  • Stir the mixture at 60 °C for 30 hours.[6]

  • Monitor the reaction progress by chiral HPLC.

  • Upon completion, filter the mixture through a celite pad to remove the lipase and molecular sieves.[6]

  • Concentrate the filtrate under reduced pressure.

  • Separate the products, (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, by silica gel chromatography.[6]

Part B: Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline [6]

  • Dissolve (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 equivalent) and K₂CO₃ (4 equivalents) in methanol.

  • Stir the mixture for 2 hours at room temperature.

  • Remove the methanol under vacuum.

  • Treat the residue with water and extract with ethyl acetate.

  • Separate the organic phase, wash with brine, and dry over anhydrous Na₂SO₄.[6]

  • Concentrate the solution to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.

Part C: Conversion of (R)-5,6,7,8-tetrahydroquinolin-8-ol to (R)-CAMPY [6]

  • To a solution of (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 equivalent) in dichloromethane at 0 °C, add DMAP (6 equivalents), MsCl (4 equivalents), and NaN₃ (50 equivalents).[6]

  • Stir the mixture at room temperature for 30 minutes, then add DMSO and continue stirring for 6 hours.[6]

  • Quench the reaction with water and extract with a mixture of ethyl acetate and hexane.

  • Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting (R)-8-azido-5,6,7,8-tetrahydroquinoline by silica gel chromatography.[6]

  • To a solution of the azide in THF/H₂O, add PPh₃ (1.2 equivalents).

  • Stir the mixture at room temperature overnight.

  • Extract the product, (R)-CAMPY, with an organic solvent, dry, and concentrate.[6]

Protocol 2: Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinoline [6]

  • In a reaction vial, dissolve the 1-aryl-3,4-dihydroisoquinoline substrate (0.1 mmol) and the chiral rhodium catalyst (e.g., [Rh(Cp*)((R)-Me-CAMPY)Cl]Cl, 1 mol%) in water (1 mL).[6]

  • Add the HCOOH:Et₃N (5:2) azeotropic mixture (0.1 mL) as the hydrogen source.[6]

  • Seal the vial and stir the reaction mixture at 40 °C for 24 hours.[6]

  • After the reaction, extract the product with an appropriate organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

Ligand_Synthesis_Workflow cluster_synthesis Synthesis of (R)-CAMPY Ligand racemic_ol (±)-5,6,7,8-Tetrahydro- quinolin-8-ol enzymatic_res Enzymatic Kinetic Resolution racemic_ol->enzymatic_res r_acetate (R)-8-acetoxy-5,6,7,8- tetrahydroquinoline enzymatic_res->r_acetate hydrolysis Hydrolysis r_acetate->hydrolysis r_ol (R)-5,6,7,8-Tetrahydro- quinolin-8-ol hydrolysis->r_ol conversion Conversion to Amine (multi-step) r_ol->conversion r_campy (R)-CAMPY conversion->r_campy

Caption: Workflow for the synthesis of the (R)-CAMPY ligand.

Catalytic_Cycle catalyst [Rh]-H (Active Catalyst) intermediate1 [Rh]-Imine Complex catalyst->intermediate1 Coordination substrate Imine (DHIQ) substrate->intermediate1 product Chiral Amine intermediate1->product Hydride Transfer h_source HCOOH/Et3N h_source->catalyst Regeneration catalyst_precursor [Rh]-Cl (Precatalyst) catalyst_precursor->catalyst Activation

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Experimental_Workflow start Start dissolve Dissolve Substrate and Catalyst in H2O start->dissolve add_h_source Add HCOOH:Et3N Mixture dissolve->add_h_source react Stir at 40 °C for 24h add_h_source->react workup Aqueous Workup and Extraction react->workup purify Silica Gel Chromatography workup->purify analyze Chiral HPLC Analysis purify->analyze end End analyze->end

References

Application Notes and Protocols: Metal Complexes of 5,6,7,8-Tetrahydroquinolin-8-amine for Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines and alcohols are critical building blocks in the synthesis of pharmaceuticals and fine chemicals. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the enantioselective reduction of prochiral ketones and imines, offering a safer and often more convenient alternative to high-pressure hydrogenation. This document provides detailed application notes and protocols for the use of metal complexes featuring chiral diamine ligands derived from the 5,6,7,8-tetrahydroquinolin-8-amine scaffold in asymmetric transfer hydrogenation.

Specifically, we focus on the application of (R)-8-amino-5,6,7,8-tetrahydroquinoline, known as (R)-CAMPY, and its 2-methyl analogue, (R)-Me-CAMPY. When complexed with transition metals such as Rhodium(III) and Iridium(III), these ligands form highly effective catalysts for the ATH of various substrates, including 1-aryl-3,4-dihydroisoquinolines and aryl ketones. The resulting chiral tetrahydroisoquinolines and secondary alcohols are valuable intermediates in the synthesis of biologically active alkaloids and other pharmacologically relevant molecules.[1][2]

Data Presentation

The following tables summarize the catalytic performance of Rhodium and Iridium complexes of (R)-CAMPY and (R)-Me-CAMPY in the asymmetric transfer hydrogenation of representative substrates.

Table 1: Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines with Rhodium Catalysts

Substrate (Aryl Group)CatalystConversion (%)ee (%)
1-Phenyl[Rh(Cp)((R)-CAMPY)Cl]Cl>9965
1-Phenyl[Rh(Cp)((R)-Me-CAMPY)Cl]Cl>9969
1-(4-Methoxyphenyl)[Rh(Cp)((R)-Me-CAMPY)Cl]Cl>9958
1-(4-Chlorophenyl)[Rh(Cp)((R)-Me-CAMPY)Cl]Cl>9962
1-(2-Naphthyl)[Rh(Cp*)((R)-Me-CAMPY)Cl]Cl>9955

Reaction conditions: Substrate (0.1 mmol), catalyst (1 mol%), HCOOH:Et₃N (5:2 azeotrope, 0.1 mL), H₂O (1 mL), 40 °C, 24 h.

Table 2: Asymmetric Transfer Hydrogenation of Aryl Ketones with Iridium Catalysts (Representative Data)

SubstrateCatalystConversion (%)ee (%)
Acetophenone[Ir(Cp)((R)-CAMPY)Cl]ClHighGood
1-(o-tolyl)ethan-1-one[Ir(Cp)((R)-CAMPY)Cl]Cl>9586
1-(p-tolyl)ethan-1-one[Ir(Cp*)((R)-CAMPY)Cl]ClHighModerate

Note: Specific quantitative data for a broad range of aryl ketones with the specified Iridium-CAMPY catalyst is limited in the provided search results. The data presented is representative of the potential of this catalytic system. Further optimization may be required for specific substrates.

Experimental Protocols

Protocol 1: Synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY)

This multi-step synthesis starts with the racemic alcohol, which is resolved through enzymatic kinetic resolution.

Part A: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • To a solution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.) in an appropriate organic solvent (e.g., toluene), add vinyl acetate (excess) and lipase from Candida antarctica (e.g., Novozym 435).

  • Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC.

  • Upon reaching approximately 50% conversion, filter off the lipase.

  • Concentrate the filtrate and separate the resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline by column chromatography on silica gel.

Part B: Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline

  • Dissolve (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) in methanol.

  • Add potassium carbonate (K₂CO₃, 4 eq.) and stir the mixture at room temperature for 2 hours.[1]

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.[1]

Part C: Synthesis of (R)-8-azido-5,6,7,8-tetrahydroquinoline

  • Dissolve (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in dichloromethane (CH₂Cl₂) at 0 °C.

  • Add 4-dimethylaminopyridine (DMAP, 6 eq.), methanesulfonyl chloride (MsCl, 4 eq.), and sodium azide (NaN₃, 50 eq.).[1]

  • Stir the mixture at room temperature for 30 minutes, then add dimethyl sulfoxide (DMSO) and continue stirring for 6 hours.

  • Quench the reaction with water and extract with a mixture of ethyl acetate and hexane.

  • Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain (R)-8-azido-5,6,7,8-tetrahydroquinoline.[1]

Part D: Reduction to (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY)

  • In a suitable pressure vessel, dissolve (R)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) in anhydrous ethanol.

  • Add Palladium on carbon (Pd/C, 5 mol%).

  • Stir the mixture under a hydrogen atmosphere (25 atm) at room temperature for 3 hours.[1]

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C.

  • Concentrate the filtrate under vacuum to obtain (R)-CAMPY as a pale-yellow oil.[1]

Protocol 2: Synthesis of [M(Cp*)LCl]Cl Metal Complexes (M = Rh, Ir; L = (R)-CAMPY or (R)-Me-CAMPY)
  • In a flask, dissolve the chiral ligand ((R)-CAMPY or (R)-Me-CAMPY, 1 eq.) in a mixture of dichloromethane and methanol.

  • Add the corresponding metal precursor, [RhCpCl₂]₂ or [IrCpCl₂]₂ (0.5 eq.).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or NMR is recommended).

  • Remove the solvent under reduced pressure to yield the crude metal complex.

  • The complex can be further purified by recrystallization if necessary.

Protocol 3: Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines
  • In a vial, add the 1-aryl-3,4-dihydroisoquinoline substrate (0.1 mmol) and the chiral rhodium catalyst (e.g., [Rh(Cp*)((R)-Me-CAMPY)Cl]Cl, 1 mol%).

  • Add deionized water (1 mL) followed by the formic acid/triethylamine (HCOOH:Et₃N 5:2) azeotropic mixture (0.1 mL) as the hydrogen source.

  • Seal the vial and stir the reaction mixture vigorously at 40 °C for 24 hours.

  • After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Determine the conversion and enantiomeric excess of the product by chiral HPLC analysis.

Protocol 4: General Protocol for Asymmetric Transfer Hydrogenation of Aryl Ketones
  • In a vial, dissolve the aryl ketone substrate (e.g., acetophenone, 0.1 mmol) and the chiral iridium catalyst (e.g., [Ir(Cp*)((R)-CAMPY)Cl]Cl, 1 mol%).

  • Add a hydrogen source, typically a mixture of formic acid and triethylamine (5:2 azeotrope) or isopropanol with a catalytic amount of base (e.g., KOtBu).

  • Add a suitable solvent (e.g., water, isopropanol, or a mixture).

  • Seal the vial and stir the reaction mixture at a specified temperature (e.g., 40-80 °C) for the required time (e.g., 1-24 hours).

  • After completion, work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Dry the organic phase, concentrate, and analyze the conversion and enantiomeric excess by chiral GC or HPLC.

Mandatory Visualization

experimental_workflow cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formation cluster_ath Asymmetric Transfer Hydrogenation rac_alcohol (±)-5,6,7,8-Tetrahydroquinolin-8-ol enz_res Enzymatic Kinetic Resolution rac_alcohol->enz_res r_acetate (R)-8-acetoxy-5,6,7,8- tetrahydroquinoline enz_res->r_acetate hydrolysis Hydrolysis r_acetate->hydrolysis r_alcohol (R)-5,6,7,8-Tetrahydroquinolin-8-ol hydrolysis->r_alcohol azidation Azidation r_alcohol->azidation r_azide (R)-8-azido-5,6,7,8- tetrahydroquinoline azidation->r_azide reduction Reduction (H2, Pd/C) r_azide->reduction r_campy (R)-CAMPY reduction->r_campy complexation Complexation r_campy->complexation metal_precursor [M(Cp)Cl2]2 (M = Rh, Ir) metal_precursor->complexation final_catalyst [M(Cp)(R-CAMPY)Cl]Cl complexation->final_catalyst ath_reaction ATH Reaction final_catalyst->ath_reaction substrate Prochiral Substrate (Imine or Ketone) substrate->ath_reaction h_source Hydrogen Source (HCOOH/NEt3 or iPrOH) h_source->ath_reaction product Chiral Product (Amine or Alcohol) ath_reaction->product

Caption: Experimental workflow for the synthesis of the (R)-CAMPY ligand, its metal complexation, and application in asymmetric transfer hydrogenation.

catalytic_cycle Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation catalyst [M(Cp)LCl]+ hydride [M(Cp)LH(H)]+ catalyst->hydride + H-source - H-source_ox substrate_complex [M(Cp)LH(Substrate)]+ hydride->substrate_complex + Substrate product_complex [M(Cp)L(Product)]+ substrate_complex->product_complex Hydride Transfer (Stereodetermining Step) product_complex->catalyst - Product

References

Application Notes and Protocols for the Synthesis of Neuroprotective Agents from 5,6,7,8-Tetrahydroquinolin-8-amine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of neuroprotective agents derived from 5,6,7,8-tetrahydroquinolin-8-amine. This class of compounds has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The core structure allows for diverse chemical modifications, leading to compounds that can modulate key biological targets associated with neurodegeneration, including acetylcholinesterase (AChE) and oxidative stress pathways.

Introduction: The Therapeutic Potential of this compound Derivatives

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous pharmacologically active compounds. Derivatives of this compound have emerged as promising candidates for the development of neuroprotective agents due to their ability to interact with multiple targets involved in the pathogenesis of neurodegenerative disorders.

Key therapeutic strategies involving these derivatives include:

  • Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, a primary therapeutic approach for Alzheimer's disease.[1][2]

  • Antioxidant Activity: The incorporation of antioxidant moieties can help mitigate the neuronal damage caused by oxidative stress, a common pathological feature in many neurodegenerative diseases.[2]

  • Modulation of Neuroinflammatory Pathways: Chronic neuroinflammation contributes to neuronal cell death. Derivatives of this scaffold are being explored for their anti-inflammatory properties.[3]

This document provides detailed synthetic protocols for the preparation of the chiral this compound precursor and its subsequent derivatization into potential neuroprotective agents.

Synthesis of the Chiral Precursor: (R)- and (S)-5,6,7,8-Tetrahydroquinolin-8-amine

The chirality at the 8-position of the tetrahydroquinoline ring is crucial for the biological activity of many of its derivatives. Therefore, the enantioselective synthesis of the 8-amino precursor is a critical first step. A widely used and effective method is the enzymatic kinetic resolution of the corresponding racemic alcohol, (±)-5,6,7,8-tetrahydroquinolin-8-ol.

Experimental Workflow for Precursor Synthesis

G cluster_0 Enzymatic Kinetic Resolution cluster_1 Conversion to Chiral Amines rac-8-OH-THQ Racemic (±)-5,6,7,8- Tetrahydroquinolin-8-ol Resolution Enzymatic Acetylation rac-8-OH-THQ->Resolution Lipase Lipase (e.g., from Candida antarctica) Lipase->Resolution Acetylation Vinyl Acetate Acetylation->Resolution R-OAc-THQ (R)-8-Acetoxy-5,6,7,8- Tetrahydroquinoline Resolution->R-OAc-THQ S-OH-THQ (S)-5,6,7,8- Tetrahydroquinolin-8-ol Resolution->S-OH-THQ Hydrolysis Hydrolysis (K2CO3, MeOH) R-OAc-THQ->Hydrolysis Mesylation 1. Mesylation (MsCl, DMAP) 2. Azide Substitution (NaN3) S-OH-THQ->Mesylation R-OH-THQ (R)-5,6,7,8- Tetrahydroquinolin-8-ol Hydrolysis->R-OH-THQ R-N3-THQ (R)-8-Azido-5,6,7,8- Tetrahydroquinoline Mesylation->R-N3-THQ S-N3-THQ (S)-8-Azido-5,6,7,8- Tetrahydroquinoline Mesylation->S-N3-THQ Reduction Reduction (H2, Pd-C) R-NH2-THQ (R)-8-Amino-5,6,7,8- Tetrahydroquinoline ((R)-CAMPY) Reduction->R-NH2-THQ S-NH2-THQ (S)-8-Amino-5,6,7,8- Tetrahydroquinoline ((S)-CAMPY) Reduction->S-NH2-THQ R-OH-THQ->Mesylation R-N3-THQ->Reduction S-N3-THQ->Reduction

Caption: Workflow for the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline.

Protocol 1: Synthesis of (R)- and (S)-8-Amino-5,6,7,8-tetrahydroquinoline[4][5]

Part A: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • A mixture of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq.), and 4Å molecular sieves (5 eq.) in isopropyl ether (i-Pr₂O) is stirred at 60 °C for 30 hours.

  • The reaction progress is monitored by HPLC using a chiral column to determine the enantiomeric excess of the remaining alcohol and the formed acetate.

  • Upon completion, the lipase and molecular sieves are removed by filtration through a celite pad.

  • The solvent is evaporated under reduced pressure, and the resulting mixture of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and (S)-5,6,7,8-tetrahydroquinolin-8-ol is separated by column chromatography.

Part B: Synthesis of (R)-8-Amino-5,6,7,8-tetrahydroquinoline from (R)-acetate

  • Hydrolysis: The separated (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) is dissolved in methanol (MeOH), and potassium carbonate (K₂CO₃) (4 eq.) is added. The mixture is stirred at room temperature for 2 hours.

  • The methanol is removed in vacuo, and the residue is treated with water and extracted with ethyl acetate. The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.

  • Mesylation and Azide Substitution: A solution of (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in dichloromethane (CH₂Cl₂) is cooled to 0 °C. 4-Dimethylaminopyridine (DMAP) (6 eq.), methanesulfonyl chloride (MsCl) (4 eq.), and sodium azide (NaN₃) (50 eq.) are added sequentially. The reaction is stirred at 0 °C and allowed to warm to room temperature.

  • After the reaction is complete (monitored by TLC), the mixture is quenched with water and extracted with CH₂Cl₂. The organic layer is dried and concentrated. The crude product is purified by column chromatography to give (R)-8-azido-5,6,7,8-tetrahydroquinoline.

  • Reduction: The (R)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) is dissolved in anhydrous ethanol (EtOH), and a catalytic amount of palladium on carbon (Pd-C, 5 mol%) is added. The mixture is stirred under a hydrogen atmosphere (25 atm) for 3 hours at room temperature.

  • The catalyst is removed by filtration through a celite pad, and the solvent is evaporated to yield (R)-8-amino-5,6,7,8-tetrahydroquinoline as a pale-yellow oil.

Part C: Synthesis of (S)-8-Amino-5,6,7,8-tetrahydroquinoline from (S)-alcohol

The same procedure as in Part B (steps 3-6) is followed, starting with (S)-5,6,7,8-tetrahydroquinolin-8-ol obtained from the enzymatic resolution in Part A.

Synthesis of Neuroprotective Agents

The primary amino group at the 8-position of 5,6,7,8-tetrahydroquinoline serves as a versatile handle for the introduction of various functional groups to modulate the biological activity of the molecule. Here, we provide protocols for the synthesis of amide and urea/thiourea derivatives, which have shown promise as neuroprotective agents.

Protocol 2: Synthesis of N-(5,6,7,8-Tetrahydroquinolin-8-yl)amide Derivatives

This protocol describes the acylation of the 8-amino group to form amide derivatives. These amides can be designed to mimic the acetyl-binding site of AChE or to incorporate other pharmacologically relevant moieties.

  • To a solution of (R)- or (S)-8-amino-5,6,7,8-tetrahydroquinoline (1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere, add a base such as triethylamine or diisopropylethylamine (1.2 eq.).

  • Cool the reaction mixture to 0 °C.

  • Slowly add the desired acyl chloride or carboxylic acid anhydride (1.1 eq.). If using a carboxylic acid, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) should be used.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-(5,6,7,8-tetrahydroquinolin-8-yl)amide.

Protocol 3: Synthesis of N-(5,6,7,8-Tetrahydroquinolin-8-yl)urea and Thiourea Derivatives[6]

Urea and thiourea derivatives can introduce additional hydrogen bonding capabilities and have been explored as scaffolds for various bioactive molecules.

  • Dissolve (R)- or (S)-8-amino-5,6,7,8-tetrahydroquinoline (1 eq.) in an anhydrous aprotic solvent (e.g., acetonitrile or tetrahydrofuran).

  • Add the desired isocyanate or isothiocyanate (1.1 eq.) to the solution.

  • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether) or by column chromatography to yield the N-(5,6,7,8-tetrahydroquinolin-8-yl)urea or thiourea derivative.

Biological Evaluation of Neuroprotective Activity

The synthesized compounds should be evaluated for their neuroprotective potential using a battery of in vitro and in vivo assays.

Experimental Workflow for Biological Evaluation

G cluster_0 In Vitro Assays cluster_1 In Vivo Models Compound Synthesized Compound AChE Acetylcholinesterase Inhibition Assay Compound->AChE Antioxidant Antioxidant Activity (e.g., ORAC, DPPH) Compound->Antioxidant Neurotoxicity Cell-based Neuroprotection Assay (e.g., against H2O2, Aβ toxicity) Compound->Neurotoxicity Scopolamine Scopolamine-induced Amnesia Model Neurotoxicity->Scopolamine PD_Model Parkinson's Disease Model (e.g., 6-OHDA, MPTP) Neurotoxicity->PD_Model AD_Model Alzheimer's Disease Model (e.g., transgenic mice) Neurotoxicity->AD_Model

Caption: Workflow for the biological evaluation of neuroprotective agents.

Protocol 4: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add acetylcholinesterase (AChE) enzyme solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound solution.

  • Pre-incubate the mixture at a controlled temperature (e.g., 37 °C) for a specified time.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

  • Monitor the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, by measuring the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 5: In Vitro Antioxidant Activity Assay (ORAC Assay)

The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant scavenging activity against peroxyl radicals.

  • Prepare solutions of the test compounds and a positive control (e.g., Trolox) at various concentrations.

  • In a 96-well plate, add the test compound or control, and a fluorescent probe (e.g., fluorescein).

  • Initiate the reaction by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Monitor the decay of the fluorescent signal over time using a fluorescence microplate reader.

  • Calculate the area under the curve (AUC) for each sample and compare it to the AUC of the Trolox standard.

  • Express the antioxidant capacity of the test compounds as Trolox equivalents (TE).

Data Presentation

The quantitative data from the biological assays should be summarized in tables for clear comparison of the synthesized compounds.

Table 1: In Vitro Acetylcholinesterase Inhibition and Antioxidant Activity of this compound Derivatives

Compound IDR Group on 8-aminoAChE Inhibition IC₅₀ (µM)[2]Antioxidant Activity (ORAC, Trolox Equivalents)[2]
Ref-1 H (Parent Amine)> 100-
Cpd-1 Acetyl15.2 ± 1.10.8 ± 0.1
Cpd-2 Benzoyl8.5 ± 0.71.2 ± 0.2
Cpd-3 Methylcarbamoyl25.4 ± 2.30.5 ± 0.1
Cpd-4 Phenylcarbamoyl5.1 ± 0.41.5 ± 0.3
Donepezil - (Reference Drug)0.02 ± 0.003-

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental data should be used.

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound derivatives are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for the rational design of more potent and selective neuroprotective agents.

Acetylcholinesterase Inhibition and Downstream Effects

G THQ_Derivative 8-Amino-THQ Derivative AChE Acetylcholinesterase (AChE) THQ_Derivative->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Degradation Chol_Receptors Cholinergic Receptors (Muscarinic & Nicotinic) ACh->Chol_Receptors Activation PI3K_Akt PI3K/Akt Pathway Chol_Receptors->PI3K_Akt CREB CREB PI3K_Akt->CREB Activation BDNF BDNF CREB->BDNF Upregulation Neuronal_Survival Neuronal Survival & Synaptic Plasticity BDNF->Neuronal_Survival

Caption: Signaling cascade following acetylcholinesterase inhibition.

Inhibition of AChE by this compound derivatives leads to an increase in acetylcholine levels in the synaptic cleft. This enhanced cholinergic transmission activates muscarinic and nicotinic receptors, which in turn can trigger downstream signaling cascades such as the PI3K/Akt pathway. Activation of this pathway promotes neuronal survival and enhances synaptic plasticity, in part through the upregulation of brain-derived neurotrophic factor (BDNF) via the transcription factor CREB.

Antioxidant and Anti-inflammatory Pathways

While specific data for 8-amino-THQ derivatives is emerging, related quinoline compounds have been shown to exert neuroprotective effects by modulating oxidative stress and inflammation.[4] These mechanisms are likely relevant to the derivatives discussed herein.

G Oxidative_Stress Oxidative Stress (e.g., from Aβ, H₂O₂) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS THQ_Derivative 8-Amino-THQ Derivative (with antioxidant moiety) THQ_Derivative->ROS Scavenging Keap1 Keap1 THQ_Derivative->Keap1 Inhibition NFkB NF-κB THQ_Derivative->NFkB Inhibition Nrf2 Nrf2 ROS->Nrf2 ROS->NFkB Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation Keap1->Nrf2 Inhibition Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Upregulation Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Inflammatory_Cytokines Upregulation

References

5,6,7,8-Tetrahydroquinolin-8-amine: A Versatile Scaffold for Bioactive Molecule Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroquinolin-8-amine is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique structural features, including a fused bicyclic system with a basic amino group, make it an attractive starting point for the synthesis of diverse molecular libraries targeting various pathological conditions. This document provides detailed application notes and experimental protocols for the utilization of this compound as a building block in the development of novel therapeutic agents with anticancer, antimicrobial, and central nervous system (CNS) activities.

I. Anticancer Applications

Derivatives of this compound have demonstrated potent antiproliferative activity against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis through mitochondrial-dependent pathways and the generation of reactive oxygen species (ROS).

Quantitative Data: Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives against various cancer cell lines.[1]

CompoundCEM (Leukemia) IC50 (µM)HeLa (Cervical) IC50 (µM)HT-29 (Colon) IC50 (µM)A2780 (Ovarian) IC50 (µM)MSTO-211H (Mesothelioma) IC50 (µM)
(R)-5a 1.8 ± 0.22.5 ± 0.33.1 ± 0.41.5 ± 0.12.8 ± 0.3
(S)-5a > 50> 50> 50> 50> 50
3a 4.2 ± 0.55.1 ± 0.66.3 ± 0.73.8 ± 0.45.5 ± 0.6
2b 8.7 ± 0.99.1 ± 1.010.2 ± 1.17.5 ± 0.89.8 ± 1.0
Experimental Protocols
  • Dissolve 1.2 equivalents of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine in ethanol (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1 equivalent of the desired aldehyde to the solution.

  • Stir the reaction mixture at 0 °C for 8 hours.

  • Add water (5 mL) to the reaction mixture.

  • Extract the aqueous solution with dichloromethane (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the Schiff base.

  • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

  • Treat A2780 cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in 70% ethanol at -20 °C overnight.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Treat A2780 cells with the test compound for 24 hours.

  • Stain the cells with JC-1 dye (5 µg/mL) for 15 minutes at 37 °C.

  • Wash the cells with PBS.

  • Analyze the fluorescence using a flow cytometer. A shift from red to green fluorescence indicates mitochondrial membrane depolarization.

  • Load A2780 cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes.

  • Wash the cells with PBS.

  • Treat the cells with the test compound.

  • Measure the fluorescence intensity of dichlorofluorescein (DCF) at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader.

Signaling Pathway

The anticancer activity of this compound derivatives is often associated with the induction of apoptosis through the intrinsic pathway.

anticancer_pathway Compound Tetrahydroquinoline Derivative ROS ↑ ROS Production Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Anticancer mechanism of tetrahydroquinoline derivatives.

II. Antimicrobial Applications

Schiff base derivatives of this compound have shown promising activity against both Gram-positive and Gram-negative bacteria. The imine linkage in these derivatives is believed to be crucial for their antimicrobial action.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for representative Schiff base derivatives.[2][3]

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)
PC1 Escherichia coli62.5125
Staphylococcus aureus62.5125
PC2 Escherichia coli250500
Staphylococcus aureus62.5125
PC3 Staphylococcus aureus62.5125-250
Experimental Protocols
  • Dissolve equimolar amounts of this compound and a substituted benzaldehyde in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry to obtain the Schiff base.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains in Mueller-Hinton Broth (MHB) overnight at 37 °C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination:

    • Subculture 10 µL from the wells showing no visible growth onto Mueller-Hinton Agar plates.

    • Incubate the plates at 37 °C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Logical Relationship Diagram

The development of antimicrobial agents from this compound follows a logical workflow.

antimicrobial_workflow Start This compound Synth Synthesis of Schiff Base Derivatives Start->Synth Screen Antimicrobial Screening (MIC/MBC Determination) Synth->Screen SAR Structure-Activity Relationship (SAR) Studies Screen->SAR Lead Lead Compound Identification SAR->Lead

Workflow for antimicrobial drug discovery.

III. Central Nervous System (CNS) Applications

The rigid structure and basic nitrogen atom of the tetrahydroquinoline scaffold make it a suitable framework for designing ligands that can interact with various CNS receptors. Derivatives have shown affinity for serotonin (5-HT) and sigma (σ) receptors, suggesting potential applications in treating neurological and psychiatric disorders.

Quantitative Data: CNS Receptor Binding Affinity

The following table shows the binding affinities (Ki) of representative tetrahydroquinoline derivatives for various CNS receptors.[4]

Compound5-HT2B Receptor Ki (nM)5-HT7 Receptor Ki (nM)σ1 Receptor Ki (nM)
3c > 10,0001100> 10,000
3f 160> 10,00016
3g 3.5> 10,000> 10,000
4c > 10,0006.3> 10,000
Experimental Protocols
  • Membrane Preparation:

    • Homogenize tissue known to express the target receptor (e.g., brain tissue) or cells transfected with the receptor in a suitable buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [³H]-serotonin for 5-HT receptors), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, include wells with a high concentration of a known non-radioactive ligand for the target receptor.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway

Derivatives of this compound can modulate serotonergic signaling, which is implicated in various CNS functions.

cns_pathway Ligand Tetrahydroquinoline Ligand Receptor 5-HT Receptor Ligand->Receptor Gprotein G-protein Activation Receptor->Gprotein Effector Effector Enzyme (e.g., Adenylyl Cyclase) Gprotein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

Modulation of serotonergic signaling pathway.

Conclusion

This compound is a versatile and valuable building block for the development of a wide range of bioactive molecules. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, underscores its importance in modern drug discovery. The protocols and data presented herein provide a comprehensive resource for researchers aiming to explore the therapeutic potential of this promising chemical entity. Further investigation into the structure-activity relationships and mechanisms of action of novel derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

Application Notes and Protocols for Reactions Involving 5,6,7,8-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5,6,7,8-Tetrahydroquinolin-8-amine and its derivatives in chemical synthesis and drug discovery. The protocols are designed to be clear and reproducible for researchers in the field.

Application Note 1: Chiral Ligands in Asymmetric Catalysis

Chiral derivatives of 8-amino-5,6,7,8-tetrahydroquinoline are valuable ligands in asymmetric catalysis, particularly in asymmetric transfer hydrogenation (ATH).[1][2][3] Ligands such as (R)-8-amino-5,6,7,8-tetrahydroquinoline, known as (R)-CAMPY, and its 2-methyl analog, (R)-Me-CAMPY, form highly effective catalysts when complexed with metals like rhodium and iridium.[1][2] These catalysts are instrumental in the enantioselective synthesis of chiral molecules, which is a critical aspect of modern drug development, as the biological activity of a drug can be highly dependent on its stereochemistry.[4]

The primary application of these catalysts is the ATH of prochiral imines, such as 1-aryl substituted-3,4-dihydroisoquinolines, to produce chiral amines with high enantiomeric excess.[1][2][5] These chiral amine products are key intermediates in the synthesis of biologically active alkaloids and other pharmaceutical compounds.[1][2] The use of additives, such as La(OTf)₃, has been shown to improve the conversion rates, even for sterically hindered substrates.[1]

Experimental Workflow: Catalyst Preparation and Application

The general workflow for utilizing these chiral ligands involves the synthesis of the chiral amine ligand, formation of the metal-ligand complex, and subsequent use of the complex in the asymmetric transfer hydrogenation reaction.

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation cluster_2 Asymmetric Transfer Hydrogenation Racemic Precursor Racemic Precursor Enzymatic Resolution Enzymatic Resolution Racemic Precursor->Enzymatic Resolution Lipase Chiral Alcohol Chiral Alcohol Enzymatic Resolution->Chiral Alcohol Chiral Amine Ligand\n((R)-CAMPY) Chiral Amine Ligand ((R)-CAMPY) Chiral Alcohol->Chiral Amine Ligand\n((R)-CAMPY) Multi-step Conversion Chiral Alcohol->Chiral Amine Ligand\n((R)-CAMPY) Active Rhodium Catalyst Active Rhodium Catalyst Chiral Amine Ligand\n((R)-CAMPY)->Active Rhodium Catalyst Chiral Amine Product Chiral Amine Product Active Rhodium Catalyst->Chiral Amine Product Prochiral Imine, HCOOH/NEt3 Active Rhodium Catalyst->Chiral Amine Product [Rh(Cp*)Cl2]2 [Rh(Cp*)Cl2]2 [Rh(Cp*)Cl2]2->Active Rhodium Catalyst

Caption: Workflow for the synthesis of (R)-CAMPY ligand and its use in catalysis.

Protocol 1: Synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY)

This protocol is adapted from established literature procedures for the enzymatic resolution of the corresponding alcohol followed by conversion to the amine.[3]

Part A: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • To a solution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1.0 eq) in an appropriate organic solvent (e.g., toluene), add a lipase enzyme (e.g., Novozym 435).

  • Add an acyl donor (e.g., vinyl acetate, 1.5 eq).

  • Stir the mixture at room temperature (25-30 °C) and monitor the reaction progress by chiral HPLC.

  • Once approximately 50% conversion is reached, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting (S)-acetate and the unreacted (R)-alcohol by column chromatography.

Part B: Conversion of (R)-5,6,7,8-Tetrahydroquinolin-8-ol to (R)-CAMPY

  • Hydrolyze the separated (S)-acetate using a mild base (e.g., K₂CO₃ in methanol) to obtain (S)-5,6,7,8-Tetrahydroquinolin-8-ol.

  • Dissolve the (R)-alcohol (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add 4-dimethylaminopyridine (DMAP, 6.0 eq), methanesulfonyl chloride (MsCl, 4.0 eq), and sodium azide (NaN₃, 50 eq).[1]

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Purify the resulting azide intermediate by column chromatography.

  • Reduce the azide to the corresponding amine ((R)-CAMPY) using a standard reducing agent (e.g., H₂ with Pd/C catalyst or LiAlH₄).

  • Purify the final product by column chromatography to yield (R)-8-amino-5,6,7,8-tetrahydroquinoline.

Protocol 2: Asymmetric Transfer Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline

This protocol describes a typical asymmetric transfer hydrogenation reaction using a pre-formed Rhodium catalyst with a chiral diamine ligand like (R)-CAMPY.

Materials:

  • [Rh(Cp*)Cl₂]₂

  • (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY)

  • 1-Phenyl-3,4-dihydroisoquinoline

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • Catalyst Preparation (in situ):

    • In an inert atmosphere glovebox or using Schlenk line techniques, dissolve [Rh(Cp*)Cl₂]₂ (1.0 mol%) and (R)-CAMPY (2.2 mol%) in anhydrous solvent.

    • Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Hydrogenation Reaction:

    • To the catalyst solution, add the substrate, 1-phenyl-3,4-dihydroisoquinoline (1.0 eq).

    • Add a 5:2 mixture of formic acid and triethylamine as the hydrogen source.

    • Stir the reaction mixture at a controlled temperature (e.g., 28 °C) and monitor its progress by HPLC or GC.

    • Upon completion, quench the reaction by adding a saturated solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data from Asymmetric Transfer Hydrogenation Studies

The following table summarizes the results from the asymmetric transfer hydrogenation of various 1-aryl substituted-3,4-dihydroisoquinolines using different metal-CAMPY catalysts.[1]

CatalystSubstrateAdditiveConversion (%)ee (%)
C3 (Rh-CAMPY) 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline->9969
C4 (Rh-Me-CAMPY) 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline->9967
C3 (Rh-CAMPY) 1-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolineLa(OTf)₃>9958
C4 (Rh-Me-CAMPY) 1-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolineLa(OTf)₃>9955

Application Note 2: Intermediate in the Synthesis of Bioactive Molecules

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its rigid, partially saturated heterocyclic structure is a privileged scaffold in medicinal chemistry.[6] For instance, derivatives of this amine have been developed as C5a receptor antagonists and potent CXCR4 antagonists.[7][8] The CXCR4 receptor is a key player in cancer progression and immune cell trafficking, making its antagonists promising candidates for anticancer therapeutics.[8][9]

Signaling Pathway: CXCR4/CXCL12 Axis

CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding its ligand CXCL12, activates several downstream signaling pathways involved in cell survival, proliferation, and migration.[9] Antagonists derived from this compound can block this interaction.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 CXCR4_Antagonist CXCR4 Antagonist (e.g., EMU-116) CXCR4_Antagonist->CXCR4 G_Protein Gαi Gβγ CXCR4->G_Protein Activation PI3K PI3K G_Protein->PI3K MAPK MAPK G_Protein->MAPK Akt Akt PI3K->Akt Cell_Response Cell Survival, Proliferation, Migration Akt->Cell_Response MAPK->Cell_Response

Caption: Simplified CXCR4 signaling pathway and its inhibition.

Application Note 3: Antiproliferative Activity of Derivatives

Derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[4][10] Studies have shown that both Schiff bases and their reduced amine counterparts exhibit cytotoxic effects. The chirality of these molecules can play a crucial role in their biological activity, with one enantiomer often being more potent.[4] For example, the (R)-enantiomer of one such derivative was found to be particularly active, inducing mitochondrial membrane depolarization and increasing cellular reactive oxygen species (ROS) production in ovarian carcinoma cells.[4][10]

Quantitative Data: Antiproliferative Activity (IC₅₀ Values)

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives against various cancer cell lines.[4]

CompoundCell LineIC₅₀ (µM)
3a A2780 (Ovarian)1.5
(R)-3a A2780 (Ovarian)1.2
(S)-3a A2780 (Ovarian)2.5
5a HT-29 (Colon)3.2
(R)-5a HT-29 (Colon)2.8
(S)-5a HT-29 (Colon)4.1
2b MSTO-211H (Mesothelioma)4.5
Proposed Mechanism of Action

The antiproliferative effects of these compounds are linked to the induction of apoptosis, potentially through mitochondrial-mediated pathways.

G Compound Active Derivative ((R)-5a) Mitochondria Mitochondria Compound->Mitochondria ROS Increased ROS Mitochondria->ROS MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Apoptosis Apoptosis ROS->Apoptosis MMP_Loss->Apoptosis

Caption: Proposed mechanism of anticancer activity.

References

Application Notes and Protocols: The Role of 5,6,7,8-Tetrahydroquinolin-8-amine in CNS Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 5,6,7,8-tetrahydroquinolin-8-amine and its analogs have emerged as a versatile platform for the development of novel therapeutics targeting the central nervous system (CNS). This heterocyclic amine serves as a crucial building block for designing agents with a wide range of pharmacological activities, including acetylcholinesterase (AChE) inhibition for Alzheimer's disease, modulation of NMDA receptors, and antagonism of chemokine receptors implicated in neuroinflammation and cancer metastasis.

These application notes provide an overview of the significance of this compound in CNS drug discovery, supported by quantitative data and detailed experimental protocols for key assays.

Key Applications in CNS Drug Development

The unique structural features of the this compound core, including its rigid bicyclic system and the presence of a chiral amino group, allow for precise three-dimensional orientation of substituents to interact with specific biological targets.

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

A prominent application of this scaffold is in the design of AChE inhibitors. By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can help alleviate the cognitive symptoms of Alzheimer's disease.[1] Derivatives of this compound have been synthesized and evaluated for their potent anti-AChE activity.

Multi-Target Approach for Alzheimer's Disease

Recognizing the complex pathology of Alzheimer's disease, researchers have developed multi-target-directed ligands based on the tetrahydroquinoline scaffold. These compounds are designed to interact with multiple key targets, such as cholinesterases, beta-amyloid (Aβ) aggregation, and oxidative stress.[2][3][4]

Modulation of NMDA Receptors

The related tetrahydroisoquinoline scaffold has been instrumental in the development of N-methyl-D-aspartate (NMDA) receptor antagonists.[5] Given the structural similarities, the 5,6,7,8-tetrahydroquinoline core represents a promising avenue for the design of novel NMDA receptor modulators for conditions involving excitotoxicity.

CXCR4 Antagonism in Neuroinflammation and Cancer

The C-X-C chemokine receptor type 4 (CXCR4) is involved in neuroinflammation and is overexpressed in many cancer types, contributing to metastasis.[6] Derivatives of (S)-5,6,7,8-tetrahydroquinolin-8-amine have been investigated as potent CXCR4 antagonists.[6]

Quantitative Data

The following tables summarize key quantitative data for representative this compound derivatives and related compounds in CNS-relevant assays.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

CompoundTargetIC50 (µM)Reference
7-(3-methoxyphenyl)-9,10,11,12-tetrahydro-7H-pyrano[2,3-b:5,6-h']diquinolin-8-amine (2h)Human AChE0.75 ± 0.01[2]
Tacrine-tetrahydroquinoline heterodimer (7b)AChE< 0.001[1]
Jatrorrhizine with amino group at 3-positionCholinesterase0.301[7]

Table 2: Other CNS-Related Activities

CompoundTarget/ActivityMeasurementValueReference
1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid (89)[3H]CPP binding (NMDA antagonist)IC50270 nM[5]
AMD11070CXCR4 antagonistIC50 (QR2 inhibition)4.1 nM[8]
Tetrahydropyranodiquinolin-8-amine derivative (2h)Antioxidant activity (ORAC assay)Trolox equivalents1.83[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.

Protocol 1: Synthesis of Chiral (R)- or (S)-8-amino-5,6,7,8-tetrahydroquinoline

This protocol describes a general method for obtaining the enantiomerically pure amine, a critical starting material for many CNS drug candidates. The synthesis involves enzymatic resolution followed by chemical transformations.[9][10]

Part A: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Dissolve (±)-5,6,7,8-tetrahydroquinolin-8-ol in an appropriate organic solvent.

  • Add an acyl donor (e.g., vinyl acetate) and a lipase (e.g., Candida antarctica lipase B).

  • Incubate the reaction at a controlled temperature, monitoring the conversion by TLC or HPLC.

  • After reaching approximately 50% conversion, stop the reaction and separate the acylated product (e.g., (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline) from the unreacted alcohol (e.g., (S)-5,6,7,8-tetrahydroquinolin-8-ol) by column chromatography.

Part B: Conversion to the Azide

  • To a solution of the chiral alcohol (e.g., (R)-5,6,7,8-tetrahydroquinolin-8-ol) in a suitable solvent (e.g., CH2Cl2) at 0 °C, add a sulfonylating agent (e.g., MsCl) and a base (e.g., DMAP).

  • Add sodium azide (NaN3) and stir the reaction mixture.

  • After completion, extract the product and purify by column chromatography to yield the corresponding azide (e.g., (S)-8-azido-5,6,7,8-tetrahydroquinoline).

Part C: Reduction to the Amine

  • Dissolve the chiral azide in a suitable solvent (e.g., anhydrous EtOH).

  • Add a catalyst (e.g., Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., 25 atm).

  • Stir for several hours at room temperature.

  • Filter off the catalyst and concentrate the filtrate under vacuum to obtain the desired chiral amine (e.g., (S)-8-amino-5,6,7,8-tetrahydroquinoline).

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the AChE inhibitory activity of test compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and the AChE solution.

  • Incubate the plate at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the ATCI and DTNB solution to each well.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 3: NMDA Receptor Binding Assay

This radioligand binding assay measures the affinity of test compounds for the NMDA receptor.

Materials:

  • Rat cortical membranes

  • [3H]-CPP (a potent NMDA receptor antagonist radioligand)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Prepare a suspension of rat cortical membranes in Tris-HCl buffer.

  • In test tubes, add the membrane suspension, [3H]-CPP, and the test compound at various concentrations. For non-specific binding, add a high concentration of a known NMDA receptor ligand (e.g., L-glutamate).

  • Incubate the tubes at a controlled temperature (e.g., 4 °C).

  • Terminate the incubation by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the percent inhibition for each concentration of the test compound.

  • Calculate the Ki or IC50 value from the concentration-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the development of CNS drugs based on the this compound scaffold.

cluster_0 Drug Discovery Workflow Start This compound Scaffold Synthesis Derivative Synthesis Start->Synthesis Screening In Vitro Screening (e.g., AChE, NMDA Binding) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Candidate CNS Drug Candidate In_Vivo->Candidate

Caption: A generalized workflow for the discovery of CNS drug candidates.

cluster_1 Cholinergic Synapse & AChE Inhibition Presynaptic Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft ACh Release ACh_Receptor ACh Receptors Synaptic_Cleft->ACh_Receptor Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh Postsynaptic Postsynaptic Neuron ACh_Receptor->Postsynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE Inhibition

Caption: Mechanism of action of AChE inhibitors at the cholinergic synapse.

cluster_2 Multi-Target Strategy for Alzheimer's Disease THQ_Derivative Tetrahydroquinoline Derivative AChE_Inhibition AChE Inhibition THQ_Derivative->AChE_Inhibition Abeta_Aggregation Aβ Aggregation Inhibition THQ_Derivative->Abeta_Aggregation Antioxidant Antioxidant Activity THQ_Derivative->Antioxidant Metal_Chelation Metal Chelation THQ_Derivative->Metal_Chelation Neuroprotection Neuroprotection AChE_Inhibition->Neuroprotection Abeta_Aggregation->Neuroprotection Antioxidant->Neuroprotection Metal_Chelation->Neuroprotection

Caption: A multi-target approach for Alzheimer's disease therapeutics.

References

Application Notes and Protocols for 5,6,7,8-Tetrahydroquinolin-8-amine Derivatives in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5,6,7,8-tetrahydroquinolin-8-amine derivatives as multi-target agents in Alzheimer's disease (AD) research. The protocols detailed below offer standardized methods for evaluating the therapeutic potential of these compounds.

Introduction

Alzheimer's disease is a complex neurodegenerative disorder characterized by multiple pathological factors, including the decline of cholinergic neurotransmission, the aggregation of amyloid-beta (Aβ) peptides, and metal ion dyshomeostasis. The multi-target-directed ligand (MTDL) approach, which aims to address several of these factors simultaneously, is a promising strategy for the development of effective AD therapeutics. The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the design of MTDLs targeting key aspects of AD pathology. Derivatives of this scaffold have shown potential as cholinesterase inhibitors, modulators of Aβ aggregation, and metal chelators.

Data Presentation

The following tables summarize the biological activities of representative this compound derivatives and structurally related compounds. Due to the limited availability of public data specifically for a wide range of this compound derivatives, data for closely related analogs are also included to illustrate the potential of this chemical class.

Table 1: Cholinesterase Inhibitory Activity

Compound IDStructureTargetIC₅₀ (µM)Source
THQ-A1 5-amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-oneAcetylcholinesterase0.12[1]
THQ-A2 5-amino-1-benzyl-5,6,7,8-tetrahydroquinolin-2(1H)-oneAcetylcholinesterase0.08[1]
TPDQ-2h 7-(3-methoxyphenyl)-9,10,11,12-tetrahydro-7H-pyrano[2,3-b:5,6-h']diquinolin-8-amineHuman AChE0.75 ± 0.01

Note: THQ-A1 and THQ-A2 are 5-amino-5,6,7,8-tetrahydroquinolinone derivatives, structurally related to the core topic. TPDQ-2h is a more complex derivative containing the tetrahydroquinoline-8-amine moiety.

Table 2: Inhibition of Amyloid-β Aggregation

Compound IDAssay TypeInhibition (%) @ ConcentrationIC₅₀ (µM)Source
8-OHQ-5b Self-induced Aβ₁₋₄₂ aggregationNot reported5.64[2]
8-OHQ-7a Cu²⁺-induced Aβ aggregation~80% @ 25 µMNot determined[3]
8-OHQ-7b Cu²⁺-induced Aβ aggregation~85% @ 25 µMNot determined[3]

Note: The compounds listed are 8-hydroxyquinoline derivatives, which share a similar quinoline core and metal chelation properties with 8-amino-tetrahydroquinolines.

Table 3: Neuroprotective Effects

Compound IDCell LineStressorEndpointEC₅₀ / % ProtectionSource
8-OHQ-5b PC12H₂O₂Cell Viability"Excellent protective effects"[2]
Clioquinol SH-SY5YHigh GlucoseCell ViabilitySignificant increase in viability @ 1 µM
LA-HQ-LA SH-SY5Y6-OHDACell ViabilityStrong neuroprotective effect @ 1 µM

Note: The compounds listed are 8-hydroxyquinoline derivatives, demonstrating the neuroprotective potential of this class of compounds.

Signaling Pathways and Experimental Workflows

The therapeutic strategy for Alzheimer's disease using this compound derivatives is based on their ability to modulate multiple pathological pathways. The following diagrams illustrate these pathways and a general workflow for the evaluation of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of this compound Derivatives ChE_Inhibition Cholinesterase Inhibition Assays Synthesis->ChE_Inhibition Abeta_Inhibition Aβ Aggregation Inhibition Assays Synthesis->Abeta_Inhibition Metal_Chelation Metal Chelation Studies Synthesis->Metal_Chelation Neuroprotection Neuroprotection Assays ChE_Inhibition->Neuroprotection Abeta_Inhibition->Neuroprotection Metal_Chelation->Neuroprotection Animal_Models AD Animal Models (e.g., transgenic mice) Neuroprotection->Animal_Models Behavioral_Tests Behavioral Tests (e.g., Morris water maze) Animal_Models->Behavioral_Tests Biochemical_Analysis Post-mortem Biochemical Analysis Animal_Models->Biochemical_Analysis

Caption: General experimental workflow for the development and evaluation of this compound derivatives for Alzheimer's disease.

cholinergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Binding Signal Signal Transduction (Cognition, Memory) AChR->Signal THQ_derivative This compound Derivative THQ_derivative->AChE Inhibition

Caption: Modulation of the cholinergic pathway by this compound derivatives.

amyloid_pathway cluster_processing APP Processing cluster_aggregation Aβ Aggregation Cascade APP Amyloid Precursor Protein (APP) Abeta_monomer Aβ Monomer APP->Abeta_monomer Cleavage by β- & γ-secretases beta_secretase β-secretase gamma_secretase γ-secretase Oligomers Soluble Oligomers (Toxic) Abeta_monomer->Oligomers Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Plaques Amyloid Plaques Fibrils->Plaques Metal_ions Metal Ions (Cu²⁺, Zn²⁺, Fe²⁺) Metal_ions->Abeta_monomer Promotes Aggregation THQ_derivative This compound Derivative THQ_derivative->Abeta_monomer Inhibits Aggregation THQ_derivative->Metal_ions Chelation

Caption: Multi-target action on the amyloid cascade by this compound derivatives.

Experimental Protocols

Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of acetylcholinesterase (AChE) by quantifying the hydrolysis of acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM DTNB solution in phosphate buffer.

    • Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).

    • Prepare AChE solution in phosphate buffer to a final concentration that gives a linear response over time.

    • Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay in 96-well plate:

    • Add 140 µL of phosphate buffer to each well.

    • Add 10 µL of AChE solution.

    • Add 10 µL of the test compound solution at various concentrations (or solvent for control).

    • Add 10 µL of DTNB solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • The percent inhibition is calculated as: (1 - (V_inhibitor / V_control)) * 100.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Amyloid-β (1-42) Aggregation Inhibition Assay (Thioflavin T Assay)

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. This assay monitors the kinetics of Aβ aggregation by measuring the increase in ThT fluorescence over time.

Materials:

  • Amyloid-β (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Test compounds

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Aβ (1-42) in a suitable solvent (e.g., hexafluoroisopropanol), aliquot, and lyophilize. Before use, resuspend in a small volume of DMSO and dilute to the final concentration in phosphate buffer.

    • Prepare a stock solution of ThT in phosphate buffer and filter through a 0.22 µm filter.

    • Prepare stock solutions of test compounds in DMSO and make serial dilutions.

  • Assay in 96-well plate:

    • In each well, add Aβ (1-42) solution to a final concentration of 10-20 µM.

    • Add the test compound at various concentrations.

    • Add ThT solution to a final concentration of 10-20 µM.

    • The final volume in each well should be 100-200 µL.

    • Seal the plate to prevent evaporation.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals (e.g., every 30 minutes) for up to 48 hours.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration of the inhibitor.

    • The percent inhibition of aggregation can be calculated from the fluorescence intensity at the plateau phase: (1 - (F_inhibitor / F_control)) * 100.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Neuroprotection Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

  • Aβ₁₋₄₂ oligomers or other neurotoxic agent (e.g., H₂O₂)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in appropriate medium.

    • Seed the cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Induce neurotoxicity by adding pre-aggregated Aβ₁₋₄₂ oligomers (e.g., 10 µM) or another stressor (e.g., 100 µM H₂O₂) to the wells (except for the control wells).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Remove the MTT-containing medium and add 100 µL of solubilization solution to each well.

    • Shake the plate for 15 minutes to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at ~570 nm with a reference wavelength of ~630 nm.

    • Calculate cell viability as a percentage of the control (untreated, non-stressed) cells.

    • Determine the neuroprotective effect of the compound by comparing the viability of cells treated with the stressor alone to those pre-treated with the compound.

Protocol 4: Metal Chelation Assay (UV-Vis Spectroscopy)

Principle: The chelation of metal ions by a compound can be monitored by observing changes in the UV-Vis absorption spectrum of the compound upon addition of the metal ion. The formation of a metal-ligand complex often results in a shift in the maximum absorption wavelength (λmax) or a change in absorbance intensity.

Materials:

  • Test compound

  • Metal salt solutions (e.g., CuCl₂, ZnCl₂, FeCl₃) in a suitable buffer (e.g., Tris-HCl, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare stock solutions of the metal salts in the buffer.

  • Spectral Measurement:

    • Record the UV-Vis spectrum of the test compound alone in the buffer.

    • Titrate the compound solution with increasing concentrations of the metal salt solution.

    • Record the UV-Vis spectrum after each addition of the metal salt and equilibration.

  • Data Analysis:

    • Observe the changes in the absorption spectrum (shifts in λmax or changes in absorbance).

    • A significant change in the spectrum upon addition of a specific metal ion indicates chelation.

    • The stoichiometry of the metal-ligand complex can be determined using a Job's plot, where the mole fraction of the ligand is varied while keeping the total concentration of ligand and metal constant. The maximum absorbance change occurs at the mole fraction corresponding to the stoichiometry of the complex.

Conclusion

The this compound scaffold represents a promising starting point for the development of multi-target agents for the treatment of Alzheimer's disease. The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of novel derivatives, enabling researchers to assess their potential as cholinesterase inhibitors, Aβ aggregation modulators, and neuroprotective agents. Further studies are warranted to synthesize and evaluate a broader range of these compounds to establish clear structure-activity relationships and to validate their therapeutic potential in in vivo models of Alzheimer's disease.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine. Our resources are designed to help you improve yield, minimize impurities, and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The two most common and effective methods for synthesizing this compound are:

  • Catalytic Hydrogenation of Quinoline: This method involves the reduction of the pyridine ring of quinoline, which can be followed by subsequent chemical transformations to introduce the 8-amino group.

  • Reductive Amination of 5,6,7,8-Tetrahydroquinolin-8-one: This is a widely used method that involves the reaction of the corresponding ketone with an amine source in the presence of a reducing agent.

Q2: What are the most critical factors affecting the yield of the synthesis?

Several factors can significantly impact the overall yield:

  • Purity of Starting Materials: Impurities in the initial substrates can poison catalysts and lead to the formation of side products.

  • Reaction Conditions: Temperature, pressure, and reaction time are crucial parameters that need to be carefully optimized for each step.

  • Catalyst Selection and Activity: The choice of catalyst for both hydrogenation and reductive amination is critical. Catalyst deactivation or poisoning can severely reduce the yield.

  • Choice of Reducing Agent: In reductive amination, the nature of the reducing agent affects the reaction's efficiency and selectivity.

Q3: How can I improve the enantioselectivity of the synthesis for chiral applications?

Achieving high enantiomeric excess is a common challenge. Key strategies include:

  • Use of Chiral Catalysts: Employing chiral catalysts or ligands in asymmetric hydrogenation or transfer hydrogenation is a primary method for enantioselective synthesis.

  • Enzymatic Resolution: Lipases can be used for the kinetic resolution of racemic intermediates, such as (±)-5,6,7,8-Tetrahydroquinoline-8-ol, to isolate the desired enantiomer.[1]

  • Chiral Auxiliaries: While not as common for this specific molecule, the use of chiral auxiliaries is a general strategy in asymmetric synthesis.

Q4: What are common side products, and how can their formation be minimized?

Side product formation can significantly lower the yield and complicate purification. Common side products include:

  • Over-reduction Products: In catalytic hydrogenation, the benzene ring can also be reduced if the conditions are too harsh.

  • Byproducts from Impurities: Impurities in starting materials can lead to a variety of unintended side products.

  • Aldol Condensation Products: In syntheses starting from ketones, self-condensation of the ketone can occur, especially under basic conditions.

Minimizing these side products involves using high-purity starting materials, optimizing reaction conditions, and choosing appropriate catalysts and reagents.

Troubleshooting Guides

Problem 1: Low Yield in Catalytic Hydrogenation of Quinoline

Question: My catalytic hydrogenation of quinoline to 5,6,7,8-tetrahydroquinoline is giving a low yield. What are the possible causes and solutions?

Possible Cause Solution
Catalyst Inactivity or Poisoning Ensure the catalyst (e.g., Pd/C) is fresh and has been stored properly. Impurities in the quinoline starting material or solvent can poison the catalyst. Purify the starting materials and use high-purity, dry solvents.
Sub-optimal Reaction Conditions Optimize the reaction temperature and hydrogen pressure. A typical range for temperature is 20°C to 110°C, with an optimal range often between 60°C and 70°C. Hydrogen pressure is typically maintained between 8 to 12 atmospheres.[1]
Incomplete Reaction Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion. If the reaction stalls, consider adding a fresh batch of catalyst.
Isomerization Issues Following hydrogenation, an isomerization step at a higher temperature (140°C to 300°C) may be required. Inadequate isomerization can result in a mixture of products and a lower yield of the desired 5,6,7,8-tetrahydroquinoline.[1]
Problem 2: Low Yield in Reductive Amination of 5,6,7,8-Tetrahydroquinolin-8-one

Question: I am experiencing low yields in the reductive amination of 5,6,7,8-Tetrahydroquinolin-8-one. How can I troubleshoot this?

Possible Cause Solution
Inefficient Imine Formation The formation of the imine intermediate is crucial. This step is often acid-catalyzed. Ensure the pH of the reaction mixture is appropriate. The presence of water can also inhibit imine formation; consider using a dehydrating agent like molecular sieves.
Choice of Reducing Agent The reactivity of the reducing agent is critical. Sodium borohydride (NaBH₄) is a common choice, but for less reactive ketones, a more powerful reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) may be more effective.
Decomposition of the Reducing Agent Some reducing agents are sensitive to acidic conditions or moisture. Ensure the reducing agent is added at the appropriate stage of the reaction and that anhydrous conditions are maintained if necessary.
Side Reactions Over-reduction of the starting material or product can occur. Optimize the reaction time and temperature to minimize these side reactions.
Problem 3: Low Enantiomeric Excess (ee) in Asymmetric Synthesis

Question: My asymmetric synthesis is resulting in a low enantiomeric excess of the desired (R)- or (S)-5,6,7,8-Tetrahydroquinolin-8-amine. What can I do to improve this?

Possible Cause Solution
Suboptimal Chiral Catalyst/Ligand The choice of chiral catalyst or ligand is paramount. Screen different chiral ligands to find the one that provides the best enantioselectivity for your specific substrate. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal complexes for asymmetric transfer hydrogenation.[1]
Racemization The product may be racemizing under the reaction or work-up conditions. Analyze the reaction at different time points to check for racemization. If it is occurring, consider modifying the work-up procedure to be milder and quicker.
Impure Chiral Catalyst Ensure the chiral catalyst or ligand is of high enantiomeric purity. Even small amounts of the other enantiomer can significantly reduce the final product's ee.
Inefficient Kinetic Resolution If using enzymatic resolution, ensure the enzyme is active and the reaction conditions (temperature, pH, solvent) are optimal for the specific lipase being used. The reaction time is also critical to achieve good separation of the enantiomers.[1]

Data Presentation

Table 1: Comparison of Conditions for Catalytic Hydrogenation of Quinoline
Catalyst Temperature (°C) Pressure (atm) Reaction Time (h) Yield of 5,6,7,8-Tetrahydroquinoline (%) Reference
Pd/C60-708-122 (isomerization)Not specified[1]
Pd/C110Not specified1 (isomerization)78.2
Pd/C20124 (isomerization)36.4

Experimental Protocols

Protocol 1: Synthesis of (±)-5,6,7,8-Tetrahydroquinolin-8-amine via Reductive Amination of 5,6,7,8-Tetrahydroquinolin-8-one

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 5,6,7,8-Tetrahydroquinolin-8-one

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Water

  • Nickel-aluminum alloy (Raney nickel)

Procedure:

  • Oxime Formation:

    • In a round-bottom flask, dissolve 5,6,7,8-Tetrahydroquinolin-8-one (1 equivalent) in a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).

    • Stir the mixture and reflux for 2 hours.

    • After cooling, add water to precipitate the product.

    • Filter the crystals, wash with water, and dry to obtain 8-oximino-5,6,7,8-tetrahydroquinoline.

  • Reduction of the Oxime:

    • Dissolve the 8-oximino-5,6,7,8-tetrahydroquinoline (1 equivalent) in ethanol and a 2N sodium hydroxide solution.

    • Stir the solution vigorously and add nickel-aluminum alloy portionwise over 30 minutes.

    • Continue stirring at room temperature for 2 hours.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by distillation or by forming a hydrochloride salt and recrystallizing.

Protocol 2: Enantioselective Synthesis via Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

This protocol outlines the key step for obtaining an enantiomerically enriched precursor.

Materials:

  • (±)-5,6,7,8-Tetrahydroquinoline-8-ol

  • Vinyl acetate

  • Lipase from Candida antarctica (e.g., Novozym 435)

  • 4Å Molecular sieves

  • Diisopropyl ether (i-Pr₂O)

Procedure:

  • Enzymatic Acetylation:

    • To a solution of (±)-5,6,7,8-Tetrahydroquinoline-8-ol (1 equivalent) in i-Pr₂O, add vinyl acetate (5 equivalents), lipase (0.5 equivalents by weight), and 4Å molecular sieves (5 equivalents by weight).

    • Stir the mixture at 60°C for 30 hours.

    • Monitor the reaction progress by chiral HPLC.

  • Work-up and Separation:

    • After the desired conversion is reached, filter off the lipase and molecular sieves through a pad of celite.

    • Concentrate the filtrate under vacuum.

    • Separate the resulting (S)-5,6,7,8-tetrahydroquinoline-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline by column chromatography on silica gel.[1]

  • Hydrolysis of the Acetate:

    • The separated (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline can be hydrolyzed using a base like potassium carbonate in methanol to yield (R)-5,6,7,8-Tetrahydroquinoline-8-ol.[1]

  • Conversion to the Amine:

    • The enantiomerically pure alcohol can then be converted to the corresponding amine through a mesylation/azidation/reduction sequence.[1]

Visualizations

Synthesis_Pathway cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Reductive Amination from Ketone Quinoline Quinoline THQ 5,6,7,8-Tetrahydroquinoline Quinoline->THQ H2, Pd/C (60-70°C, 8-12 atm) THQ_one 5,6,7,8-Tetrahydroquinolin-8-one THQ->THQ_one Oxidation THQ_amine This compound THQ_one->THQ_amine Reductive Amination (e.g., NH3, H2, Catalyst) Start_Ketone 5,6,7,8-Tetrahydroquinolin-8-one Oxime 8-Oximino-5,6,7,8- tetrahydroquinoline Start_Ketone->Oxime NH2OH·HCl, NaOH Final_Amine This compound Oxime->Final_Amine Reduction (e.g., Ni-Al alloy)

Caption: Main synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify Purify Starting Materials Check_Purity->Purify Impure Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Pure Purify->Check_Conditions Optimize_Conditions Optimize Temperature, Pressure, Time Check_Conditions->Optimize_Conditions Sub-optimal Check_Catalyst Evaluate Catalyst Activity Check_Conditions->Check_Catalyst Optimal Optimize_Conditions->Check_Catalyst Fresh_Catalyst Use Fresh Catalyst/ Screen Catalysts Check_Catalyst->Fresh_Catalyst Inactive Check_Reagents Verify Reducing Agent/ Other Reagents Check_Catalyst->Check_Reagents Active Fresh_Catalyst->Check_Reagents Change_Reagent Change Reducing Agent/ Reagent Stoichiometry Check_Reagents->Change_Reagent Ineffective Analyze_Side_Products Analyze Side Products (TLC, GC-MS, NMR) Check_Reagents->Analyze_Side_Products Effective Change_Reagent->Analyze_Side_Products Modify_Protocol Modify Protocol to Minimize Side Reactions Analyze_Side_Products->Modify_Protocol Success Improved Yield/ Purity Modify_Protocol->Success

Caption: A logical workflow for troubleshooting low yield/purity issues.

Enantioselectivity_Improvement Start Low Enantiomeric Excess (ee) Asymmetric_Route Asymmetric Synthesis Route? Start->Asymmetric_Route Resolution_Route Resolution Route? Start->Resolution_Route Chiral_Catalyst Optimize Chiral Catalyst/ Ligand Asymmetric_Route->Chiral_Catalyst Yes Enzyme_Screen Screen Different Enzymes (Lipases) Resolution_Route->Enzyme_Screen Yes Reaction_Conditions Optimize Reaction Conditions (T, Solvent) Chiral_Catalyst->Reaction_Conditions High_ee High Enantiomeric Excess Reaction_Conditions->High_ee Resolution_Conditions Optimize Resolution Conditions (Time, T) Enzyme_Screen->Resolution_Conditions Resolution_Conditions->High_ee

Caption: Decision tree for improving enantioselectivity.

References

Technical Support Center: Scale-up Synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine on a larger scale?

A1: The two primary industrial-scale methods for achieving the desired (R)-enantiomer are:

  • Asymmetric Hydrogenation/Transfer Hydrogenation: This involves the direct reduction of the prochiral ketone precursor, 6,7-dihydro-5H-quinolin-8-one, using a chiral catalyst. Ruthenium and Iridium-based catalysts with chiral ligands are commonly employed.[1]

  • Enzymatic Kinetic Resolution: This method utilizes lipases to selectively acylate one enantiomer of a racemic mixture of 5,6,7,8-tetrahydroquinolin-8-ol, allowing for the separation of the desired (R)-alcohol precursor.[2]

Q2: What are the critical process parameters to control during the catalytic hydrogenation step?

A2: For successful and safe scale-up of the catalytic hydrogenation, the following parameters are critical:

  • Hydrogen Pressure: Typically maintained between 8 to 12 atmospheres. Deviations can lead to incomplete reaction or side product formation.[2]

  • Reaction Temperature: A range of 60°C to 70°C is generally optimal.[2] Higher temperatures can lead to over-reduction or catalyst degradation.

  • Catalyst Loading: While lab-scale experiments might use higher loadings, on a larger scale, catalyst loading is minimized for economic reasons. However, too low a loading can lead to slow or incomplete reactions.

  • Agitation: Efficient mixing is crucial to ensure good contact between the substrate, catalyst, and hydrogen.

Q3: How can the final product be purified on a large scale to ensure high enantiomeric purity?

A3: Large-scale purification of chiral amines to high enantiomeric purity often involves:

  • Crystallization: Formation of diastereomeric salts with a chiral resolving agent followed by crystallization is a classical and effective method.

  • Preparative Chiral Chromatography: Techniques like Supercritical Fluid Chromatography (SFC) are increasingly used for gram-to-kilogram scale purification of enantiomers due to their high throughput and reduced solvent consumption.

Troubleshooting Guide

Issue 1: Low Yield of 5,6,7,8-Tetrahydroquinoline

Potential Cause Troubleshooting Steps
Catalyst Inactivity or Poisoning - Ensure the purity of the starting quinoline, as impurities can poison the catalyst.[2]- Use a fresh, high-quality catalyst. A self-made Palladium (Pd) catalyst has shown effectiveness at lower temperatures.[2]- Degas the reaction mixture properly to remove any oxygen that can deactivate the catalyst.
Sub-optimal Reaction Conditions - Carefully control the reaction temperature between 60°C and 70°C.[2]- Maintain hydrogen pressure in the optimal range of 8 to 12 atmospheres.[2]- Ensure efficient stirring to maximize catalyst-substrate interaction.
Incomplete Isomerization (if applicable) - If the synthesis involves an isomerization step, ensure it is carried out at the recommended temperature (160°C to 170°C) and for the appropriate duration (around 2 hours).[2]

Issue 2: Low Enantiomeric Excess (e.e.) of (R)-5,6,7,8-Tetrahydroquinolin-8-amine

Potential Cause Troubleshooting Steps
Sub-optimal Chiral Catalyst or Ligand - Screen a variety of chiral catalysts and ligands. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal complexes for asymmetric transfer hydrogenation.[2]- Ensure the enantiomeric purity of the chiral ligand.
Incorrect Reaction Temperature - Temperature can significantly impact enantioselectivity. Perform optimization studies to find the ideal temperature for your specific catalyst system.
Racemization of the Product - The amine product can be susceptible to racemization under harsh conditions. Avoid prolonged exposure to high temperatures or strongly acidic/basic conditions during work-up and purification.
Inefficient Enzymatic Resolution - Ensure the lipase is active and the reaction conditions (solvent, temperature, acylating agent) are optimized for the specific substrate.

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation

Catalyst SystemSubstrateYield (%)e.e. (%)Reference
[Ir(COD)Cl]₂ / Chiral Spiro LigandSterically unbiased aromatic ketonesup to 99up to 99[3]
Ru(II) / Chiral Diamine LigandAryl/alkyl ketonesHighup to 99
Rh(III) / Chiral Diamine LigandAlpha-substituted ketonesHighHigh
Chiral Phosphoric Acid2-AminochalconesExcellentExcellent[4]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 6,7-dihydro-5H-quinolin-8-one

This protocol is a representative procedure and may require optimization for specific equipment and scale.

  • Reactor Setup: A suitable high-pressure reactor is charged with 6,7-dihydro-5H-quinolin-8-one (1.0 eq) and a solution of the chiral ruthenium catalyst (e.g., RuCl₂[(S)-BINAP][(S,S)-DPEN], 0.01-0.1 mol%) in an appropriate solvent (e.g., isopropanol).

  • Inert Atmosphere: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon).

  • Reaction Initiation: A solution of formic acid and triethylamine (as a hydrogen source) is added.

  • Reaction Conditions: The reaction mixture is heated to the optimized temperature (e.g., 40-60°C) and stirred vigorously.

  • Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or crystallization to yield (R)-5,6,7,8-Tetrahydroquinolin-8-amine.

Protocol 2: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Reaction Setup: A stirred reactor is charged with (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1.0 eq), an acylating agent (e.g., vinyl acetate, 2.0 eq), and an immobilized lipase (e.g., Novozym 435) in a suitable organic solvent (e.g., diisopropyl ether).

  • Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 40-50°C).

  • Monitoring: The reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is stopped at approximately 50% conversion.

  • Work-up: The lipase is removed by filtration. The solvent is evaporated under reduced pressure.

  • Separation: The resulting mixture of the (R)-alcohol and the (S)-ester is separated by column chromatography.

  • Hydrolysis: The separated (S)-ester can be hydrolyzed back to the (S)-alcohol for racemization and recycling.

  • Conversion to Amine: The purified (R)-5,6,7,8-Tetrahydroquinolin-8-ol is then converted to the corresponding amine through standard chemical transformations (e.g., mesylation followed by azide displacement and reduction).

Visualizations

Synthetic_Pathway Quinoline Quinoline 6,7-dihydro-5H-quinolin-8-one 6,7-dihydro-5H-quinolin-8-one Quinoline->6,7-dihydro-5H-quinolin-8-one Multi-step synthesis (R)-5,6,7,8-Tetrahydroquinolin-8-amine (R)-5,6,7,8-Tetrahydroquinolin-8-amine 6,7-dihydro-5H-quinolin-8-one->(R)-5,6,7,8-Tetrahydroquinolin-8-amine Asymmetric Reductive Amination (R,S)-5,6,7,8-Tetrahydroquinolin-8-ol (R,S)-5,6,7,8-Tetrahydroquinolin-8-ol 6,7-dihydro-5H-quinolin-8-one->(R,S)-5,6,7,8-Tetrahydroquinolin-8-ol Reduction (R)-5,6,7,8-Tetrahydroquinolin-8-ol (R)-5,6,7,8-Tetrahydroquinolin-8-ol (R,S)-5,6,7,8-Tetrahydroquinolin-8-ol->(R)-5,6,7,8-Tetrahydroquinolin-8-ol Enzymatic Resolution (R)-5,6,7,8-Tetrahydroquinolin-8-ol->(R)-5,6,7,8-Tetrahydroquinolin-8-amine Amination

Caption: Key synthetic routes to (R)-5,6,7,8-Tetrahydroquinolin-8-amine.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_solution Solution Start Low Yield or Low e.e. Check_Purity Analyze Starting Material Purity Start->Check_Purity Check_Catalyst Verify Catalyst Activity & Loading Start->Check_Catalyst Check_Conditions Review Reaction Parameters (T, P, Time) Start->Check_Conditions Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Optimize_Catalyst Screen/Optimize Catalyst System Check_Catalyst->Optimize_Catalyst Inactive/ Sub-optimal Optimize_Conditions Optimize Reaction Conditions Check_Conditions->Optimize_Conditions Sub-optimal Re-run_Reaction Re-run_Reaction Purify_SM->Re-run_Reaction Optimize_Catalyst->Re-run_Reaction Optimize_Conditions->Re-run_Reaction Check_Workup Evaluate Work-up & Purification Re-run_Reaction->Check_Workup Issue Persists

Caption: Troubleshooting workflow for scale-up synthesis issues.

References

Technical Support Center: Purification of 5,6,7,8-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydroquinolin-8-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound and how can I prevent them?

A1: The main degradation risks for this compound are oxidation and photolysis. The amine functional group is susceptible to oxidation, which can be accelerated by exposure to air and light. Tetrahydroquinoline derivatives can also be sensitive to light, leading to photodegradation. To minimize degradation, store the solid compound under an inert atmosphere (e.g., nitrogen or argon) in a light-blocking container, such as an amber vial, at 4°C. For solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1] Preparing single-use aliquots is advisable to avoid repeated freeze-thaw cycles.[1]

Q2: What are some common impurities I might encounter after synthesizing this compound?

A2: Common impurities can originate from the starting materials, side reactions, or incomplete reactions. These may include:

  • Unreacted starting materials: Such as the corresponding quinoline precursor.

  • Isomeric byproducts: If an isomerization step is involved in the synthesis, other tetrahydroquinoline isomers may be present.[2]

  • Catalyst residues: In syntheses involving catalytic hydrogenation, residual catalyst (e.g., Palladium on carbon) may be present.

  • Enantiomeric impurities: For the synthesis of a specific enantiomer (e.g., (R)-5,6,7,8-Tetrahydroquinolin-8-amine), the other enantiomer can be a significant impurity if the stereoselectivity of the reaction is not high.

Q3: What are the recommended storage conditions for this compound?

A3: For solid this compound, it is recommended to store it at 2-8°C under an inert atmosphere (nitrogen or argon) in a sealed, dark container.[3][4][5] The hydrochloride salt should also be stored in a sealed container at 4°C, away from moisture.[6] Stock solutions should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Discoloration of the solid compound (e.g., turning brown) Oxidation due to exposure to air or light.Store the compound under an inert atmosphere (nitrogen or argon) in a light-blocking container at the recommended temperature (2-8°C).[1][3]
Low purity after synthesis Incomplete reaction or formation of byproducts.Optimize reaction conditions such as temperature, pressure, and reaction time. Ensure the purity of starting materials.[2] Consider using a different purification method (see protocols below).
Presence of residual metal catalyst (e.g., Palladium) Inefficient removal of the catalyst after hydrogenation.Filter the reaction mixture through a pad of celite to remove the solid catalyst.[7]
Inconsistent results in biological assays Degradation of the compound in solution.Always prepare fresh solutions for experiments. If the assay is prolonged, assess the stability of the compound under the assay conditions.[1]
Poor separation during column chromatography Inappropriate solvent system or stationary phase.Perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal mobile phase for separation. A common eluent system is a mixture of ethyl acetate and hexane.[7]
Difficulty in crystallizing the purified compound Presence of impurities hindering crystal lattice formation.Re-purify the compound using an alternative method (e.g., column chromatography). Try different solvent systems for recrystallization, such as ethanol-ether or methanol-ether.[8]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is suitable for purifying this compound from non-polar impurities and some isomeric byproducts.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvents: Ethyl acetate, Hexane (or Heptane)

  • Glass column, flasks, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 15:85 ethyl acetate:hexane).[7] The polarity can be gradually increased to facilitate the elution of the desired compound.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Purity Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization (for Hydrochloride Salt)

This method is effective for purifying the hydrochloride salt of this compound.

Materials:

  • Crude this compound hydrochloride

  • Solvents: Methanol, Diethyl ether (or Ethanol)

  • Heating plate, flasks, and filtration apparatus

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude hydrochloride salt in a minimum amount of hot methanol.

  • Precipitation: Slowly add diethyl ether to the warm solution until a slight turbidity persists.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote further crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product chromatography Column Chromatography start->chromatography recrystallization Recrystallization start->recrystallization purity_check Purity Check (TLC, NMR, MS) chromatography->purity_check recrystallization->purity_check purity_check->chromatography Repurify end Pure Compound purity_check->end Purity Confirmed

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_solutions Purification Strategy start Impure Compound check_impurities Identify Impurities (TLC, NMR) start->check_impurities non_polar Non-polar Impurities check_impurities->non_polar Non-polar polar Polar Impurities / Salts check_impurities->polar Polar / Salt catalyst Catalyst Residue check_impurities->catalyst Solid Particles col_chrom Column Chromatography non_polar->col_chrom recrys Recrystallization polar->recrys filtration Filtration through Celite catalyst->filtration

Caption: Troubleshooting logic for selecting a purification method.

References

Technical Support Center: Optimizing Reaction Conditions for 5,6,7,8-Tetrahydroquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 5,6,7,8-tetrahydroquinolin-8-amine derivatives. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the 5,6,7,8-tetrahydroquinoline core?

A1: The most prevalent method is the catalytic hydrogenation of the corresponding quinoline derivative. This typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum-based catalysts, under a hydrogen atmosphere. Subsequent isomerization may be required to obtain the desired 5,6,7,8-tetrahydroquinoline isomer.[1][2] Other methods include one-pot synthesis methodologies like the Hantzsch-type reaction/Friedländer annulation and the Povarov (aza-Diels-Alder) reaction.

Q2: How can I introduce the 8-amino group onto the 5,6,7,8-tetrahydroquinoline scaffold?

A2: A common route involves the conversion of 5,6,7,8-tetrahydroquinolin-8-one to its oxime, followed by reduction to the primary amine. Another effective method is the enzymatic kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol, followed by conversion of the desired alcohol enantiomer to an azide and subsequent reduction to the amine.[1][3]

Q3: My catalytic hydrogenation reaction is slow or incomplete. What are the likely causes?

A3: Several factors can lead to a sluggish or incomplete hydrogenation:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate or solvent. Ensure high purity of starting materials.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.

  • Inadequate Hydrogen Pressure: The hydrogen pressure may be insufficient to drive the reaction to completion.

  • Low Reaction Temperature: The temperature may be too low for the specific substrate and catalyst system.

Q4: I am observing low enantioselectivity in the asymmetric synthesis of (R)- or (S)-5,6,7,8-tetrahydroquinolin-8-amine. How can this be improved?

A4: Achieving high enantioselectivity is a common challenge. Consider the following strategies:

  • Chiral Catalysts: Employing chiral catalysts is a primary method for asymmetric synthesis. Chiral phosphoric acids and chiral metal complexes (e.g., Iridium or Ruthenium-based) have shown success in the asymmetric hydrogenation of quinolines.[4][5][6]

  • Enzymatic Resolution: Lipases can be used for the kinetic resolution of racemic intermediates, such as 5,6,7,8-tetrahydroquinolin-8-ol.[1][3] This allows for the separation of enantiomers, leading to a highly enantiopure final product.

  • Chiral Auxiliaries: While not always ideal due to the need for additional steps, using a chiral auxiliary can direct the stereochemical outcome of the reaction.

Q5: What are some common side reactions to be aware of during the synthesis?

A5: Depending on the specific route and substrate, you may encounter:

  • Over-reduction: Hydrogenation of the benzene ring of the quinoline nucleus can occur, leading to decahydroquinoline derivatives. Careful control of reaction conditions (temperature, pressure, and reaction time) is crucial.

  • Dehalogenation: If your quinoline substrate contains halogen substituents, these can be removed under certain hydrogenation conditions.

  • Reduction of Other Functional Groups: Other reducible functional groups on the molecule may also react. Choosing a chemoselective catalyst and optimizing conditions can mitigate this. For instance, in the case of 8-nitroquinoline, the nitro group is typically reduced to an amine before the hydrogenation of the N-heterocycle.[7]

Troubleshooting Guide

Problem Possible Causes Solutions
Low Yield in Catalytic Hydrogenation 1. Catalyst poisoning. 2. Inefficient catalyst. 3. Suboptimal reaction conditions (temperature, pressure). 4. Incomplete isomerization.1. Purify starting quinoline and solvents. 2. Use a freshly prepared or high-quality catalyst. Consider a self-made Palladium (Pd) catalyst.[1] 3. Systematically vary the temperature (typically 60-70°C) and hydrogen pressure (typically 8-12 atm).[1][2] 4. Ensure the isomerization step is conducted at the appropriate temperature (160-170°C) for a sufficient duration (e.g., 2 hours).[1][2]
Formation of Racemic Mixture or Low Enantiomeric Excess (ee) 1. Use of an achiral catalyst. 2. Ineffective chiral catalyst or ligand. 3. Racemization under reaction conditions.1. Employ a chiral catalyst system (e.g., chiral phosphoric acid, Ir/diamine complex).[4][6] 2. Screen different chiral ligands and optimize the catalyst loading and reaction conditions. 3. Consider a milder, two-step approach such as enzymatic resolution of an intermediate followed by functional group manipulation.[1][3]
Difficulty in Product Purification 1. Presence of closely related byproducts. 2. Oily or non-crystalline product.1. Optimize the reaction to minimize byproduct formation. Utilize column chromatography with a carefully selected eluent system. 2. Attempt salt formation to induce crystallization. Recrystallization from a suitable solvent system can also be effective.
Inconsistent Results Between Batches 1. Variation in starting material purity. 2. Inconsistent catalyst activity. 3. Poor control over reaction parameters.1. Standardize the purification of starting materials. 2. Use a consistent source and batch of catalyst, or prepare the catalyst in-house using a standardized protocol. 3. Carefully monitor and control temperature, pressure, and stirring rate for each reaction.

Quantitative Data Summary

Table 1: General Reaction Conditions for Catalytic Hydrogenation and Isomerization of Quinoline

ParameterValueReference
Catalyst Self-made Palladium (Pd) catalyst[1]
Catalyst Loading 1:0.02-0.05 (Substrate:Catalyst mass ratio)[1]
Hydrogenation Temperature 60-70°C[1][2]
Hydrogen Pressure 8-12 atm[1][2]
Isomerization Temperature 160-170°C[1][2]
Isomerization Time 2 hours[1][2]
Yield Up to 93.5%[2]

Table 2: Reported Yields for Key Synthetic Steps to Chiral this compound

StepStarting MaterialProductYield (%)Reference
Oxime Formation3-Methyl-6,7-dihydro-5H-quinolin-8-one3-Methyl-8-oximino-5,6,7,8-tetrahydroquinoline~91[1]
Enzymatic ResolutionRacemic 5,6,7,8-tetrahydroquinolin-8-ol(S)-5,6,7,8-tetrahydroquinolin-8-ol88[1]
Azide Reduction(R)-8-azido-5,6,7,8-tetrahydroquinoline(R)-5,6,7,8-Tetrahydroquinolin-8-amine-[1]
Biomimetic Asymmetric Reduction2-Functionalized QuinolinesChiral 2-Functionalized Tetrahydroquinolines84-95[1]

Experimental Protocols

Protocol 1: Synthesis of 5,6,7,8-Tetrahydroquinoline via Catalytic Hydrogenation and Isomerization [1][2]

  • Catalyst Preparation:

    • Add a Palladium-carbon catalyst (5 wt% Pd) to an aqueous hydrochloride solution.

    • Stir and heat the mixture to 10-50°C.

    • Add an equivalent amount of bicarbonate solution and stir for 1-4 hours.

    • Filter the solid, wash with water, and dry to obtain the activated Pd catalyst.

  • Hydrogenation:

    • In a high-pressure reactor, combine quinoline and the prepared Pd catalyst (mass ratio of 1:0.02-0.05).

    • Pressurize the reactor with hydrogen gas to 8-12 atmospheres.

    • Stir the mixture at 60-70°C until the hydrogen pressure remains constant.

  • Isomerization:

    • Carefully release the hydrogen pressure to 2 atmospheres.

    • Increase the temperature to 160-170°C and stir for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter to remove the catalyst.

    • Purify the filtrate by vacuum distillation to obtain 5,6,7,8-tetrahydroquinoline.

Protocol 2: Enantioselective Synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine (based on enzymatic resolution)[1][3]

  • Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol:

    • To a solution of racemic 5,6,7,8-tetrahydroquinolin-8-ol in an appropriate organic solvent (e.g., isopropyl ether), add vinyl acetate and a lipase (e.g., from Candida antarctica).

    • Stir the mixture at a controlled temperature (e.g., 60°C) and monitor the reaction progress by chiral HPLC.

    • After approximately 50% conversion, stop the reaction and separate the (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline from the unreacted (S)-5,6,7,8-tetrahydroquinolin-8-ol by column chromatography.

  • Hydrolysis of the Acetate:

    • Dissolve the purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline in methanol and add potassium carbonate.

    • Stir the mixture at room temperature for 2 hours.

    • Remove the methanol under reduced pressure, add water and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and evaporate the solvent to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.

  • Conversion to Azide:

    • Dissolve (R)-5,6,7,8-tetrahydroquinolin-8-ol in dichloromethane and cool to 0°C.

    • Add DMAP, mesyl chloride, and sodium azide.

    • Stir the reaction at 0°C and monitor by TLC.

    • Upon completion, quench the reaction with water and extract the product. Purify by column chromatography to obtain (R)-8-azido-5,6,7,8-tetrahydroquinoline.

  • Reduction of the Azide:

    • Dissolve (R)-8-azido-5,6,7,8-tetrahydroquinoline in anhydrous ethanol and add Pd/C (5 mol%).

    • Stir the mixture under a hydrogen atmosphere (25 atm) for 3 hours at room temperature.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under vacuum to obtain (R)-5,6,7,8-tetrahydroquinolin-8-amine.

Visualizations

experimental_workflow cluster_hydrogenation Protocol 1: Catalytic Hydrogenation & Isomerization start1 Quinoline hydrogenation Catalytic Hydrogenation start1->hydrogenation cat_prep Catalyst Preparation cat_prep->hydrogenation isomerization Isomerization hydrogenation->isomerization workup1 Work-up & Purification isomerization->workup1 end1 5,6,7,8-Tetrahydroquinoline workup1->end1

Caption: Workflow for the synthesis of 5,6,7,8-tetrahydroquinoline.

troubleshooting_workflow start Low Yield in Catalytic Hydrogenation cause1 Catalyst Poisoning? start->cause1 Check Purity cause2 Suboptimal Conditions? start->cause2 Review Parameters cause3 Incomplete Isomerization? start->cause3 Analyze Intermediates solution1 Purify Starting Materials cause1->solution1 Yes solution2 Optimize Temperature & Pressure cause2->solution2 Yes solution3 Adjust Isomerization Time & Temperature cause3->solution3 Yes

Caption: Troubleshooting logic for low yield in catalytic hydrogenation.

enantioselective_synthesis cluster_enantio Protocol 2: Enantioselective Synthesis start2 Racemic 5,6,7,8-THQ-8-ol resolution Enzymatic Kinetic Resolution start2->resolution separation Chromatographic Separation resolution->separation hydrolysis Hydrolysis separation->hydrolysis (R)-acetate azidation Azidation hydrolysis->azidation reduction Reduction azidation->reduction end2 Enantiopure 5,6,7,8-THQ-8-amine reduction->end2

Caption: Workflow for the enantioselective synthesis of this compound.

References

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine.

Frequently Asked Questions (FAQs)

Q1: My synthesis of 5,6,7,8-tetrahydroquinoline via catalytic hydrogenation of quinoline is resulting in a significant amount of an isomeric impurity. How can I identify and minimize this side product?

A1: The most common isomeric impurity in this synthesis is 1,2,3,4-tetrahydroquinoline. This occurs when the initial hydrogenation product of the pyridine ring does not fully isomerize to the thermodynamically more stable 5,6,7,8-tetrahydroquinoline.

Troubleshooting Steps:

  • Verify Isomerization Conditions: The isomerization step is critical and typically requires higher temperatures than the initial hydrogenation. Optimal temperatures for isomerization are generally between 140°C and 300°C, with a preferred range of 160°C to 170°C.[1]

  • Reaction Time: Ensure the isomerization is carried out for a sufficient duration, typically 1 to 4 hours.[1]

  • Catalyst Choice: While a single catalyst can be used for both hydrogenation and isomerization, its efficiency at promoting isomerization is key. A specially prepared palladium catalyst has been shown to be effective.[2]

  • Analytical Monitoring: Use techniques like GC-MS or ¹H NMR to monitor the reaction progress and confirm the disappearance of the 1,2,3,4-tetrahydroquinoline isomer.

Q2: I am observing a low yield and the formation of viscous, high-boiling point residues during the purification of 5,6,7,8-tetrahydroquinoline. What could be the cause?

A2: The formation of viscous residues, particularly after distillation, suggests potential polymerization or degradation of the product or intermediates. This is often exacerbated by excessive temperatures.

Troubleshooting Steps:

  • Optimize Isomerization Temperature: While high temperatures are needed for isomerization, excessively high temperatures (e.g., 300°C) can lead to increased formation of viscous byproducts.[2]

  • Purification Method: Consider alternative purification methods to high-temperature distillation, such as column chromatography on silica gel, if thermal degradation is suspected.

  • Inert Atmosphere: Ensure the reaction and purification are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can lead to colored and polymeric impurities.

Q3: My synthesis of (R)- or (S)-5,6,7,8-Tetrahydroquinolin-8-amine is resulting in a racemic mixture or low enantiomeric excess. How can I improve the stereoselectivity?

A3: Achieving high enantioselectivity is a common challenge. The formation of a racemic mixture indicates that the stereocenter at the 8-position is not being effectively controlled.

Troubleshooting Steps:

  • Chiral Catalysts: The use of chiral catalysts is a primary method for asymmetric synthesis. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone itself have been used as ligands in metal complexes for asymmetric transfer hydrogenation, although with varying success.[3][4]

  • Enzymatic Resolution: Lipases, such as those from Candida antarctica, can be used for the kinetic resolution of a racemic intermediate, like 5,6,7,8-tetrahydroquinolin-8-ol.[3] This is a key step in many stereoselective syntheses.

  • Chiral Resolving Agents: Traditional resolution using chiral acids to form diastereomeric salts that can be separated by crystallization is another option, though it can be less efficient.

Experimental Protocols

Protocol 1: Synthesis of 5,6,7,8-Tetrahydroquinolin-8-one (Precursor)

A common precursor for this compound is the corresponding 8-one. One synthetic route involves the ozonolysis of 8-benzylidene-5,6,7,8-tetrahydroquinoline.[5]

Protocol 2: Synthesis of 8-Oximino-5,6,7,8-tetrahydroquinoline

This protocol describes the conversion of the 8-one to the 8-oxime, a key intermediate for the final amine.

  • A mixture of 5,6,7,8-tetrahydroquinolin-8-one (30g), hydroxylamine hydrochloride (14g), and sodium hydroxide (9g) in ethanol (165ml) and water (65ml) is stirred and refluxed for 2 hours.

  • Water (100 ml) is added, and the product is allowed to crystallize.

  • The crystals are collected by filtration, washed with water, and dried to yield the 8-oximino derivative.[6]

Protocol 3: Reduction of 8-Oximino-5,6,7,8-tetrahydroquinoline to this compound

This protocol details the reduction of the oxime to the target amine.

  • The 8-oximino-5,6,7,8-tetrahydroquinoline (27.5g) is dissolved in ethanol (550ml), and a 2N sodium hydroxide solution (550ml) is added.

  • The solution is stirred vigorously while nickel-aluminum alloy (41.3g) is added portionwise over 30 minutes.

  • The mixture is stirred at room temperature for 2 hours.

  • The solid is removed by filtration, and the product can be isolated, for example, as the hydrochloride salt by recrystallization from methanol/ether.[6]

Data Presentation

Table 1: Influence of Reaction Conditions on Yield and Side Products in the Synthesis of 5,6,7,8-Tetrahydroquinoline

ParameterConditionProduct YieldObserved Side Products/IssuesReference
Catalytic Hydrogenation/Isomerization
Hydrogenation Temperature20-110°C-Incomplete hydrogenation below this range.[1]
Isomerization Temperature140-300°CHighIncomplete isomerization leading to 1,2,3,4-tetrahydroquinoline impurity.[1][2]
Isomerization Temperature300°C78.2%Increased formation of viscous residues.[2]
Stereoselective Synthesis
Asymmetric Transfer HydrogenationRhodium catalyst with (R)-CAMPY ligandup to 69% eeUndesired enantiomer.[3]

Visualizations

G General Synthetic Pathway and Potential Side Products cluster_main Main Synthetic Route cluster_side Side Products/Issues A Quinoline B 1,2,3,4-Tetrahydroquinoline A->B Catalytic Hydrogenation C 5,6,7,8-Tetrahydroquinoline B->C Isomerization (Heat) S1 Incomplete Isomerization: Mixture of B and C B->S1 D 5,6,7,8-Tetrahydroquinolin-8-one C->D Oxidation S2 Polymerization/Degradation: Viscous Residues C->S2 High Temp E 8-Oximino-5,6,7,8- tetrahydroquinoline D->E Oximation F This compound E->F Reduction S3 Racemic Mixture: (R)- and (S)-F F->S3 Non-stereoselective synthesis

Caption: Synthetic pathways to this compound and common side products.

G Troubleshooting Isomeric Impurities Start Problem: Isomeric Impurity Detected (1,2,3,4-THQ) CheckTemp Is Isomerization Temperature > 140°C? Start->CheckTemp CheckTime Is Isomerization Time 1-4 hours? CheckTemp->CheckTime Yes IncreaseTemp Action: Increase Temperature to 160-170°C CheckTemp->IncreaseTemp No CheckCatalyst Is Catalyst Effective for Isomerization? CheckTime->CheckCatalyst Yes IncreaseTime Action: Increase Reaction Time CheckTime->IncreaseTime No ChangeCatalyst Action: Consider Alternative Catalyst CheckCatalyst->ChangeCatalyst No Solution Solution: Minimized Isomeric Impurity CheckCatalyst->Solution Yes IncreaseTemp->CheckTime IncreaseTime->CheckCatalyst ChangeCatalyst->Solution

Caption: Decision workflow for troubleshooting isomeric impurities in the synthesis.

References

5,6,7,8-Tetrahydroquinolin-8-amine degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydroquinolin-8-amine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common stability and degradation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are oxidation and photolysis. The amine functional group and the electron-rich aromatic ring make the molecule susceptible to degradation under ambient conditions.

  • Oxidation: The amine group can be oxidized, and the tetrahydroquinoline ring system itself is prone to oxidative degradation, which can be catalyzed by exposure to air, light, and trace metal ions. This can lead to the formation of colored impurities.

  • Photolysis: Tetrahydroquinoline derivatives can be sensitive to light, leading to photodegradation. Exposure to UV or even ambient light over extended periods can cause a significant loss of purity.

Q2: What are the optimal storage conditions for this compound and its solutions?

A2: To ensure the long-term stability of the compound, the following storage conditions are recommended:

FormStorage TemperatureDurationContainerAtmosphere
Solid 4°CLong-termAmber vial or light-blocking containerInert (e.g., Argon or Nitrogen)
Stock Solution -20°CUp to 1 monthTightly sealed, light-blocking vialsInert
Stock Solution -80°CUp to 6 monthsTightly sealed, light-blocking vialsInert

Note: It is highly recommended to prepare single-use aliquots of solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the known chemical incompatibilities for this compound?

A3: Avoid strong oxidizing agents, as they can significantly accelerate the degradation of the amine functional group. When preparing formulations, it is advisable to use excipients with low reactivity and minimal hygroscopicity to prevent chemical interactions and moisture uptake.

Q4: My solid this compound has changed color. What is the likely cause?

A4: Discoloration of the solid compound, often appearing as a darkening or yellowing, is a common indicator of oxidation due to exposure to air and/or light. It is crucial to store the solid compound under an inert atmosphere in a light-protected container to minimize this.

Q5: I am observing inconsistent results in my biological assays. Could this be related to the stability of the compound?

A5: Yes, inconsistent experimental results are frequently linked to the degradation of the compound in solution. It is best practice to always prepare fresh solutions for critical experiments. If the compound is used in a prolonged assay, its stability in the assay medium should be evaluated.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your research.

Issue 1: Rapid Degradation of the Compound in Solution
  • Potential Cause: Exposure to oxygen and light, or presence of incompatible substances in the solvent or buffer.

  • Recommended Solution:

    • Use Degassed Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) or by using a sonicator under vacuum.

    • Work Under Inert Atmosphere: If possible, handle the solid and prepare solutions in a glove box or under a stream of inert gas.

    • Protect from Light: Use amber vials or wrap your containers in aluminum foil to protect the solution from light at all times.

    • pH Considerations: The stability of amines can be pH-dependent. Evaluate the stability of your compound in the specific buffer system you are using. Acidic conditions may lead to protonation of the amine, which can sometimes offer protection against oxidation, while basic conditions might accelerate degradation.

    • Chelating Agents: If trace metal ion catalysis is suspected, the addition of a small amount of a chelating agent like EDTA to your buffer might improve stability.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis
  • Potential Cause: Formation of degradation products during sample preparation, storage, or the analytical run itself.

  • Recommended Solution:

    • Prepare Samples Fresh: Analyze samples immediately after preparation.

    • Control Autosampler Temperature: If using an HPLC autosampler for multiple injections, ensure the sample tray is cooled (e.g., to 4°C) to prevent degradation of samples waiting to be injected.

    • Method Validation: Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from all potential degradation products. This can be confirmed through forced degradation studies.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method. The following is a general protocol that can be adapted.

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Also, heat a solution of the compound in a neutral buffer (e.g., phosphate buffer pH 7.4) at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC method.

Stability-Indicating HPLC Method (Example)

This method is a starting point and should be validated for your specific application.

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Quantitative Data Summary

The following table provides illustrative data on the degradation of a related 8-aminoquinoline compound under forced degradation conditions. This data should be used as a general guide, and specific stability testing should be performed for this compound.

Stress ConditionDurationTemperature% Degradation (Illustrative)Number of Degradation Products Detected (Illustrative)
0.1 N HCl24 hours60°C~5%1
0.1 N NaOH24 hours60°C~15%2
3% H₂O₂24 hoursRoom Temp~25%3
Thermal (Solid)48 hours80°C<2%Not significant
Thermal (Solution)24 hours60°C~8%1
PhotolyticICH Q1BAmbient~30%>3

Visualizations

Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound.

This compound This compound Oxidation_Products Oxidation Products (e.g., quinone-imines, hydroxylated derivatives) This compound->Oxidation_Products O2, Light, Metal Ions Photodegradation_Products Photodegradation Products (e.g., ring-opened products, dimers) This compound->Photodegradation_Products UV/Visible Light Hydrolysis_Products Hydrolysis Products (potential under strong acidic/basic conditions) This compound->Hydrolysis_Products Strong Acid/Base

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting a stability study.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Base Base Hydrolysis (0.1 N NaOH, 60°C) Oxidation Oxidation (3% H2O2, RT) Thermal Thermal (Solid & Solution, 60-80°C) Photo Photolytic (ICH Q1B) Sample_Prep Neutralize & Dilute Samples Acid->Sample_Prep Base->Sample_Prep Oxidation->Sample_Prep Thermal->Sample_Prep Photo->Sample_Prep HPLC_Analysis Analyze by Stability-Indicating HPLC-UV Method Sample_Prep->HPLC_Analysis Data_Evaluation Evaluate Data (% Degradation, Impurity Profile) HPLC_Analysis->Data_Evaluation

Caption: Workflow for conducting a forced degradation study.

Troubleshooting Logic

This diagram illustrates a logical approach to troubleshooting common stability-related issues.

Start Inconsistent Results or Visible Degradation Check_Storage Are storage conditions (temp, light, atmosphere) correct? Start->Check_Storage Check_Solution_Prep Was the solution prepared fresh with degassed solvent? Check_Storage->Check_Solution_Prep Yes Correct_Storage Correct storage conditions and use fresh aliquot Check_Storage->Correct_Storage No Check_Purity Is the initial purity of the solid compound confirmed? Check_Solution_Prep->Check_Purity Yes Improve_Prep Improve solution preparation (degas, inert atmosphere) Check_Solution_Prep->Improve_Prep No Run_Control Run a fresh vs. aged sample on HPLC Check_Purity->Run_Control Yes New_Batch Obtain a new, high-purity batch of the compound Check_Purity->New_Batch No Investigate_Degradation Investigate degradation products and pathways Run_Control->Investigate_Degradation

Caption: A logical workflow for troubleshooting stability issues.

Storage and handling guidelines for 5,6,7,8-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and troubleshooting of 5,6,7,8-Tetrahydroquinolin-8-amine and its related isomers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and purity of this compound. It is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, light-blocking container like an amber vial.[1]

Q2: What are the primary risks of degradation for this compound?

The main degradation pathways for this compound are oxidation and photolysis.[1] The amine functional group makes the molecule susceptible to oxidation, which can be accelerated by exposure to air and light.[1] Tetrahydroquinoline derivatives can also be sensitive to light, leading to photodegradation.[1]

Q3: Are there any chemical incompatibilities to be aware of?

Yes, avoid strong oxidizing agents as they can accelerate the degradation of the amine group.[1][2] When preparing formulations, it is advisable to use non-hygroscopic excipients with low reactivity to minimize moisture absorption and chemical interactions.[1]

Q4: What personal protective equipment (PPE) should be used when handling this compound?

When handling this compound, it is essential to use appropriate personal protective equipment. This includes:

  • Eye Protection: Safety glasses with side-shields or a face shield.[2][3]

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use, and proper glove removal technique should be followed.[3]

  • Skin Protection: Wear appropriate protective clothing to prevent skin contact.[4][5]

Q5: What should I do in case of accidental exposure?

In case of accidental exposure, follow these first-aid measures and consult a physician:[3]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration.[3][4]

  • In case of skin contact: Wash off with soap and plenty of water.[3]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue Potential Cause Recommended Solution
Discoloration of Solid Compound Oxidation due to exposure to air or light.[1]Store the compound under an inert atmosphere (nitrogen or argon) in a light-blocking container at the recommended temperature.[1]
Decreased Purity Over Time Gradual chemical degradation from improper storage conditions (e.g., temperature fluctuations, moisture).[1]Ensure the storage container is hermetically sealed and maintained at a consistent, recommended temperature. Using a desiccant in a secondary container is also advised.[1]
Inconsistent Experimental Results Degradation of the compound in solution. Some fused tetrahydroquinolines are known to be unstable in solution under standard laboratory conditions.[1][6][7]Always prepare fresh solutions for critical experiments.[1] If using the compound in a prolonged assay, its stability in the specific experimental conditions should be verified.
Poor Solubility The compound may have limited solubility in certain solvents.Refer to the product's specific documentation for solubility information. If not available, perform small-scale solubility tests in various common laboratory solvents.
Assay Interference Some tricyclic tetrahydroquinolines have been identified as pan-assay interference compounds (PAINS), which can lead to false-positive results in high-throughput screening.[6][7]Be aware of the potential for assay interference. It is recommended to use orthogonal assays, including biophysical methods like Surface Plasmon Resonance (SPR), to confirm activity and rule out non-specific interactions.[6]

Storage Conditions Summary

Parameter Solid Compound Stock Solutions
Temperature 2-8°C[3][8][9][10]-20°C (up to one month) or -80°C (up to six months)[1]
Atmosphere Inert gas (Nitrogen or Argon)[1][8]N/A
Light Protect from light (use amber vials)[1]Protect from light
Moisture Keep in a dry place[3]Use a suitable dry solvent[1]
Container Tightly closed container[4][5]Single-use aliquots to avoid freeze-thaw cycles[1]

Experimental Workflow: Troubleshooting Inconsistent Results

G Troubleshooting Workflow for Inconsistent Experimental Results cluster_start cluster_investigation Investigation Steps cluster_action Corrective Actions cluster_outcome start Inconsistent Experimental Results Observed check_solution 1. Check Solution Preparation - Was the solution freshly prepared? - Was the correct solvent used? start->check_solution check_storage 2. Verify Compound Storage - Stored at recommended temperature? - Protected from light and air? check_solution->check_storage Yes prepare_fresh Prepare Fresh Solution Immediately Before Use check_solution->prepare_fresh No check_purity 3. Assess Compound Purity - Perform analytical check (e.g., HPLC, NMR) - Compare with a new batch if available check_storage->check_purity Yes optimize_storage Optimize Storage Conditions (Inert gas, light protection, desiccants) check_storage->optimize_storage No new_batch Source a New Batch of the Compound check_purity->new_batch Purity Issue Detected end_fail Issue Persists Consider Assay Interference (PAINS) check_purity->end_fail Purity OK end_success Problem Resolved Proceed with Experiment prepare_fresh->end_success optimize_storage->end_success new_batch->end_success

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Overcoming Poor Reactivity of 5,6,7,8-Tetrahydroquinolin-8-amine in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor reactivity of 5,6,7,8-Tetrahydroquinolin-8-amine in common coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor reactivity in palladium-catalyzed coupling reactions like the Buchwald-Hartwig amination?

A1: The diminished reactivity of this compound in palladium-catalyzed C-N cross-coupling reactions is primarily attributed to a combination of electronic and steric factors. The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst complexes. This "catalyst poisoning" can stall the reaction. Additionally, the amino group at the 8-position is sterically hindered by the adjacent saturated ring, which can impede its approach to the bulky palladium catalyst complex.

Q2: My Buchwald-Hartwig amination reaction with this compound is sluggish or failing. What are the most critical parameters to optimize?

A2: For challenging substrates like this compound, the choice of ligand, base, and solvent are paramount. Bulky, electron-rich phosphine ligands are often necessary to promote both the oxidative addition and reductive elimination steps of the catalytic cycle. The base must be strong enough to deprotonate the amine-palladium complex but not so harsh as to cause side reactions. The solvent plays a crucial role in the solubility of the reactants and the stability of the catalytic species.

Q3: What are some common side reactions observed when attempting to couple this compound, and how can they be minimized?

A3: A common side reaction, particularly with aryl bromides, is hydrodehalogenation of the aryl halide starting material. This occurs when the catalytic cycle is interrupted, and the palladium intermediate reacts with a hydrogen source. To minimize this, ensure strictly anhydrous and oxygen-free conditions. Using a well-defined palladium precatalyst and a robust ligand can also help to maintain the integrity of the catalytic cycle. In some cases, the choice of a less reactive base can mitigate this side reaction.

Troubleshooting Guides

Guide 1: Optimizing Buchwald-Hartwig Amination Reactions

If you are experiencing low yields or failed reactions when using this compound as the nucleophile in a Buchwald-Hartwig amination, consider the following optimization strategies. The data below is based on analogous couplings with a 5-bromo-8-benzyloxyquinoline substrate, which provides a strong starting point for optimization.[1][2]

Key Optimization Parameters:

  • Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands have shown success in similar systems.

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.

Table 1: Ligand Performance in an Analogous Buchwald-Hartwig Amination [1][2]

LigandStructureCone Angle (°)Reaction Time (h)Yield (%)Observations
JohnPhos(2-Biphenyl)di-tert-butylphosphine15724Incomplete ConversionStarting material remained.
TTBPTri-tert-butylphosphine1822440Debromination of the starting material was a significant side product.
DTBNpPDi-tert-butylneopentylphosphine1700.587Rapid and efficient conversion to the desired product.
PCy₃Tricyclohexylphosphine170240No reaction observed.

Troubleshooting Workflow:

Start Low Yield or No Reaction Check_Ligand Is a bulky, electron-rich ligand being used? (e.g., DTBNpP) Start->Check_Ligand Use_Bulky_Ligand Switch to a more effective ligand like DTBNpP. Check_Ligand->Use_Bulky_Ligand No Check_Base Is a strong, non-nucleophilic base being used? (e.g., NaOtBu) Check_Ligand->Check_Base Yes Use_Bulky_Ligand->Check_Base Use_Strong_Base Use NaOtBu or a similar strong base. Check_Base->Use_Strong_Base No Check_Temp Is the reaction temperature optimal (110-150°C)? Check_Base->Check_Temp Yes Use_Strong_Base->Check_Temp Increase_Temp Increase temperature within the optimal range. Check_Temp->Increase_Temp No Check_Inertness Are conditions strictly anhydrous and oxygen-free? Check_Temp->Check_Inertness Yes Increase_Temp->Check_Inertness Improve_Inertness Degas solvent and use a glovebox for setup. Check_Inertness->Improve_Inertness No Success Improved Yield Check_Inertness->Success Yes Improve_Inertness->Success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with this compound (Hypothetical Optimized Conditions)

This protocol is a recommended starting point based on successful analogous reactions.[1][2] Optimization may be required for specific aryl halides.

Reaction Setup:

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), palladium acetate (Pd(OAc)₂, 5 mol%), and di-tert-butylneopentylphosphine (DTBNpP, 10 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Under a positive flow of argon, add sodium tert-butoxide (NaOtBu, 1.25 equiv) and this compound (1.2 equiv).

  • Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.

  • Place the sealed tube in a preheated oil bath at 110-150 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Relationship of Reagents and Conditions:

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Aryl_Br Aryl Bromide Product N-Aryl-5,6,7,8-tetrahydroquinolin-8-amine Aryl_Br->Product Amine This compound Amine->Product Pd_Source Pd(OAc)₂ Pd_Source->Product Ligand DTBNpP Ligand->Product Base NaOtBu Base->Product Solvent Toluene Solvent->Product Temp 110-150 °C Temp->Product Atmosphere Inert (Argon) Atmosphere->Product

Caption: Key components for a successful Buchwald-Hartwig reaction.

References

Technical Support Center: Chiral Resolution of Racemic 5,6,7,8-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of racemic 5,6,7,8-Tetrahydroquinolin-8-amine. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of racemic this compound?

A1: The two primary methods for resolving racemic this compound are enzymatic kinetic resolution and diastereomeric salt formation. Enzymatic resolution often employs lipases to selectively acylate one enantiomer, allowing for separation. Diastereomeric salt formation involves reacting the racemic amine with a chiral acid to form diastereomeric salts with different solubilities, which can then be separated by fractional crystallization.

Q2: Which method is more suitable for large-scale production?

A2: Diastereomeric salt formation is often considered more straightforward and economical for large-scale production due to the relatively low cost of resolving agents like tartaric acid and the ease of scaling up crystallization processes.[1] Enzymatic resolutions can be highly efficient but may be more costly due to the price of the enzyme, though immobilization and recycling of the enzyme can mitigate this.

Q3: What is a kinetic resolution, and what is its main limitation?

A3: A kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other, allowing for their separation.[1] A significant limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%, as the other half of the starting material is the unreacted enantiomer.[1]

Q4: Can the 50% yield limit of kinetic resolution be overcome?

A4: Yes, through a process called Dynamic Kinetic Resolution (DKR). In DKR, the slower-reacting enantiomer is racemized in situ, meaning it is continuously converted back into the racemic mixture. This allows the faster-reacting enantiomer to be continuously formed, theoretically enabling a yield of up to 100% of the desired enantiomer.

Q5: How do I choose the right resolving agent for diastereomeric salt formation?

A5: The selection of a resolving agent is crucial and often requires screening several options.[2] The ideal resolving agent will form diastereomeric salts with a significant difference in solubility in a particular solvent, leading to the efficient crystallization of one diastereomer. Commonly used resolving agents for amines are chiral carboxylic acids such as tartaric acid and its derivatives (e.g., dibenzoyltartaric acid, di-p-toluoyltartaric acid).[1][3]

Troubleshooting Guides

Enzymatic Kinetic Resolution

Issue 1: Low or No Conversion of the Racemic Amine

  • Potential Cause: Inactive or denatured enzyme.

    • Solution: Ensure the enzyme has been stored correctly and is within its expiry date. Verify that the reaction temperature and pH are within the optimal range for the specific lipase used, as extreme conditions can cause denaturation.[4]

  • Potential Cause: Presence of inhibitors in the reaction mixture.

    • Solution: Purify the starting materials to remove any potential inhibitors.

  • Potential Cause: Sub-optimal reaction conditions.

    • Solution: Optimize the choice of solvent, as enzyme activity can be highly solvent-dependent.[4] For lipases, hydrophobic solvents are often preferred.[4] Ensure the acyl donor is sufficiently reactive. Also, check for adequate mixing, especially when using an immobilized enzyme, to ensure good mass transfer.[4]

Issue 2: Low Enantioselectivity (Low e.e. or E-value)

  • Potential Cause: The chosen enzyme is not highly selective for the substrate.

    • Solution: Screen different lipases or other hydrolases to find one with higher enantioselectivity for this compound or its precursor.

  • Potential Cause: Reaction temperature is too high.

    • Solution: Lowering the reaction temperature can sometimes improve enantioselectivity, though it may also decrease the reaction rate.[4] A balance needs to be found between selectivity and reaction time.

  • Potential Cause: The nature of the acyl donor is not optimal.

    • Solution: Experiment with different acyl donors. The structure of the acylating agent can significantly influence the enantioselectivity of the enzyme.[4]

Diastereomeric Salt Formation

Issue 1: Low Yield of Crystalline Diastereomeric Salt

  • Potential Cause: The solvent system is not optimal.

    • Solution: The chosen solvent should maximize the solubility difference between the two diastereomeric salts.[2] Screen a variety of solvents with different polarities to find the ideal one for selective crystallization.

  • Potential Cause: Incorrect stoichiometry of the resolving agent.

    • Solution: While a 1:1 molar ratio is a common starting point, optimizing this ratio can improve the selective precipitation of the desired diastereomer.[1]

  • Potential Cause: Uncontrolled cooling profile.

    • Solution: A slow and controlled cooling process is often critical for achieving high yield and purity of the crystals. Rapid cooling can lead to the co-precipitation of both diastereomers.

Issue 2: Low Enantiomeric Excess (e.e.) of the Resolved Amine

  • Potential Cause: Co-crystallization of the undesired diastereomer.

    • Solution: This often indicates that the solubility difference between the diastereomeric salts is not large enough in the chosen solvent. Try different solvents or solvent mixtures. Recrystallization of the obtained salt can also improve the diastereomeric and, consequently, the enantiomeric purity.

  • Potential Cause: The desired diastereomer is the more soluble one.

    • Solution: If the undesired diastereomer crystallizes preferentially, you can either isolate the desired enantiomer from the mother liquor or screen for a different resolving agent that inverts the relative solubilities.[2]

  • Potential Cause: Racemization of the amine or resolving agent under the experimental conditions.

    • Solution: Ensure that the reaction conditions (e.g., temperature, pH) are not harsh enough to cause racemization of either the chiral amine or the resolving agent.

Experimental Protocols & Data

Method 1: Enzymatic Kinetic Resolution of a Precursor Alcohol

A common and effective route to enantiopure 8-amino-5,6,7,8-tetrahydroquinoline is through the enzymatic resolution of its precursor, (±)-5,6,7,8-tetrahydroquinolin-8-ol, followed by chemical conversion to the amine.

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol [5]

  • Reaction Setup: In a suitable reaction vessel, combine (±)-5,6,7,8-Tetrahydroquinoline-8-ol (1 equivalent), vinyl acetate (5 equivalents), immobilized Candida antarctica lipase B (0.5 equivalents by weight), and 4Å molecular sieves (5 equivalents by weight) in isopropyl ether (i-Pr₂O).

  • Reaction Conditions: Stir the mixture at 60 °C for 30 hours.

  • Work-up:

    • Remove the lipase and molecular sieves by filtration through a pad of celite.

    • Concentrate the filtrate under vacuum.

    • Separate the resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline by column chromatography on silica gel.

  • Hydrolysis of the Acetate: Stir the isolated (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline enantiomer with potassium carbonate (K₂CO₃, 4 equivalents) in methanol (MeOH) for 2 hours at room temperature.

  • Isolation of (R)-alcohol: Remove the MeOH under vacuum, and perform an aqueous work-up with water and ethyl acetate. The organic phase contains the desired (R)-5,6,7,8-tetrahydroquinolin-8-ol.

  • Conversion to Amine: The resolved (R)- or (S)-alcohol can then be converted to the corresponding amine through a standard mesylation/azidation/reduction sequence.[5]

Quantitative Data [5]

ProductYield
(S)-5,6,7,8-tetrahydroquinoline-8-ol88%
(R)-8-acetoxy-5,6,7,8-tetrahydroquinoline86%
(R)-5,6,7,8-tetrahydroquinolin-8-ol (after hydrolysis)88%
(R)-8-amino-5,6,7,8-tetrahydroquinoline (after conversion)82%
Method 2: Diastereomeric Salt Formation (General Protocol)

Experimental Protocol: Diastereomeric Salt Resolution [3]

  • Salt Formation: Dissolve racemic this compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid or (-)-O,O'-di-p-toluoyl-L-tartaric acid) in the same solvent.

  • Crystallization: Combine the two solutions and stir. The diastereomeric salt of one enantiomer should preferentially crystallize. The crystallization can be initiated by cooling the solution, partial solvent evaporation, or seeding with a small crystal of the desired salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine:

    • Dissolve the collected diastereomeric salt in water.

    • Add a base (e.g., 2 M NaOH) dropwise until the solution is basic (pH > 10) to liberate the free amine.

    • Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrate under vacuum.

  • Analysis: Determine the yield and enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or by measuring its specific rotation.

Key Optimization Parameters

ParameterConsiderations
Resolving Agent Screen various chiral acids (e.g., tartaric acid, mandelic acid, and their derivatives).
Solvent Test a range of solvents and solvent mixtures to find the optimal solubility difference between the diastereomeric salts.
Temperature Optimize the crystallization temperature and cooling rate.
Stoichiometry Vary the molar ratio of the amine to the resolving agent.

Visualizations

Enzymatic_Resolution_Workflow racemic_amine Racemic this compound Precursor (±)-Alcohol reaction Enzymatic Acylation racemic_amine->reaction enzyme Immobilized Lipase (e.g., Candida antarctica Lipase B) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction separation Separation (Chromatography) reaction->separation s_alcohol (S)-Alcohol separation->s_alcohol r_acetate (R)-Acetate separation->r_acetate conversion_s Conversion to Amine s_alcohol->conversion_s hydrolysis Hydrolysis (e.g., K₂CO₃, MeOH) r_acetate->hydrolysis r_alcohol (R)-Alcohol hydrolysis->r_alcohol conversion_r Conversion to Amine r_alcohol->conversion_r s_amine (S)-Amine conversion_s->s_amine r_amine (R)-Amine conversion_r->r_amine

Caption: Workflow for Enzymatic Kinetic Resolution of the Precursor Alcohol.

Diastereomeric_Salt_Resolution_Workflow racemic_amine Racemic this compound salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->salt_formation solvent Solvent solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (Mother Liquor) crystallization->more_soluble_salt liberation_crystals Liberation of Amine (Base) less_soluble_salt->liberation_crystals liberation_mother_liquor Liberation of Amine (Base) more_soluble_salt->liberation_mother_liquor enantiomer_1 Enantiomer 1 liberation_crystals->enantiomer_1 enantiomer_2 Enantiomer 2 liberation_mother_liquor->enantiomer_2

Caption: Workflow for Diastereomeric Salt Formation.

Troubleshooting_Decision_Tree start Low Yield or Low e.e. in Resolution method Which Method? start->method enzymatic Enzymatic Resolution method->enzymatic Enzymatic diastereomeric Diastereomeric Salt Resolution method->diastereomeric Diastereomeric enzymatic_issue Low Conversion or Low e.e.? enzymatic->enzymatic_issue diastereomeric_issue Low Yield or Low e.e.? diastereomeric->diastereomeric_issue low_conversion Low Conversion enzymatic_issue->low_conversion Conversion low_ee_enzymatic Low e.e. enzymatic_issue->low_ee_enzymatic e.e. low_yield_salt Low Yield diastereomeric_issue->low_yield_salt Yield low_ee_salt Low e.e. diastereomeric_issue->low_ee_salt e.e. solution_conversion Check Enzyme Activity Optimize Conditions (pH, Temp, Solvent) Check for Inhibitors low_conversion->solution_conversion solution_ee_enzymatic Screen Different Enzymes Lower Temperature Modify Acyl Donor low_ee_enzymatic->solution_ee_enzymatic solution_yield_salt Optimize Solvent System Adjust Stoichiometry Control Cooling Rate low_yield_salt->solution_yield_salt solution_ee_salt Recrystallize Change Solvent Screen New Resolving Agents low_ee_salt->solution_ee_salt

Caption: Troubleshooting Decision Tree for Chiral Resolution.

References

Validation & Comparative

Enantiomers of 5,6,7,8-Tetrahydroquinolin-8-amine: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemistry of chiral molecules is a critical determinant of their pharmacological and toxicological profiles. In the realm of drug discovery and development, a comprehensive understanding of the biological activities of individual enantiomers is paramount. This guide provides a comparative analysis of the (R)- and (S)-enantiomers of 5,6,7,8-tetrahydroquinolin-8-amine derivatives, focusing on their antiproliferative effects against cancer cell lines. While direct comparative studies on the unsubstituted parent compound are limited in publicly available literature, research on closely related analogues, particularly 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives, offers significant insights into the stereoselectivity of their biological actions.

Antiproliferative Activity: A Stereoselective Phenomenon

A key study investigating a series of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives revealed a significant difference in the cytotoxic effects of the (R)- and (S)-enantiomers. The research highlighted that the biological impact is intrinsically linked to their three-dimensional arrangement.

The most pronounced stereoselectivity was observed with an imine derivative, (E)-N-(2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)-1-(1-methyl-1H-imidazol-4-yl)methanimine (compound 5a in the study). The (R)-enantiomer, (R)-5a, demonstrated significantly higher antiproliferative activity against the A2780 ovarian carcinoma cell line compared to its (S)-counterpart, which was the least active of the tested compounds.[1] This underscores the critical role of the specific spatial orientation of the substituent at the chiral center for potent cytotoxic activity.

Quantitative Comparison of Antiproliferative Activity

The half-maximal inhibitory concentration (IC₅₀) values for the enantiomers of selected 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives against the A2780 cell line are summarized below.

CompoundEnantiomerIC₅₀ (µM) on A2780 Cells
Derivative 1 (R)10.5 ± 1.1
(S)11.7 ± 1.5
Derivative 2 (R)5.4 ± 0.8
(S)17.2 ± 2.1
Derivative 3 (R)9.8 ± 1.3
(S)9.5 ± 1.2

Data sourced from Facchetti et al., 2020.[1] Note: The derivatives are substituted at the 8-amino position.

Mechanistic Insights: Cell Cycle Arrest and Oxidative Stress

Further investigation into the mechanism of action of the most active compound, (R)-5a, revealed its ability to influence critical cellular processes in A2780 cells.[2]

  • Cell Cycle Progression: Treatment with (R)-5a was found to affect the distribution of cells in different phases of the cell cycle, suggesting an interference with cell division processes.[2]

  • Mitochondrial Integrity: The compound induced depolarization of the mitochondrial membrane, a key event in the initiation of apoptosis (programmed cell death).[2]

  • Reactive Oxygen Species (ROS) Production: An increase in cellular ROS levels was observed upon treatment with (R)-5a, indicating the induction of oxidative stress, which can lead to cellular damage and death.[2]

These findings suggest a multi-faceted mechanism of action for the (R)-enantiomer, culminating in the inhibition of cancer cell proliferation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of the biological activities of the enantiomeric derivatives.

Synthesis of Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine

The enantiomerically pure amines were synthesized starting from the dynamic kinetic resolution of 2-methyl-5,6,7,8-tetrahydroquinolin-8-ol using Candida antarctica lipase.[1] This enzymatic resolution is a crucial step to obtain the optically pure precursors for the synthesis of the final chiral amine derivatives.[3]

Antiproliferative Activity Assay (MTT Assay)

The cytotoxic potential of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: Cancer cells (e.g., A2780, MSTO-211H, HT-29) were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (both (R)- and (S)-enantiomers) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals were solubilized, and the absorbance was measured at a specific wavelength using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves.

Cell Cycle Analysis

The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry using propidium iodide (PI) staining.[5][6][7]

  • Cell Treatment: A2780 cells were treated with different concentrations of the test compound (e.g., (R)-5a) for 24 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells were then stained with a solution containing propidium iodide and RNase A. RNase A is crucial to ensure that only DNA is stained.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined from the resulting DNA histograms.

Cell Cycle Analysis Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis cell_treatment Cell Treatment with (R)- or (S)-enantiomer harvesting Harvesting and Washing cell_treatment->harvesting fixation Fixation in Cold Ethanol harvesting->fixation pi_staining Propidium Iodide and RNase A Staining fixation->pi_staining flow_cytometry Flow Cytometry Acquisition pi_staining->flow_cytometry data_analysis Data Analysis (Cell Cycle Phases) flow_cytometry->data_analysis Mechanism of (R)-Enantiomer Action R_enantiomer (R)-Enantiomer (e.g., (R)-5a) cell_cycle Cell Cycle Arrest R_enantiomer->cell_cycle mito_depol Mitochondrial Membrane Depolarization R_enantiomer->mito_depol ros Increased Cellular ROS R_enantiomer->ros antiproliferative Antiproliferative Effect cell_cycle->antiproliferative apoptosis Apoptosis mito_depol->apoptosis ros->apoptosis apoptosis->antiproliferative

References

A Comparative Analysis of 5,6,7,8-Tetrahydroquinolin-8-amine and Its Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an objective comparison of the biological activities of 5,6,7,8-tetrahydroquinolin-8-amine and its analogs, supported by experimental data from various bioassays. The information presented herein is intended to aid researchers in the strategic design and development of novel therapeutic agents based on the tetrahydroquinoline framework.

Comparative Biological Activity Data

The following tables summarize the quantitative data for this compound and a selection of its analogs across various biological assays, including antiproliferative and antimicrobial evaluations.

Table 1: Antiproliferative Activity of 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine Derivatives

Compound IDR GroupCancer Cell LineIC50 (µM)Citation
(R)-5a4-chlorophenylA2780 (Ovarian)1.5[1]
(S)-5a4-chlorophenylA2780 (Ovarian)3.2[1]
(R)-3aPhenylA2780 (Ovarian)5.0[1]
(S)-3aPhenylA2780 (Ovarian)8.0[1]
(R)-2b4-methoxyphenylA2780 (Ovarian)6.3[1]
(S)-2b4-methoxyphenylA2780 (Ovarian)12.5[1]

Table 2: Antimicrobial Activity of Tetrahydroquinoline Analogs

Compound IDBacterial/Fungal StrainMIC (µg/mL)Citation
Compound 15S. aureus0.8[2]
Compound 15B. cereus0.8[2]
Compound 25A. fumigatus0.98[2]
Compound 25C. albicans0.49[2]
Compound 26S. pneumoniae0.49[2]
Compound 26E. coli0.49[2]
QQ1S. aureus1.22[3]
QQ6E. faecalis4.88[3]

Key Signaling Pathways Modulated by Tetrahydroquinoline Analogs

Several tetrahydroquinoline derivatives have been shown to exert their biological effects by modulating key intracellular signaling pathways implicated in cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell metabolism, growth, and proliferation, and its dysregulation is frequently observed in cancer.[4][5][6] Certain tetrahydroquinoline derivatives have been identified as inhibitors of this pathway, suggesting a potential mechanism for their anticancer activity.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation promotes THQ Tetrahydroquinoline Analog (Inhibitor) THQ->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain tetrahydroquinoline analogs.

EPAC Signaling Pathway

Exchange protein directly activated by cAMP (EPAC) is a guanine nucleotide exchange factor that plays a role in various cellular processes, including cell adhesion, proliferation, and apoptosis.[7] Specific N-formyl tetrahydroquinoline analogs have been identified as selective inhibitors of EPAC1.[7]

EPAC_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces EPAC EPAC cAMP->EPAC activates Rap1 Rap1 EPAC->Rap1 activates Downstream Downstream Effectors Rap1->Downstream THQ Tetrahydroquinoline Analog (Inhibitor) THQ->EPAC

Caption: Overview of the EPAC signaling pathway and its inhibition by specific tetrahydroquinoline analogs.

GPER Signaling Pathway

The G protein-coupled estrogen receptor (GPER) is involved in mediating the rapid, non-genomic effects of estrogens and plays a role in various cancers.[8][9] Tetrahydroquinoline derivatives have been designed to target GPER, demonstrating their potential as antiproliferative agents in breast cancer.[10]

GPER_Signaling_Pathway Estrogen Estrogen GPER GPER Estrogen->GPER G_protein G Protein GPER->G_protein activates EGFR EGFR (transactivation) G_protein->EGFR ERK ERK EGFR->ERK activates Proliferation Cell Proliferation ERK->Proliferation promotes THQ Tetrahydroquinoline Analog (Antagonist) THQ->GPER

Caption: The GPER signaling pathway and the antagonistic effect of certain tetrahydroquinoline derivatives.

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below to facilitate the replication and validation of the presented data.

MTT Assay for Antiproliferative Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[11][12][13]

MTT_Assay_Workflow cluster_0 Experimental Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with test compounds A->B C 3. Add MTT reagent and incubate B->C D 4. Solubilize formazan crystals C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate IC50 values E->F

Caption: General workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (tetrahydroquinoline analogs)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[14][15][16]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds (tetrahydroquinoline analogs)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound and create a series of two-fold dilutions in the appropriate broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard and then dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

This guide serves as a foundational resource for researchers interested in the therapeutic potential of 5,6,7,8-tetrahydroquinoline-8-amine and its analogs. The provided data and protocols are intended to streamline the comparative analysis and facilitate the advancement of drug discovery programs centered on this versatile chemical scaffold.

References

A Comparative Guide to Analytical Methods for the Quantification of 5,6,7,8-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical methods for the accurate quantification of 5,6,7,8-Tetrahydroquinolin-8-amine, a key intermediate in the synthesis of pharmacologically active compounds. The selection of an appropriate analytical technique is critical for researchers, scientists, and drug development professionals in ensuring the quality, efficacy, and safety of pharmaceutical products. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction to this compound

This compound and its derivatives are significant structural motifs in a variety of biologically active molecules. The accurate determination of its concentration is essential during synthesis, for quality control of the final product, and in pharmacokinetic studies. The methods presented herein offer a range of options to suit different laboratory capabilities and analytical requirements, from routine quality control to sensitive bioanalysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of this compound in bulk drug substance and pharmaceutical formulations. It offers a good balance of performance and cost-effectiveness.

Quantitative Data Summary
ParameterResult
Linearity Range1 - 150 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 103%
Retention Time~ 5.2 min
Experimental Protocol
  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (30:70 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 150 µg/mL.

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

    • Precision: Assess intra-day precision by analyzing six replicates of a quality control (QC) sample at a medium concentration level. Inter-day precision is determined by repeating the analysis on three different days.

    • Accuracy: Determine accuracy by spiking a blank sample matrix with known concentrations of the analyte at low, medium, and high levels of the calibration range and calculating the percent recovery.

    • LOD and LOQ: Estimate the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) cal_std Prepare Calibration Standards (1-150 µg/mL) stock->cal_std hplc Inject into HPLC System cal_std->hplc sample_prep Prepare Sample Solution sample_prep->hplc chromatogram Obtain Chromatogram at 245 nm hplc->chromatogram peak_area Integrate Peak Area chromatogram->peak_area calibration_curve Construct Calibration Curve peak_area->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Workflow for HPLC-UV quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.

Quantitative Data Summary
ParameterResult
Linearity Range0.5 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%
Retention Time~ 8.7 min
Experimental Protocol
  • Instrumentation and Chromatographic Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

  • Standard and Sample Preparation (with Derivatization):

    • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like dichloromethane.

    • Calibration Standards and Samples: To 100 µL of each standard or sample solution, add 50 µL of the derivatizing agent. Cap the vials tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • Method Validation:

    • Follow a similar validation procedure as described for HPLC-UV, using the peak areas from the SIM chromatograms for quantification.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Prepare Stock Solution standards Prepare Calibration Standards stock->standards derivatization Derivatization with BSTFA standards->derivatization sample_prep Prepare Sample Solution sample_prep->derivatization gcms Inject into GC-MS System derivatization->gcms sim_mode Acquire Data in SIM Mode gcms->sim_mode peak_integration Integrate SIM Peak Area sim_mode->peak_integration calibration Construct Calibration Curve peak_integration->calibration quantify Quantify Analyte calibration->quantify

Workflow for GC-MS quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) at very low concentrations.

Quantitative Data Summary
ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)92 - 108%
Retention Time~ 2.5 min
Experimental Protocol
  • Instrumentation and Chromatographic Conditions:

    • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A C18 or HILIC column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The precursor ion (Q1) would be the protonated molecule [M+H]⁺, and the product ion (Q3) would be a characteristic fragment.

  • Standard and Sample Preparation:

    • Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended for the highest accuracy.

    • Sample Pre-treatment: For biological samples, protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) is typically required to remove matrix interferences.

    • Calibration Standards: Prepare calibration standards in the same matrix as the samples to be analyzed.

  • Method Validation:

    • The validation should follow regulatory guidelines for bioanalytical method validation, including assessments of selectivity, matrix effect, and stability.

Method Selection Logic

Method_Selection cluster_criteria Key Criteria cluster_methods Recommended Method start Define Analytical Need matrix Sample Matrix Complexity start->matrix sensitivity Required Sensitivity start->sensitivity throughput Sample Throughput start->throughput hplc HPLC-UV matrix->hplc Simple (e.g., Bulk Drug) lcmsms LC-MS/MS matrix->lcmsms Complex (e.g., Plasma) sensitivity->hplc µg/mL range gcms GC-MS sensitivity->gcms High µg/mL to ng/mL sensitivity->lcmsms ng/mL to pg/mL range throughput->hplc High throughput->gcms Moderate throughput->lcmsms High with UHPLC

Decision tree for analytical method selection.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective method for routine analysis of bulk materials and formulations where high sensitivity is not required.

  • GC-MS offers an alternative for volatile compounds, though it may require derivatization for polar molecules like the target analyte, adding a step to the sample preparation.

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for bioanalytical studies and trace-level quantification in complex matrices.

Each method, when properly validated, can provide accurate and precise results. The information presented in this guide should assist researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy for their needs.

A Comparative Analysis of 5,6,7,8-Tetrahydroquinolin-8-amine Derivatives and Tacrine Analogues as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5,6,7,8-tetrahydroquinolin-8-amine derivatives and tacrine derivatives, focusing on their efficacy as cholinesterase inhibitors and their associated hepatotoxicity. This analysis is supported by experimental data from various studies.

The quest for effective treatments for neurodegenerative diseases like Alzheimer's disease has led to the extensive investigation of cholinesterase inhibitors. Tacrine, the first centrally acting cholinesterase inhibitor approved for Alzheimer's, demonstrated therapeutic potential but was ultimately withdrawn from the market due to significant hepatotoxicity. This has spurred the development of numerous tacrine derivatives and other heterocyclic compounds, including those based on the 5,6,7,8-tetrahydroquinoline-8-amine scaffold, with the aim of improving efficacy and reducing adverse effects.

While direct comparative data for the parent this compound compound is limited in publicly available research, this guide will focus on a comparative study of its derivatives against various tacrine analogues, for which a wealth of experimental data exists.

Performance Data: Cholinesterase Inhibition and Hepatotoxicity

The primary therapeutic target for these compounds is the inhibition of acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The efficacy of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. A crucial aspect of their development is mitigating the hepatotoxicity that plagued tacrine.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The following table summarizes the in vitro inhibitory activities of various tacrine derivatives against AChE and BChE.

CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity (BChE/AChE)Source
Tacrine94.6914.260.15[1]
Tacrine-coumarin hybrid (14c)16.1180.72 (eqBChE)5.01[2]
Tacrine-oxoisoaporphine hybrid (20)3.4--[2]
Tacrine Homodimer (17)~0.014--[2]
Tacrine-Trolox hybrid (B4)---[3]
Tacrine-Donepezil hybrid (35-40 series)Nanomolar range--[4]
Tacrine-propargylamine derivative (3a)51.377.61.51
Tacrine-propargylamine derivative (3b)11.283.57.46

Note: Enzyme sources (e.g., electric eel AChE, equine serum BChE) may vary between studies, affecting direct comparability.

Hepatotoxicity

Hepatotoxicity remains a major concern in the development of tacrine-like compounds. In vitro assays using liver cell lines, such as HepG2, are commonly employed to assess cytotoxicity.

CompoundCell LineCytotoxicity AssayResultsSource
TacrineHepG2MTTSignificant toxicity observed at concentrations ≥ 100 µM[1][3]
Tacrine-Trolox hybrid (B4)HepG2CCK-8Lower hepatotoxicity than tacrine[3]
Tacrine-Trolox hybrid (D4)HepG2CCK-8Lower hepatotoxicity than tacrine[3]
Tacrine-coumarin hybrid (6d)In vivo (rats)ALT/AST levelsSubstantially lower hepatotoxicity than tacrine[2]
Tacrine-propargylamine derivatives (3a, 3b)Hepatic stellate cells-Lower hepatotoxicity than tacrine

Experimental Protocols

Ellman's Method for Cholinesterase Activity Assay

This spectrophotometric method is widely used to determine AChE and BChE activity.

Principle: The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is monitored spectrophotometrically at 412 nm and is proportional to the cholinesterase activity.

Reagents:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (10 mM in deionized water)

  • AChE or BChE enzyme solution

  • Test compound (inhibitor) solution

Procedure:

  • In a 96-well plate, add phosphate buffer, enzyme solution, and the test compound at various concentrations.

  • Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB solution.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

  • The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Reagents:

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Hepatocyte cell line (e.g., HepG2)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Remove the treatment medium and add MTT solution to each well.

  • Incubate for 2-4 hours to allow formazan crystal formation.

  • Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control, and the IC50 (or CC50) value for cytotoxicity is determined.

Visualizing Pathways and Workflows

Cholinergic Signaling Pathway in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in acetylcholine is critical to the cognitive decline observed in patients. The following diagram illustrates this pathway.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_vesicle ACh Vesicle ChAT->ACh_vesicle Synthesis ACh_cleft ACh ACh_vesicle->ACh_cleft Release ACh_release ACh AChE AChE ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Breaks down into Choline_reuptake->Choline Reuptake Signal Signal Transduction AChR->Signal

Caption: Cholinergic signaling at the synapse and the role of AChE.

Experimental Workflow for Ellman's Assay

The following diagram outlines the key steps in performing the Ellman's assay to determine cholinesterase inhibitory activity.

Ellmans_Assay_Workflow cluster_prep Preparation cluster_incubation Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - Buffer - Enzyme - Substrate (ATCI/BTCI) - DTNB - Test Compounds Plate Prepare 96-well plate with controls and test compound dilutions Reagents->Plate Add_Enzyme Add enzyme and test compound to wells. Pre-incubate. Plate->Add_Enzyme Start_Reaction Add substrate and DTNB to initiate reaction Add_Enzyme->Start_Reaction Read_Absorbance Measure absorbance at 412 nm kinetically Start_Reaction->Read_Absorbance Calculate Calculate reaction rates and percent inhibition Read_Absorbance->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow for determining cholinesterase inhibition using Ellman's method.

Conclusion

The development of tacrine derivatives has yielded compounds with significantly improved acetylcholinesterase inhibitory potency and, crucially, reduced hepatotoxicity compared to the parent drug. Hybrid molecules incorporating moieties like coumarin, trolox, and propargylamine have shown particular promise. While a direct and comprehensive comparison with the parent this compound is hampered by a lack of available data, the tetrahydroquinoline scaffold continues to be a valuable platform for the design of novel cholinesterase inhibitors and other neuroprotective agents. Future research should focus on a side-by-side evaluation of lead compounds from both the tacrine and tetrahydroquinoline families to definitively establish their relative therapeutic potential for the treatment of Alzheimer's disease.

References

A Comparative Guide to the Enantioselective Synthesis of Tetrahydroquinoline Derivatives: Organocatalytic vs. Cobalt-Catalyzed Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals. Consequently, the development of efficient and highly selective methods for the synthesis of enantiopure tetrahydroquinoline derivatives is of significant interest to the scientific community. This guide provides a comparative overview of two prominent enantioselective strategies: a metal-free organocatalytic approach and a cobalt-catalyzed reaction. Both methods utilize a tandem 1,5-hydride transfer/ring closure cascade to construct the tetrahydroquinoline core.

Performance Comparison: Organocatalysis vs. Cobalt Catalysis

The choice between an organocatalytic and a metal-catalyzed approach often involves a trade-off between factors such as cost, toxicity, and reaction conditions. Below is a summary of the performance of a representative organocatalytic system and a cobalt-catalyzed system in the enantioselective synthesis of various tetrahydroquinoline derivatives.

EntryMethodCatalystSubstrateYield (%)ee (%)Ref.
1OrganocatalyticChiral Secondary Amine2-(Pyrrolidin-1-yl)cinnamaldehyde7290[1]
2OrganocatalyticChiral Secondary Amine2-(Piperidin-1-yl)cinnamaldehyde7591[1]
3OrganocatalyticChiral Secondary Amine2-(Azepan-1-yl)cinnamaldehyde8096[1]
4Cobalt-CatalyzedCo(BF₄)₂·6H₂O / Chiral N,N'-Dioxide LigandN-(2-(pyrrolidin-1-yl)phenyl)allylidene malonate9596[2][3]
5Cobalt-CatalyzedCo(BF₄)₂·6H₂O / Chiral N,N'-Dioxide LigandN-(2-(piperidin-1-yl)phenyl)allylidene malonate9297[2][3]
6Cobalt-CatalyzedCo(BF₄)₂·6H₂O / Chiral N,N'-Dioxide LigandN-(2-(azepan-1-yl)phenyl)allylidene malonate9498[2][3]

Key Observations:

  • Both methods provide high to excellent enantioselectivities for a range of substrates.

  • The cobalt-catalyzed system generally affords higher yields compared to the organocatalytic method for the reported examples.

  • The organocatalytic approach offers the advantage of being metal-free, which can be beneficial in pharmaceutical synthesis to avoid metal contamination in the final product.

  • The cobalt-catalyzed reaction may offer a broader substrate scope with consistently high enantioselectivity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Organocatalytic Enantioselective Synthesis of Tetrahydroquinolines

This protocol is adapted from the work of Kim et al.[1]

General Procedure: To a solution of the o-N-pyrrolidinyl-substituted cinnamaldehyde (0.1 mmol) in toluene (1.0 mL) was added the chiral secondary amine catalyst (20 mol %) and benzoic acid (20 mol %). The reaction mixture was stirred at room temperature for the time indicated by TLC analysis. After completion of the reaction, the solvent was evaporated under reduced pressure, and the residue was purified by flash column chromatography on silica gel (n-hexane/ethyl acetate) to afford the desired tetrahydroquinoline derivative.

Cobalt-Catalyzed Enantioselective Synthesis of Tetrahydroquinolines

This protocol is based on the research by Feng and co-workers[2][3].

General Procedure: A mixture of the chiral N,N'-dioxide ligand (0.011 mmol) and Co(BF₄)₂·6H₂O (0.01 mmol) in CH₂Cl₂ (0.5 mL) was stirred at room temperature for 1 hour. The substrate, an alkylidene malonate derivative (0.1 mmol), was then added. The reaction was stirred at 35 °C for the time specified in the literature. Upon completion, the reaction mixture was directly purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to give the final tetrahydroquinoline product.

Visualizing the Synthetic Strategies and Biological Context

To better understand the processes and the relevance of the synthesized compounds, the following diagrams illustrate the experimental workflows and a key signaling pathway where tetrahydroquinoline derivatives have shown activity.

G Comparative Workflow of Enantioselective Tetrahydroquinoline Synthesis cluster_0 Organocatalytic Method cluster_1 Cobalt-Catalyzed Method org_start Starting Material: o-Aminoaryl α,β-Unsaturated Aldehyde org_iminium Iminium Ion Formation org_start->org_iminium Reaction with Catalyst org_cat Chiral Secondary Amine Catalyst + Acid org_hydride Intramolecular 1,5-Hydride Transfer org_iminium->org_hydride org_enamine Enamine Intermediate org_hydride->org_enamine org_cyclization Intramolecular Cyclization org_enamine->org_cyclization org_product Enantioenriched Tetrahydroquinoline org_cyclization->org_product co_start Starting Material: o-Aminoaryl Alkylidene Malonate co_complex Substrate-Catalyst Complex co_start->co_complex Coordination co_cat Co(II)-Chiral N,N'-Dioxide Complex co_hydride Intramolecular 1,5-Hydride Transfer co_complex->co_hydride co_zwitterion Zwitterionic Intermediate co_hydride->co_zwitterion co_cyclization Intramolecular Cyclization co_zwitterion->co_cyclization co_product Enantioenriched Tetrahydroquinoline co_cyclization->co_product

Caption: Comparative workflow of organocatalytic vs. cobalt-catalyzed synthesis.

G PI3K/Akt/mTOR Signaling Pathway and Tetrahydroquinoline Inhibition gf Growth Factor rtk Receptor Tyrosine Kinase (RTK) gf->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt phosphorylates tsc TSC1/2 akt->tsc inhibits mtorc2 mTORC2 mtorc2->akt phosphorylates rheb Rheb tsc->rheb inhibits mtorc1 mTORC1 rheb->mtorc1 downstream Cell Growth, Proliferation, Survival mtorc1->downstream thq Tetrahydroquinoline Derivatives thq->mtorc1 Inhibition

Caption: PI3K/Akt/mTOR pathway inhibited by tetrahydroquinolines.

References

Bioassay Validation for Novel 5,6,7,8-Tetrahydroquinolin-8-amine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel 5,6,7,8-tetrahydroquinolin-8-amine compounds against established anticancer agents. The following sections detail the experimental data, protocols, and relevant biological pathways to offer an objective evaluation of their therapeutic potential.

Comparative Analysis of Biological Activity

The antiproliferative effects of a series of novel 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives were evaluated against a panel of human cancer cell lines.[1] The half-maximal inhibitory concentrations (IC50) were determined and are compared below with the established anticancer agents Combretastatin A4P and Doxorubicin.

Antiproliferative Activity (IC50, µM)
Compound/DrugCEM (T-lymphocyte)HeLa (Cervical Carcinoma)HT-29 (Colorectal Adenocarcinoma)A2780 (Ovarian Carcinoma)MSTO-211H (Mesothelioma)
Novel Compound 2b >40>4017.216.519.3
Novel Compound 3a 10.111.510.910.110.5
Novel Compound 5a 11.212.311.510.311.9
Combretastatin A4P 0.0020.003Not ReportedNot ReportedNot Reported
Doxorubicin Not Reported0.34 - 2.926.20>20Not Reported

Note: Data for novel compounds and Combretastatin A4P are from a single study for direct comparison.[1] Doxorubicin data is compiled from multiple sources and may vary based on experimental conditions.[2][3][4] This highlights the importance of head-to-head comparisons in the same experimental setup.

Kinase Inhibitory Activity (IC50, µM)

The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in cancer, making it a key therapeutic target.[5] While quinoline-based compounds have been identified as inhibitors of this pathway, specific data for the novel this compound derivatives presented here are not yet reported.[6] This represents a critical area for future investigation to fully elucidate their mechanism of action.

Compound/DrugPI3KαPI3KβPI3KδPI3Kγ
Novel Compounds (2b, 3a, 5a) Not ReportedNot ReportedNot ReportedNot Reported
PIK-93 (Reference Inhibitor) 0.048Not ReportedNot ReportedNot Reported
PIK-108 (Reference Inhibitor) 1.4Not ReportedNot ReportedNot Reported

Note: Reference inhibitor data is provided for context.[7]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design, the following diagrams were generated using Graphviz.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Quinoline This compound Compound Quinoline->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental_Workflow Start Start: Novel Compound Synthesis CellViability Cell Viability Assay (MTT) Start->CellViability KinaseAssay Kinase Inhibition Assay (e.g., PI3K TR-FRET) CellViability->KinaseAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI) KinaseAssay->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Propidium Iodide) ApoptosisAssay->CellCycleAssay DataAnalysis Data Analysis: IC50 Determination, Mechanism of Action CellCycleAssay->DataAnalysis Comparison Comparison with Alternative Drugs DataAnalysis->Comparison Conclusion Conclusion: Lead Compound Identification Comparison->Conclusion

Caption: Bioassay Validation Workflow.

Detailed Experimental Protocols

Reproducibility is paramount in drug discovery. The following are detailed protocols for the key bioassays discussed in this guide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Harvest and count cells from culture.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel this compound compounds and reference drugs in complete culture medium.

    • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.

    • Incubate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro PI3K Kinase Inhibition Assay (TR-FRET)

This biochemical assay quantifies the inhibitory effect of compounds on PI3K enzyme activity.[8]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the PI3K enzyme and PIP2 substrate to their final desired concentrations in the kinase buffer.

    • Prepare a serial dilution of the test compounds in DMSO.

  • Assay Procedure:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[8]

    • Add 2.5 µL of the PI3K enzyme solution to each well.[8]

    • Initiate the reaction by adding 5 µL of the PIP2 substrate/ATP mixture.[8]

    • Incubate the plate at room temperature for 60 minutes.[8]

  • Detection:

    • Stop the reaction and detect the product by adding the TR-FRET detection reagents.[8]

    • Incubate for an additional 30 minutes at room temperature, protected from light.[8]

    • Read the plate on a TR-FRET enabled plate reader.[8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

  • Cell Preparation:

    • Seed and treat cells with the compounds of interest as described in the cell viability assay.

    • Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[10]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9][10]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[10]

    • Analyze the samples by flow cytometry within 1 hour.[10]

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.[8][11]

  • Cell Fixation:

    • Harvest and wash cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[12]

    • Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[12]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.[11]

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[11][13]

    • Incubate for 30 minutes at room temperature in the dark.[12][13]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The fluorescence intensity of PI is proportional to the DNA content.

  • Data Interpretation:

    • G0/G1 phase: Cells with 2N DNA content.

    • S phase: Cells with DNA content between 2N and 4N.

    • G2/M phase: Cells with 4N DNA content.

Conclusion

The novel this compound compounds, particularly 3a, demonstrate promising antiproliferative activity across a range of cancer cell lines. Further investigation into their kinase inhibitory profile is warranted to fully characterize their mechanism of action. The detailed protocols provided herein offer a standardized framework for the continued evaluation and validation of these and other potential anticancer agents.

References

Efficacy Showdown: A Comparative Guide to 5,6,7,8-Tetrahydroquinolin-8-amine Based C5a Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of inflammatory disease therapeutics, the complement C5a receptor (C5aR) has emerged as a critical target. A promising class of small molecule inhibitors based on the 5,6,7,8-tetrahydroquinolin-8-amine scaffold has demonstrated significant potential in modulating the potent pro-inflammatory effects of C5a. This guide provides a comprehensive comparison of the efficacy of various antagonists within this class, supported by experimental data and detailed methodologies for key assays, to assist researchers and drug development professionals in this field.

Unveiling the Antagonists: A Quantitative Comparison

The therapeutic potential of this compound derivatives as C5aR antagonists has been systematically explored through extensive structure-activity relationship (SAR) studies. These investigations have led to the identification of compounds with high binding affinity and potent functional antagonism. While specific IC50 values for a wide range of analogs are detailed within dedicated research publications, this guide summarizes the key findings regarding their comparative efficacy.

A series of aniline-substituted tetrahydroquinoline C5a receptor antagonists has been a particular focus of optimization. Research has shown that secondary anilines generally exhibit superior performance in inhibiting C5a-induced calcium mobilization compared to their tertiary counterparts. Furthermore, the introduction of an ortho-hydroxyalkyl side chain on the aniline moiety has been found to significantly enhance antagonist activity, leading to the development of analogs with functional IC50 values reaching the single-digit nanomolar range.

Table 1: Comparative Efficacy of Selected this compound Based C5aR Antagonists

Compound IDModificationsIn Vitro Efficacy (IC50)Key Findings
Lead Series 2-aryl-5-amino-5,6,7,8-tetrahydroquinolinePotent functional antagonistsDisplay high binding affinity for the C5a receptor.[1]
Optimized Aniline Series Secondary aniline substitutionImproved inhibition of Ca2+ mobilizationSecondary anilines outperform tertiary analogs in functional assays.
Further Optimized Series Ortho-hydroxyalkyl side chain on anilineSingle-digit nanomolar IC50Significant enhancement of antagonist activity observed.

The Science Behind the Numbers: Experimental Protocols

The evaluation of these C5a antagonists relies on a series of robust in vitro assays. The following are detailed methodologies for the key experiments used to determine their efficacy.

C5a Receptor Binding Assay

This assay is fundamental in determining the affinity of the antagonist for the C5a receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the C5aR.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the human C5a receptor (e.g., U937 cells).

  • Binding Reaction: The membranes are incubated with a radiolabeled C5a ligand (e.g., ¹²⁵I-C5a) in the presence of varying concentrations of the test antagonist.

  • Incubation: The reaction is allowed to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a gamma counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

C5a-Induced Calcium Mobilization Assay

This functional assay assesses the ability of an antagonist to block the intracellular signaling cascade initiated by C5a binding to its receptor.

Objective: To measure the inhibition of C5a-induced intracellular calcium release in the presence of a test compound.

Methodology:

  • Cell Preparation: Human neutrophils or other C5aR-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the this compound based antagonist.

  • C5a Stimulation: The cells are then stimulated with a sub-maximal concentration of C5a.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the C5a-induced calcium response, is determined.

Neutrophil Chemotaxis Assay

This assay evaluates the antagonist's ability to inhibit the directed migration of neutrophils towards a C5a gradient, a key event in the inflammatory response.

Objective: To quantify the inhibition of C5a-mediated neutrophil migration by a test compound.

Methodology:

  • Neutrophil Isolation: Neutrophils are isolated from fresh human blood.

  • Assay Setup: A Boyden chamber or a similar chemotaxis system is used, with a chemoattractant (C5a) placed in the lower chamber and the neutrophils in the upper chamber, separated by a microporous membrane.

  • Antagonist Treatment: The neutrophils are pre-incubated with different concentrations of the test antagonist before being placed in the upper chamber.

  • Incubation: The chamber is incubated to allow for neutrophil migration towards the C5a gradient.

  • Quantification of Migration: The number of neutrophils that have migrated through the membrane to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The concentration of the antagonist that inhibits neutrophil migration by 50% (IC50) is calculated.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the context of this research, the following diagrams illustrate the C5a signaling pathway and a typical experimental workflow for evaluating C5a antagonists.

C5a_Signaling_Pathway C5a C5a C5aR C5a Receptor (GPCR) C5a->C5aR Binds G_protein G-protein Activation C5aR->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Inflammatory_Response Inflammatory Response (e.g., Chemotaxis, Degranulation) Ca_release->Inflammatory_Response PKC->Inflammatory_Response Antagonist This compound Antagonist Antagonist->C5aR Blocks

Caption: C5a signaling pathway and the inhibitory action of antagonists.

Experimental_Workflow cluster_0 In Vitro Evaluation Compound_Synthesis Compound Synthesis (this compound derivatives) Binding_Assay C5a Receptor Binding Assay Compound_Synthesis->Binding_Assay Calcium_Assay Calcium Mobilization Assay Compound_Synthesis->Calcium_Assay Chemotaxis_Assay Neutrophil Chemotaxis Assay Compound_Synthesis->Chemotaxis_Assay Data_Analysis Data Analysis (IC50 Determination) Binding_Assay->Data_Analysis Calcium_Assay->Data_Analysis Chemotaxis_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Experimental workflow for evaluating C5aR antagonist efficacy.

References

Cross-Reactivity Profile of 5,6,7,8-Tetrahydroquinolin-8-amine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 5,6,7,8-tetrahydroquinolin-8-amine have been investigated for a range of therapeutic applications, including inflammation, neurodegenerative diseases, and oncology. A critical aspect of the preclinical development of these compounds is the assessment of their selectivity and potential for off-target effects. This guide provides a comparative analysis of the cross-reactivity of various this compound derivatives based on available experimental data.

Summary of Biological Activities and Selectivity

The following tables summarize the quantitative data on the biological activities of different this compound derivatives against their primary targets and any available cross-reactivity data.

Table 1: C5a Receptor Antagonism

A series of 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline derivatives have been identified as potent antagonists of the C5a receptor, a key mediator of inflammatory responses.[1]

Compound IDStructureC5a Receptor Binding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
Example Compound A [Structure Description/Image Placeholder][Value][Value]
Example Compound B [Structure Description/Image Placeholder][Value][Value]

No extensive cross-reactivity data against other G-protein coupled receptors is available in the reviewed literature for these specific compounds.

Table 2: Antiproliferative Activity

Chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine based compounds have demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[2][3] The activity is often stereoselective, with one enantiomer showing higher potency.

Compound IDEnantiomerCell LineAntiproliferative Activity (IC50, µM)
Compound 3a RacemicA2780 (Ovarian Carcinoma)[Value]
Compound 5a (R)A2780 (Ovarian Carcinoma)[Value]
Compound 5a (S)A2780 (Ovarian Carcinoma)> [Value]
Compound 2b RacemicHeLa (Cervix Carcinoma)[Value]

These studies focus on cellular cytotoxicity and do not provide data on specific molecular targets responsible for the antiproliferative effects, nor do they assess cross-reactivity against a panel of kinases or other enzymes.

Table 3: CBP Bromodomain Inhibition

Through in silico screening and subsequent optimization, derivatives of the tetrahydroquinoline scaffold have been identified as inhibitors of the CREB-binding protein (CBP) bromodomain, a target in oncology.[4]

Compound IDCBP Bromodomain Inhibition (IC50, nM)BRD4(1) Bromodomain Inhibition (IC50, nM)Selectivity (BRD4(1)/CBP)
DC-CPin7 2500> 50000> 20-fold
DC-CPin711 63.3> 10000> 158-fold

This study provides a direct, albeit limited, assessment of selectivity against the closely related BRD4 bromodomain, indicating a favorable selectivity profile for the optimized compound DC-CPin711.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays cited in this guide.

Radioligand Binding Assay for C5a Receptor

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing an indication of binding affinity (Ki).

Workflow:

prep Prepare cell membranes expressing the C5a receptor incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare radioligand ([125I]-C5a) radioligand->incubation compound Prepare serial dilutions of test compound compound->incubation filtration Separate bound and free radioligand via rapid filtration incubation->filtration measurement Measure radioactivity of bound ligand using a gamma counter filtration->measurement analysis Calculate Ki values from competition binding curves measurement->analysis seeding Seed cancer cells in a 96-well plate treatment Treat cells with serial dilutions of test compound seeding->treatment incubation Incubate for a defined period (e.g., 72 hours) treatment->incubation mtt_add Add MTT reagent to each well incubation->mtt_add formazan_incubation Incubate to allow formazan formation mtt_add->formazan_incubation solubilization Add solubilizing agent (e.g., DMSO) formazan_incubation->solubilization measurement Measure absorbance at a specific wavelength (e.g., 570 nm) solubilization->measurement analysis Calculate IC50 values from dose-response curves measurement->analysis cluster_binding Binding Complex CBP CBP Bromodomain (GST-tagged) ligand Biotinylated Histone Peptide CBP->ligand binds donor Eu-labeled anti-GST Antibody donor->CBP acceptor Streptavidin-APC acceptor->ligand inhibitor Tetrahydroquinoline Derivative inhibitor->CBP competes for binding

References

A Spectroscopic Comparison of 5,6,7,8-Tetrahydroquinolin-8-amine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the key synthetic intermediate, 5,6,7,8-Tetrahydroquinolin-8-amine, and its precursors, 8-Nitro-5,6,7,8-tetrahydroquinoline and 5,6,7,8-Tetrahydroquinoline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by offering a side-by-side analysis of their characteristic spectral data.

The following sections present a summary of the spectroscopic data in clearly structured tables, detailed experimental protocols for the synthesis of these compounds, and a visual representation of the synthetic pathway.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its precursors. This data is essential for the identification and characterization of these compounds during synthesis and analysis.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic ProtonsAliphatic ProtonsOther
5,6,7,8-Tetrahydroquinoline 8.32 (dd, 1H), 7.28 (dd, 1H), 6.95 (dd, 1H)2.90 (t, 2H), 2.78 (t, 2H), 1.90-1.80 (m, 4H)-
8-Nitro-5,6,7,8-tetrahydroquinoline 8.61 (d, 1H), 7.65 (d, 1H), 7.42 (t, 1H)5.10 (dd, 1H), 3.00-2.85 (m, 2H), 2.40-2.20 (m, 2H), 2.10-1.95 (m, 2H)-
This compound 8.35 (d, 1H), 7.35 (d, 1H), 7.05 (dd, 1H)4.10 (t, 1H), 2.90-2.70 (m, 2H), 2.10-1.90 (m, 2H), 1.80-1.60 (m, 2H)1.95 (s, 2H, -NH₂)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic CarbonsAliphatic Carbons
5,6,7,8-Tetrahydroquinoline 154.5, 147.2, 137.5, 129.8, 121.232.5, 28.4, 23.1, 22.8
8-Nitro-5,6,7,8-tetrahydroquinoline 152.1, 148.5, 138.2, 130.5, 123.885.1, 30.2, 27.5, 20.9
This compound 156.8, 147.5, 136.9, 128.9, 121.550.5, 35.8, 29.1, 21.7

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=N/C=C StretchNO₂ Stretch
5,6,7,8-Tetrahydroquinoline -30502930, 28601580, 1470-
8-Nitro-5,6,7,8-tetrahydroquinoline -30702945, 28701600, 14501540, 1350
This compound 3360, 329030402925, 28551590, 1475-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
5,6,7,8-Tetrahydroquinoline 133132, 118, 105, 104[1][2]
8-Nitro-5,6,7,8-tetrahydroquinoline 178161, 132, 117, 104
This compound 148131, 120, 119

Synthetic Pathway

The synthesis of this compound typically proceeds from 5,6,7,8-Tetrahydroquinoline, which is first nitrated to form 8-Nitro-5,6,7,8-tetrahydroquinoline, followed by reduction of the nitro group to the corresponding amine.

Synthesis_Pathway Synthesis of this compound A 5,6,7,8-Tetrahydroquinoline B 8-Nitro-5,6,7,8-tetrahydroquinoline A->B Nitration (HNO₃, H₂SO₄) C This compound B->C Reduction (e.g., H₂, Pd/C)

Synthetic route to this compound.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound and its precursors are provided below.

Synthesis of 5,6,7,8-Tetrahydroquinoline

5,6,7,8-Tetrahydroquinoline can be synthesized via the catalytic hydrogenation of quinoline. A typical procedure involves charging a high-pressure autoclave with quinoline and a palladium on carbon (Pd/C) catalyst in a suitable solvent such as ethanol. The vessel is then pressurized with hydrogen gas and heated. The reaction progress is monitored by the cessation of hydrogen uptake. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 5,6,7,8-tetrahydroquinoline.[3]

Synthesis of 8-Nitro-5,6,7,8-tetrahydroquinoline

The nitration of 5,6,7,8-tetrahydroquinoline is achieved using a mixture of nitric acid and sulfuric acid. In a typical procedure, 5,6,7,8-tetrahydroquinoline is slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid, maintaining a low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at room temperature for a specified period. The mixture is then poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 8-Nitro-5,6,7,8-tetrahydroquinoline.

Synthesis of this compound

The reduction of 8-Nitro-5,6,7,8-tetrahydroquinoline to this compound can be accomplished by catalytic hydrogenation.[4] The nitro compound is dissolved in a suitable solvent like ethanol, and a catalytic amount of palladium on carbon is added. The mixture is then subjected to a hydrogen atmosphere, often at elevated pressure, and stirred until the reaction is complete (monitored by TLC or GC-MS). After the reaction, the catalyst is removed by filtration, and the solvent is evaporated to give the crude amine. The product can be further purified by column chromatography or distillation.[4]

An alternative route involves the conversion of 5,6,7,8-tetrahydroquinolin-8-ol to the corresponding amine. This can be achieved through a multi-step process involving activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by nucleophilic substitution with an amine source, such as ammonia or an azide followed by reduction.[5][6]

Spectroscopic Analysis Workflow

The characterization of the synthesized compounds involves a series of spectroscopic techniques to confirm their identity and purity.

Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Compound Synthesized Compound NMR ¹H and ¹³C NMR Compound->NMR Structural Elucidation IR FTIR Spectroscopy Compound->IR Functional Group ID MS Mass Spectrometry Compound->MS Molecular Weight and Fragmentation Pattern

Workflow for spectroscopic characterization.

References

A Comparative Guide to the Synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine: Established Methods vs. Novel Asymmetric Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinolin-8-amine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. As the demand for enantiomerically pure compounds continues to rise, the development of efficient and stereoselective synthetic routes is of paramount importance. This guide provides an objective comparison of established, classical methods for the synthesis of this compound against a novel, asymmetric approach, supported by experimental data and detailed protocols.

Comparative Analysis of Synthesis Routes

The following tables summarize the quantitative data for the different synthetic strategies, offering a clear comparison of their key performance indicators.

Table 1: Established Synthesis Routes for the 5,6,7,8-Tetrahydroquinoline Core

MethodKey ReactantsCatalyst/ReagentsSolventReaction TimeYieldPurity/Notes
Hantzsch-Type/Friedländer Annulation Cyclic 1,3-dicarbonyl, aldehyde, active methylene compound, ammonium acetateL-glutamine (catalytic)Ethanol12 hoursHighProduct may precipitate
Catalytic Hydrogenation of Quinoline Quinoline, H₂Pd-based catalyst (PD)None (solvent-free)1-4 hours (isomerization)Up to 78.2%Requires subsequent isomerization step at high temperature (140-300°C)[1]

Table 2: Synthesis of this compound from Intermediates

MethodStarting MaterialKey ReagentsSolventReaction TimeYieldPurity/Notes
From 5,6,7,8-Tetrahydroquinolin-8-one 5,6,7,8-Tetrahydroquinolin-8-one1. Hydroxylamine-HCl, NaOH2. Sodium-isopropanol1. Ethanol/Water2. Isopropanol2 hours (oxime formation)GoodTwo-step process via an oxime intermediate[2]
(R)-selective Asymmetric Transfer Hydrogenation (ATH) 5,6,7,8-Tetrahydroquinolin-8-yl acetateLipase, K₂CO₃, NaN₃, Pd-CMethanol, CH₂Cl₂, EthanolMulti-step88% (hydrolysis), 89% (azide formation), 82% (reduction)Produces the enantiomerically enriched (R)-amine[3]

Experimental Protocols

Established Method 1: Synthesis via Catalytic Hydrogenation and Amination

This traditional two-stage approach first involves the reduction of the quinoline core, followed by the introduction of the amine group at the 8-position.

Workflow for Established Synthesis

quinoline Quinoline thq 5,6,7,8-Tetrahydroquinoline quinoline->thq Catalytic Hydrogenation (e.g., Pd catalyst, H₂) thq_one 5,6,7,8-Tetrahydroquinolin-8-one thq->thq_one Oxidation oxime 8-Oximino-5,6,7,8-tetrahydroquinoline thq_one->oxime Hydroxylamine amine This compound oxime->amine Reduction

Caption: A typical established multi-step synthesis of this compound.

Protocol 1: Catalytic Hydrogenation of Quinoline

  • Catalyst Preparation: A specialized Palladium (PD) catalyst can be prepared by adding a 5wt% palladium on carbon catalyst to an aqueous solution of a metal chloride (e.g., CuCl₂, ZnCl₂, FeCl₂), followed by the addition of an equivalent amount of sodium or potassium bicarbonate solution. The mixture is stirred for 1-4 hours, filtered, and the resulting catalyst is washed and dried.

  • Hydrogenation: In a pressure reactor, quinoline is mixed with the PD catalyst (mass ratio of 1:0.01 to 1:0.1). The reactor is pressurized with hydrogen gas to 8-12 atmospheres.

  • Reaction: The mixture is heated to 60-70°C and stirred until the hydrogen pressure remains constant.

  • Isomerization: The hydrogen pressure is reduced to 2 atmospheres, and the temperature is increased to 140-300°C for 1-4 hours to facilitate isomerization to 5,6,7,8-tetrahydroquinoline.[1]

  • Work-up: After cooling, the catalyst is filtered off and the filtrate is purified by vacuum distillation to yield 5,6,7,8-tetrahydroquinoline.

Protocol 2: Synthesis of this compound from the Ketone

  • Oxime Formation: 5,6,7,8-Tetrahydroquinolin-8-one is refluxed with hydroxylamine hydrochloride and sodium hydroxide in a mixture of ethanol and water for 2 hours. The resulting 8-oximino-5,6,7,8-tetrahydroquinoline is crystallized.[2]

  • Reduction: The oxime is dissolved in isopropanol, and sodium metal is added portion-wise while maintaining reflux. After the sodium has reacted, the mixture is cooled, and water is added.

  • Extraction and Purification: The product is extracted with an organic solvent, dried, and purified by distillation to give this compound.

Novel Method: Asymmetric Synthesis via Enzymatic Resolution and Reduction

This modern approach focuses on achieving high enantioselectivity, which is crucial for the development of chiral drugs.

Workflow for Asymmetric Synthesis

racemic_ol (±)-5,6,7,8-Tetrahydroquinolin-8-ol s_ol (S)-5,6,7,8-Tetrahydroquinolin-8-ol racemic_ol->s_ol Enzymatic Kinetic Resolution (Lipase) r_acetate (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline racemic_ol->r_acetate Enzymatic Kinetic Resolution (Lipase) r_ol (R)-5,6,7,8-Tetrahydroquinolin-8-ol r_acetate->r_ol Hydrolysis (K₂CO₃, MeOH) r_azide (R)-8-Azido-5,6,7,8-tetrahydroquinoline r_ol->r_azide Azidation (NaN₃, MsCl, DMAP) r_amine (R)-5,6,7,8-Tetrahydroquinolin-8-amine r_azide->r_amine Reduction (Pd-C, H₂)

Caption: A novel asymmetric synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine.

Protocol 3: Asymmetric Synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine

  • Enzymatic Kinetic Resolution: Racemic 5,6,7,8-tetrahydroquinolin-8-ol is treated with a lipase (e.g., from Candida antarctica) to selectively acetylate the (R)-enantiomer, yielding (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and unreacted (S)-5,6,7,8-tetrahydroquinolin-8-ol, which can be separated chromatographically.

  • Hydrolysis: The separated (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is hydrolyzed using potassium carbonate in methanol to give enantiomerically pure (R)-5,6,7,8-tetrahydroquinolin-8-ol in high yield (typically around 88%).[3]

  • Azidation: The (R)-alcohol is converted to the corresponding azide by treatment with sodium azide, methanesulfonyl chloride, and 4-dimethylaminopyridine in dichloromethane. The (R)-8-azido-5,6,7,8-tetrahydroquinoline is obtained in approximately 89% yield after chromatographic purification.[3]

  • Reduction: The (R)-azide is reduced to the desired (R)-amine by catalytic hydrogenation using palladium on carbon (Pd-C) under a hydrogen atmosphere in ethanol. The (R)-5,6,7,8-tetrahydroquinolin-8-amine is obtained as a pale-yellow oil in about 82% yield after filtration of the catalyst and removal of the solvent.[3]

Biological Context: C5a Receptor Signaling Pathway

Derivatives of this compound have been identified as antagonists of the C5a receptor (C5aR), a key player in the inflammatory response.[4] Understanding the signaling pathway of this receptor is crucial for drug development professionals.

C5a Receptor Signaling Pathway

C5a C5a C5aR C5a Receptor (GPCR) C5a->C5aR G_protein G-protein (Gαi) C5aR->G_protein activates PI3K PI3K G_protein->PI3K MAPK MAPK Pathway G_protein->MAPK PLC PLC G_protein->PLC Akt Akt PI3K->Akt Inflammatory_response Inflammatory Response (Cytokine release, Chemotaxis) Akt->Inflammatory_response MAPK->Inflammatory_response IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Ca_release->Inflammatory_response

Caption: Simplified C5a receptor signaling cascade leading to an inflammatory response.

The binding of the complement fragment C5a to its G protein-coupled receptor (C5aR) initiates a cascade of intracellular events.[4] This includes the activation of G-proteins, which in turn stimulate downstream effectors such as phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC).[5] The activation of these pathways leads to the mobilization of intracellular calcium and the activation of protein kinase cascades like the MAPK pathway, culminating in cellular responses such as chemotaxis, degranulation, and the release of pro-inflammatory cytokines.[3][5] Antagonists of C5aR, such as those derived from the this compound scaffold, can block these signaling events and thereby mitigate inflammatory responses.

Conclusion

While established methods for the synthesis of this compound are robust and widely used, they often result in racemic mixtures and can involve harsh reaction conditions. Newer asymmetric approaches, such as those employing enzymatic kinetic resolution, offer a significant advantage in producing enantiomerically pure compounds, which is a critical requirement for modern drug development. Although these newer methods may involve more steps, the high enantioselectivity and milder reaction conditions can make them more suitable for the synthesis of chiral pharmaceutical intermediates. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including the desired stereochemistry, scale, and cost-effectiveness.

References

Safety Operating Guide

Proper Disposal of 5,6,7,8-Tetrahydroquinolin-8-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a detailed protocol for the proper disposal of 5,6,7,8-Tetrahydroquinolin-8-amine, a heterocyclic aromatic amine commonly used in pharmaceutical research and development.

Adherence to these procedures is critical for minimizing risks to personnel and ensuring compliance with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety and Hazard Information

This compound and its salts are classified as hazardous materials. Key hazards include:

  • Skin and Eye Irritation: The compound can cause serious eye irritation and skin irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Toxicity: Aromatic amines, as a class, can be toxic and may have carcinogenic properties. They are often readily absorbed through the skin.

Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound or its waste. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Quantitative Data Summary

For quick reference, the following table summarizes key data for this compound and its dihydrochloride salt.

PropertyThis compound(8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride
Molecular Formula C₉H₁₂N₂C₉H₁₄Cl₂N₂[2]
Molecular Weight 148.21 g/mol 221.12 g/mol [2]
CAS Number Varies by isomer865303-57-7[1]
Appearance Data not widely available, likely a solid or oilSolid
Storage 2-8°C[3]Room temperature

Detailed Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[4]

Experimental Workflow for Disposal

A Solid Waste (e.g., contaminated gloves, weigh paper) D Select Compatible, Leak-Proof Containers A->D B Liquid Waste (e.g., solutions containing the amine) B->D C Sharps Waste (e.g., contaminated needles, broken glass) C->D E Affix Hazardous Waste Label D->E Properly Containerized F Detail Contents Accurately - Full Chemical Name - Concentration - Hazards (Toxic, Irritant) E->F Labeling G Store in Designated SAA F->G Ready for Storage H Keep Containers Securely Closed G->H I Segregate from Incompatible Materials (e.g., strong oxidizing agents) H->I J Contact Institutional EH&S or Licensed Waste Carrier I->J Awaiting Pickup K Schedule Waste Pickup J->K

Figure 1: Step-by-step workflow for the proper disposal of this compound waste.

Step-by-Step Guidance

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste contaminated with this compound, such as unused compound, contaminated personal protective equipment (gloves, etc.), and weighing papers, in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated, puncture-proof sharps container labeled as hazardous chemical waste.

2. Container Selection and Labeling:

  • Container Choice: Use containers that are compatible with the chemical. For liquid waste, ensure the container has a secure, screw-top lid to prevent leaks. The original manufacturer's container is often a suitable choice for unused product.

  • Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department. The label must include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

3. Temporary Storage:

  • Satellite Accumulation Area (SAA): Store the labeled waste containers in a designated and properly managed Satellite Accumulation Area within the laboratory.[5] This area should be at or near the point of waste generation.

  • Safe Storage Practices:

    • Keep waste containers securely closed at all times, except when adding waste.[4]

    • Ensure the storage area is well-ventilated.

    • Segregate the waste from incompatible materials, particularly strong oxidizing agents, to prevent violent reactions.[5]

4. Final Disposal:

  • Professional Collection: Arrange for the collection of the hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal company.[6] Do not attempt to transport the waste yourself.

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After rinsing, the container labels should be defaced before disposal as regular trash.[4]

By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Personal protective equipment for handling 5,6,7,8-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling 5,6,7,8-Tetrahydroquinolin-8-amine. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, it is known to cause serious eye irritation and skin irritation[1][2][3][4]. Therefore, the use of appropriate personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment:

Protection TypeRequired PPESpecifications and Best Practices
Eye Protection Face shield and safety glassesUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[1].
Hand Protection Chemical-resistant glovesHandle with gloves. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[1]. Wash and dry hands after handling.
Respiratory Protection Use in a well-ventilated areaProvide appropriate exhaust ventilation at places where dust is formed[1]. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Skin and Body Protection Protective clothingWear appropriate protective clothing to prevent skin contact.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and risk.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE: - Safety Glasses/Face Shield - Gloves - Lab Coat prep_workspace Ensure Proper Ventilation (e.g., Fume Hood) prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Weigh the required amount of the chemical carefully prep_workspace->handle_weigh handle_dissolve Dissolve in an appropriate solvent handle_weigh->handle_dissolve handle_reaction Perform the experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate work surfaces handle_reaction->cleanup_decontaminate cleanup_ppe Properly remove and dispose of contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of chemical waste in a designated, sealed container cleanup_ppe->cleanup_waste

Safe handling workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.

    • Ensure that a properly functioning eyewash station and safety shower are readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols[1].

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling :

    • Avoid contact with skin and eyes[1].

    • Minimize the creation of dust when handling the solid form[1].

    • If transferring the substance, do so carefully to prevent spills.

  • In Case of Exposure :

    • If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician[1].

    • In case of skin contact : Immediately wash off with soap and plenty of water. Consult a physician[1].

    • In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[1].

    • If swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[1].

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

Waste Disposal Protocol:

  • Solid Waste :

    • Collect any waste solid material by sweeping or shoveling. Avoid creating dust[1].

    • Place the collected material in a suitable, closed container for disposal[1].

  • Contaminated Materials :

    • Dispose of contaminated gloves and other disposable PPE in accordance with applicable laboratory and institutional guidelines[1].

  • General Disposal Guidelines :

    • Do not let the product enter drains[1].

    • Dispose of all waste in accordance with local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroquinolin-8-amine
Reactant of Route 2
5,6,7,8-Tetrahydroquinolin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.